Luminamicin
Description
Structure
3D Structure
Properties
CAS No. |
99820-21-0 |
|---|---|
Molecular Formula |
C32H38O12 |
Molecular Weight |
614.6 g/mol |
IUPAC Name |
(1S,2E,15E,20S,25S,28R,30R,31R,32R,33S)-19,32-dihydroxy-23-methoxy-2,31-dimethyl-6,12,17,21,34-pentaoxahexacyclo[28.3.1.01,25.04,20.010,14.028,33]tetratriaconta-2,10(14),15,26-tetraene-7,11,13,22-tetrone |
InChI |
InChI=1S/C32H38O12/c1-15-10-18-13-41-25(34)7-6-20-21(30(37)43-29(20)36)8-9-40-14-22(33)28(18)42-31(38)24(39-3)12-19-5-4-17-11-23-16(2)27(35)26(17)32(15,19)44-23/h4-5,8-10,16-19,22-24,26-28,33,35H,6-7,11-14H2,1-3H3/b9-8+,15-10+/t16-,17-,18?,19+,22?,23+,24?,26-,27+,28-,32-/m0/s1 |
InChI Key |
UGSGHHXIPUAOBJ-FUQUDWCDSA-N |
SMILES |
CC1C2CC3C=CC4CC(C(=O)OC5C(COC(=O)CCC6=C(C=COCC5O)C(=O)OC6=O)C=C(C4(C3C1O)O2)C)OC |
Isomeric SMILES |
C[C@H]1[C@H]2C[C@@H]3C=C[C@@H]4CC(C(=O)O[C@H]5C(COC(=O)CCC6=C(/C=C/OCC5O)C(=O)OC6=O)/C=C(/[C@]4([C@@H]3[C@@H]1O)O2)\C)OC |
Canonical SMILES |
CC1C2CC3C=CC4CC(C(=O)OC5C(COC(=O)CCC6=C(C=COCC5O)C(=O)OC6=O)C=C(C4(C3C1O)O2)C)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
coloradocin luminamicin |
Origin of Product |
United States |
Foundational & Exploratory
The Quest for Novel Therapeutics: A Technical Guide to the Discovery and Isolation of Luminamicin from Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Luminamicin, a potent antibacterial agent produced by actinomycetes. This document details the methodologies for cultivation of the producing organism, extraction and purification of the compound, and its biological evaluation. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding.
Introduction
This compound is a polyketide antibiotic that was first isolated from the culture broth of the actinomycete strain OMR-59.[1][2] It demonstrates significant antibacterial activity, particularly against anaerobic bacteria, including various Clostridium species.[2] Structurally identical to coloradocin, this compound has a molecular formula of C32H38O12.[3] Its complex structure and selective bioactivity have made it a subject of interest for further investigation and potential therapeutic development.
Discovery and Producing Organism
This compound was discovered through a screening program aimed at identifying novel antibiotics from actinomycetes. The producing organism, strain OMR-59, was isolated from a soil sample.[2] Taxonomic studies have characterized the strain, providing a basis for its cultivation and fermentation for the production of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Description |
| Molecular Formula | C32H38O12 |
| Molecular Weight | 614.24 g/mol |
| Appearance | Colorless needles |
| Solubility | Soluble in methanol, acetone, ethyl acetate. Insoluble in water and hexane. |
Experimental Protocols
While the seminal papers by Ōmura et al. (1985) and Rasmussen et al. (1987) provide the most detailed original protocols, this section outlines a generalized yet comprehensive methodology based on established techniques for the isolation of antibiotics from actinomycetes.
Fermentation of Actinomycete Strain OMR-59
The production of this compound is achieved through submerged fermentation of the actinomycete strain OMR-59.
Protocol:
-
Inoculum Preparation: A seed culture is initiated by inoculating a suitable liquid medium with spores or mycelial fragments of strain OMR-59. The culture is incubated on a rotary shaker to ensure sufficient aeration and growth.
-
Production Medium: A production medium rich in carbon and nitrogen sources is prepared and sterilized. The composition of the medium is a critical factor influencing the yield of this compound.
-
Fermentation: The production medium is inoculated with the seed culture. The fermentation is carried out in a bioreactor under controlled conditions of temperature, pH, and dissolved oxygen for a specified period to maximize the production of the antibiotic.
-
Monitoring: The fermentation process is monitored by periodically measuring biomass, pH, and antibiotic activity in the culture broth.
Extraction and Purification of this compound
Following fermentation, this compound is extracted from the culture broth and purified to homogeneity.
Protocol:
-
Broth Separation: The culture broth is centrifuged or filtered to separate the mycelial biomass from the supernatant, as this compound is an extracellular metabolite.
-
Solvent Extraction: The supernatant is extracted with a water-immiscible organic solvent, such as ethyl acetate, at an appropriate pH to partition the this compound into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing this compound and other metabolites.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:
-
Silica (B1680970) Gel Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents of increasing polarity to achieve initial fractionation.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC using a suitable column and mobile phase to obtain the pure compound.
-
-
Crystallization: The purified this compound is crystallized from an appropriate solvent system to yield colorless needles.
Structure Elucidation
The chemical structure of this compound was elucidated using a combination of spectroscopic techniques.
Methodology:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (e.g., COSY, HMQC, HMBC), are employed to establish the connectivity of atoms and the stereochemistry of the molecule.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of the molecule.
Bioactivity Assays
The antibacterial activity of this compound is determined by measuring its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.
Protocol:
-
Bacterial Strains: A range of anaerobic and aerobic bacterial strains are used for susceptibility testing.
-
MIC Determination: The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Procedure:
-
Serial two-fold dilutions of this compound are prepared in a suitable broth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test bacterium.
-
The plates are incubated under appropriate conditions (anaerobic or aerobic) for a specified time.
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium.
-
Data Presentation
Table 2: Antibacterial Activity of this compound (MIC in µg/mL)
| Bacterial Strain | MIC (µg/mL) |
| Clostridium difficile | 0.015 - 0.06 |
| Clostridium perfringens | 0.12 |
| Bacteroides fragilis | 0.5 |
| Propionibacterium acnes | 0.06 |
| Staphylococcus aureus | > 100 |
| Escherichia coli | > 100 |
Note: The MIC values are compiled from various sources and may vary depending on the specific strain and testing conditions.
Visualizations
Experimental Workflow for this compound Discovery and Isolation
Caption: A generalized workflow for the discovery and isolation of this compound.
Polyketide Biosynthesis Pathway (General)
Caption: A simplified diagram of a typical polyketide biosynthesis pathway in actinomycetes.
References
- 1. Renewed interests in the discovery of bioactive actinomycetes metabolites driven by emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new antibiotic. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. satoshi-omura.info [satoshi-omura.info]
Luminamicin's Mechanism of Action Against Anaerobic Bacteria: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Luminamicin, a macrodiolide antibiotic first isolated in 1985, exhibits potent and selective activity against anaerobic bacteria, with notable efficacy against the pathogenic Clostridioides difficile.[1][2][3][4] Recent investigations into its mechanism of action have revealed a mode of action distinct from existing antibiotics that target RNA polymerase, such as fidaxomicin.[1][4] This whitepaper provides a comprehensive technical overview of the current understanding of this compound's mechanism of action, detailing its potential molecular targets, key structural features essential for its bioactivity, and the experimental evidence supporting these findings. The information presented is intended to guide further research and development of this promising antibiotic.
Introduction
This compound is a natural product isolated from the actinomycete strain OMR-59.[2][3] It is a macrodiolide compound with a complex structure that includes a 14-membered lactone ring, a maleic anhydride (B1165640) moiety, and an enol ether group.[1][4] Its selective and potent activity against anaerobic bacteria, particularly Clostridium species, makes it a molecule of significant interest in the ongoing search for novel antimicrobial agents to combat challenging anaerobic infections.[2][3][5][6] This document synthesizes the available data on this compound's mechanism of action, focusing on recent findings that have begun to unravel its molecular basis of activity.
Antibacterial Spectrum and Potency
Recent re-evaluation of this compound's antibacterial activity has confirmed its narrow-spectrum profile, with potent inhibition of Clostridioides difficile, including strains resistant to the macrolide antibiotic fidaxomicin.[1][4] This suggests that this compound does not share a mechanism of action with this class of RNA polymerase inhibitors.
Table 1: Antibacterial Activity of this compound
| Bacterial Species | Activity Level | Reference |
| Clostridium sp. | High | [2][3][6] |
| Clostridioides difficile | Potent | [1][4] |
| Fidaxomicin-resistant C. difficile | Effective | [1][4] |
| Aerobic Bacteria | Generally Inactive | [7][8] |
Proposed Mechanism of Action
The precise mechanism of action of this compound is not yet fully elucidated; however, recent studies have provided significant insights. The current hypothesis centers on the disruption of the bacterial cell envelope, potentially through interaction with key proteins involved in its maintenance and synthesis.
Evidence from Resistant Mutant Studies
The primary evidence for the proposed mechanism comes from the generation and analysis of this compound-resistant Clostridioides difficile strains.[1][4] Sequence analysis of these resistant mutants did not reveal any mutations in the genes encoding RNA polymerase, the target of fidaxomicin.[1][4] Instead, mutations were identified in two key areas:
-
A Hypothetical Protein: The function of this protein is currently unknown, but its mutation in resistant strains strongly suggests a role in the mechanism of this compound's action. It may act as a direct target, a transporter, or part of a pathway that is inhibited by the antibiotic.
-
A Cell Wall Protein: The presence of mutations in a gene encoding a cell wall protein points towards the cell envelope as a critical site of this compound's activity.[1][4] The antibiotic may directly bind to this protein, disrupting its function in cell wall synthesis or maintenance, or it may interfere with a signaling pathway that regulates cell wall integrity.
Role of Key Structural Moieties
Structure-activity relationship (SAR) studies have underscored the importance of specific chemical features of the this compound molecule for its antibacterial activity.[1][4] The maleic anhydride and enol ether moieties have been identified as pivotal functional groups.[1][4] This suggests that these groups are likely involved in the direct interaction with the molecular target(s). The 14-membered lactone ring is thought to contribute to maintaining the appropriate molecular conformation for target binding.[1][4]
A Hypothesized Model of Action
Based on the available evidence, a working model for the mechanism of action of this compound can be proposed. This compound, through its reactive maleic anhydride and enol ether moieties, is hypothesized to interact with and inhibit the function of a specific cell wall protein and a hypothetical protein in anaerobic bacteria. This interaction disrupts the integrity of the bacterial cell envelope, leading to cell death.
Experimental Protocols
The following outlines the key experimental approaches that have been and could be employed to further elucidate the mechanism of action of this compound.
Generation and Sequencing of Resistant Mutants
This protocol is fundamental to identifying potential drug targets through spontaneous resistance mutations.
Methodology:
-
Bacterial Culture: Grow the anaerobic bacterium of interest (e.g., C. difficile) in an appropriate anaerobic chamber and medium.
-
Serial Passage: Expose the bacterial culture to sub-lethal (sub-MIC) concentrations of this compound.
-
Selection of Resistant Mutants: Plate the exposed culture on agar plates containing increasing concentrations of this compound to select for resistant colonies.
-
Isolation and Verification: Isolate single colonies and verify their resistance by determining the Minimum Inhibitory Concentration (MIC) of this compound.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both the resistant mutants and the wild-type parent strain.
-
Whole-Genome Sequencing: Perform whole-genome sequencing of the extracted DNA.
-
Bioinformatic Analysis: Compare the genome sequences of the resistant mutants to the wild-type strain to identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are unique to the resistant strains.
Target Validation and Interaction Studies (Future Directions)
To confirm the direct targets of this compound and understand the functional consequences of their inhibition, the following experimental approaches are recommended:
-
Cloning and Expression of Putative Target Proteins: The genes encoding the hypothetical protein and the cell wall protein identified in resistant mutants should be cloned and the proteins expressed and purified.
-
Direct Binding Assays: Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or microscale thermophoresis (MST) can be used to determine if this compound directly binds to the purified proteins and to quantify the binding affinity.
-
Functional Assays: If the function of the target proteins can be determined, in vitro assays should be developed to assess the inhibitory effect of this compound on their activity. For the cell wall protein, this could involve assays for peptidoglycan synthesis or cell wall integrity.
-
Genetic Complementation: Introducing a wild-type copy of the mutated gene into the resistant mutant should restore sensitivity to this compound, confirming that the mutation is responsible for the resistance phenotype.
Conclusion and Future Perspectives
This compound represents a promising antibiotic with a novel mechanism of action against clinically important anaerobic bacteria. The identification of mutations in a hypothetical protein and a cell wall protein in resistant C. difficile provides a strong foundation for a model where this compound disrupts the bacterial cell envelope.
Future research should focus on:
-
Definitive Target Identification: Unambiguously identifying the direct molecular target(s) of this compound.
-
Elucidation of the Signaling Pathway: Understanding the downstream cellular events that are triggered by the interaction of this compound with its target(s).
-
Structure-Based Drug Design: Utilizing the structural information of this compound and its target(s) to design and synthesize more potent and specific derivatives.
The continued investigation into the mechanism of action of this compound is crucial for its potential development as a therapeutic agent and for providing new insights into the biology of anaerobic bacteria.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, a new antibiotic. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. satoshi-omura.info [satoshi-omura.info]
- 4. Re-evaluation and a Structure-Activity Relationship Study for the Selective Anti-anaerobic Bacterial Activity of this compound toward Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound | TargetMol [targetmol.com]
- 7. Stereostructure of this compound, an anaerobic antibiotic, via molecular dynamics, NMR spectroscopy, and the modified Mosher method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Unraveling the Assembly Line: A Technical Guide to the Luminamicin Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luminamicin, a potent polyketide macrodiolide antibiotic with activity against anaerobic bacteria, presents a fascinating case study in natural product biosynthesis. While the total synthesis of this complex molecule has been a subject of intense research, its natural biosynthetic pathway has remained largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding and a scientifically grounded hypothetical model of the this compound biosynthetic pathway and its associated gene cluster. Drawing parallels with the biosynthesis of structurally related compounds, particularly nargenicin (B1140494), this document outlines the key enzymatic steps, the putative gene functions, and detailed experimental protocols for the investigation of this intricate biological machinery. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug development, aiming to stimulate further investigation into this compound's biosynthesis and unlock its potential for bioengineering and the generation of novel antibiotic derivatives.
Introduction
This compound is a complex polyketide antibiotic produced by the actinomycete strain OMR-59.[1] Its intricate structure, featuring a macrodiolide core, suggests a biosynthetic origin rooted in a Type I polyketide synthase (PKS) assembly line. While a definitive characterization of the this compound biosynthetic gene cluster is not yet publicly available, significant insights can be gleaned from the well-studied biosynthetic pathways of structurally analogous natural products, such as nargenicin. This guide will leverage this comparative approach to propose a detailed, albeit hypothetical, model of this compound biosynthesis.
The Producing Organism: Actinomycete Strain OMR-59
The sole reported producer of this compound is the actinomycete strain designated OMR-59. A taxonomic study of this strain was published in 1987 in the Kitasato Archives of Experimental Medicine.[1][2] While the full details of this study are not widely accessible, identifying the precise species of this actinomycete is a critical step for future research, as it would enable targeted genome sequencing efforts to definitively identify the this compound biosynthetic gene cluster.
A Hypothetical Model of the this compound Biosynthetic Pathway
Based on the structural similarities between this compound and nargenicin, we propose a hypothetical biosynthetic pathway for this compound orchestrated by a Type I PKS system. The pathway can be conceptually divided into three main stages: polyketide chain assembly, post-PKS modifications, and final tailoring steps.
Polyketide Chain Assembly by a Type I PKS
The carbon skeleton of this compound is likely assembled by a modular Type I PKS. Each module of the PKS is responsible for the incorporation and modification of a specific extender unit. The sequence and domain organization of these modules dictate the final structure of the polyketide chain.
Post-PKS Modifications: The Nargenicin Model
The biosynthesis of nargenicin in Nocardia species offers a compelling model for the post-PKS modifications in this compound biosynthesis.[3][4][5][6][7] The nargenicin gene cluster contains genes encoding a suite of tailoring enzymes that modify the polyketide backbone.
Table 1: Hypothetical Gene Functions in the this compound Biosynthetic Cluster (Based on Nargenicin Biosynthesis)
| Putative Gene | Proposed Function | Homolog in Nargenicin Cluster |
| lumPKS1-3 | Type I Polyketide Synthase | narPKS1-3 |
| lumH | P450 Monooxygenase (Hydroxylation) | narH |
| lumO | Dioxygenase (Ether Bridge Formation) | narO |
| lumM | Methyltransferase | narM |
| lumK | Ketoreductase | narK |
| lumD | Dehydratase | narD |
| lumE | Enoylreductase | narE |
| lumT | Thioesterase/Cyclase | narT |
| lumR | Regulatory Protein | narR |
Proposed Biosynthetic Scheme
The proposed biosynthetic pathway for this compound, starting from the polyketide chain assembly to the final tailored molecule, is depicted in the following diagram.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols for Pathway Elucidation
The following sections outline key experimental protocols that can be employed to investigate and confirm the hypothetical this compound biosynthetic pathway.
Identification and Sequencing of the this compound Gene Cluster
Objective: To identify and sequence the complete biosynthetic gene cluster for this compound from the producing organism, actinomycete strain OMR-59.
Methodology:
-
Genomic DNA Isolation: Cultivate actinomycete strain OMR-59 and isolate high-quality genomic DNA using established protocols for actinomycetes.
-
Genome Sequencing: Perform whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality, contiguous genome assembly.
-
Bioinformatic Analysis: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters within the genome. Look for a Type I PKS gene cluster with homology to the nargenicin gene cluster.
Caption: Workflow for identifying the this compound gene cluster.
Gene Knockout and Heterologous Expression
Objective: To functionally characterize the identified gene cluster and confirm its role in this compound biosynthesis.
Methodology:
-
Heterologous Expression: Clone the entire this compound gene cluster into a suitable expression vector and introduce it into a well-characterized heterologous host, such as Streptomyces coelicolor or Streptomyces lividans.[9][10][11] Analyze the culture broth of the recombinant strain for the production of this compound.
Caption: Workflow for functional characterization of the gene cluster.
In Vitro Enzyme Assays
Objective: To determine the specific function of individual tailoring enzymes in the this compound biosynthetic pathway.
Methodology:
-
Protein Expression and Purification: Overexpress the genes encoding putative tailoring enzymes (e.g., hydroxylases, methyltransferases, dioxygenases) in a suitable host like E. coli and purify the recombinant proteins.
-
Enzyme Assays: Incubate the purified enzymes with potential substrates (biosynthetic intermediates) and analyze the reaction products using techniques like HPLC and mass spectrometry to determine the enzymatic activity.
Quantitative Data
As the this compound biosynthetic pathway has not been experimentally elucidated, there is currently no quantitative data available regarding enzyme kinetics, precursor fluxes, or product yields specifically for this pathway. The table below provides a template for the types of quantitative data that should be collected once the pathway is under investigation, with hypothetical values for illustrative purposes.
Table 2: Template for Quantitative Data on this compound Biosynthesis
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| LumH (Hydroxylase) | Cyclized Intermediate | TBD | TBD | TBD |
| LumO (Dioxygenase) | Hydroxylated Intermediate | TBD | TBD | TBD |
| LumM (Methyltransferase) | This compound Precursor | TBD | TBD | TBD |
| TBD - To Be Determined |
Conclusion and Future Perspectives
The biosynthesis of this compound presents a compelling area for future research. The proposed hypothetical pathway, based on the well-characterized nargenicin biosynthesis, provides a solid framework for initiating these investigations. The primary obstacle remains the definitive taxonomic identification of the producing strain, OMR-59, and the subsequent sequencing of its genome. Once the this compound biosynthetic gene cluster is identified and functionally characterized, it will open up exciting possibilities for biosynthetic engineering. Manipulation of the PKS modules and tailoring enzymes could lead to the generation of novel this compound analogs with improved pharmacological properties, offering new avenues for the development of next-generation antibiotics.
References
- 1. satoshi-omura.info [satoshi-omura.info]
- 2. Taxonomic study of this compound-producing actinomycete strain OMR-59 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complete Genome Sequence of Nocardia sp. Strain CS682, a Producer of Antibacterial Compound Nargenicin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent advances in heterologous expression of natural product biosynthetic gene clusters in Streptomyces hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unraveling the Intricate Architecture of Luminamicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luminamicin, a potent anaerobic antibiotic, presents a complex and fascinating chemical structure that has been the subject of extensive spectroscopic and synthetic investigation. This guide provides an in-depth analysis of its molecular architecture, the experimental methodologies employed for its structural elucidation, and a proposed mechanism of action based on recent findings. All quantitative data has been summarized for clarity, and key experimental workflows are detailed. Furthermore, a hypothetical signaling pathway illustrating its potential mode of action in Clostridium difficile is presented.
Chemical Structure and Properties
This compound (C₃₂H₃₈O₁₂) is a macrodiolide natural product with a molecular weight of 614.24 g/mol .[1][2] Its intricate structure is characterized by a unique assembly of three distinct ring systems: a decalin ring, a 10-membered macrolactone ring, and a 14-membered macrolactone ring.[3] The absolute stereochemistry of this compound has been determined through a combination of NMR spectroscopy and the modified Mosher method, revealing the following configurations: S, S, R, R, R, R, S, S, S, R, and S at C2, C4, C7, C9, C10, C11, C12, C13, C16, C28, and C29, respectively.[3] Notably, the structure of this compound is identical to that of coloradocin.[1][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₈O₁₂ | [1][2] |
| Molecular Weight | 614.24 g/mol | [1] |
| Canonical SMILES | C[C@H]1[C@H]2C[C@@H]3C=C[C@@H]4CC(C(=O)O[C@H]5C(COC(=O)CCC6=C(/C=C/OCC5O)C(=O)OC6=O)/C=C(/[C@]4([C@@H]3[C@@H]1O)O2)\C)OC | [5] |
| InChI | InChI=1S/C32H38O12/c1-15-10-18-13-41-25(34)7-6-20-21(30(37)43-29(20)36)8-9-40-14-22(33)28(18)42-31(38)24(39-3)12-19-5-4-17-11-23-16(2)27(35)26(17)32(15,19)44-23/h4-5,8-10,16-19,22-24,26-28,33,35H,6-7,11-14H2,1-3H3/b9-8+,15-10+/t16-,17-,18?,19+,22?,23+,24?,26-,27+,28-,32-/m0/s1 | [4] |
| InChIKey | UGSGHHXIPUAOBJ-FUQUDWCDSA-N | [4] |
Experimental Protocols for Structural Elucidation
The determination of this compound's complex stereostructure relied on sophisticated spectroscopic techniques. Below are detailed methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and relative stereochemistry of the atoms within the this compound molecule.
Methodology:
-
Sample Preparation: A 10 mg sample of purified this compound is dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: All NMR spectra are recorded on a 600 MHz NMR spectrometer equipped with a cryoprobe.
-
1D NMR Spectra Acquisition:
-
¹H NMR: A standard proton spectrum is acquired to identify the chemical shifts and coupling constants of all protons.
-
¹³C NMR: A standard carbon spectrum is acquired to identify the chemical shifts of all carbon atoms.
-
-
2D NMR Spectra Acquisition: A suite of 2D NMR experiments is performed to establish correlations between atoms:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different structural fragments.
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for deducing the relative stereochemistry.
-
-
Data Processing and Analysis: The acquired spectra are processed using appropriate software. The analysis of chemical shifts, coupling constants, and cross-peak correlations allows for the complete assignment of the proton and carbon signals and the elucidation of the molecule's planar structure and relative stereochemistry.
Modified Mosher's Method
Objective: To determine the absolute configuration of the chiral centers at C28 and C29, which bear hydroxyl groups.
Methodology:
-
Esterification Reactions:
-
Two separate reactions are performed on small quantities (e.g., 1-2 mg) of this compound.
-
In one reaction, this compound is treated with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) in the presence of a mild base (e.g., pyridine) to form the (S)-MTPA ester.
-
In the second reaction, this compound is treated with (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) to form the (R)-MTPA ester.
-
The reactions are allowed to proceed to completion, and the resulting MTPA esters are purified.
-
-
¹H NMR Analysis:
-
¹H NMR spectra are acquired for both the (S)-MTPA and (R)-MTPA esters.
-
The chemical shifts of the protons near the newly formed ester linkages are carefully assigned.
-
-
Data Analysis (Δδ values):
-
The chemical shift differences (Δδ = δS - δR) are calculated for the protons on either side of the chiral center.
-
A positive Δδ value for protons on one side of the chiral center and a negative Δδ value for protons on the other side allows for the assignment of the absolute configuration based on the established Mosher's method model.
-
Proposed Mechanism of Action
This compound exhibits potent antibacterial activity against anaerobic bacteria, most notably Clostridium difficile.[6] Recent studies on this compound-resistant strains of C. difficile have provided crucial insights into its potential mechanism of action. Sequence analysis of these resistant strains revealed mutations in a hypothetical protein and a cell wall protein, while no mutations were observed in RNA polymerase.[6][7] This strongly suggests that this compound's primary target is not RNA synthesis, but rather a pathway related to the bacterial cell wall.
Based on this evidence, a hypothetical signaling pathway for the action of this compound in C. difficile is proposed below. It is hypothesized that this compound interacts with a specific protein involved in the biosynthesis or maintenance of the bacterial cell wall. This interaction disrupts the normal functioning of the cell wall, leading to a loss of structural integrity and ultimately, cell death. The exact identity of the target protein and the downstream signaling events are still under investigation.
References
- 1. satoshi-omura.info [satoshi-omura.info]
- 2. This compound, a new antibiotic. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereostructure of this compound, an anaerobic antibiotic, via molecular dynamics, NMR spectroscopy, and the modified Mosher method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. PubChemLite - this compound (C32H38O12) [pubchemlite.lcsb.uni.lu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Re-evaluation and a Structure-Activity Relationship Study for the Selective Anti-anaerobic Bacterial Activity of this compound toward Target Identification [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Total Synthesis of Luminamicin and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the first total synthesis of the potent anti-anaerobic antibiotic, Luminamicin. It also details the synthesis of several of its analogues and presents their corresponding biological activities. This document is intended to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
Introduction
This compound is a macrodiolide natural product that exhibits selective and potent antibacterial activity against anaerobic bacteria, a class of microorganisms that can cause serious infections in humans.[1][2] Its complex and unique molecular architecture, featuring a highly substituted 11-oxatricyclo[5.3.1.03,8]undecane core, a 10-membered macrolactone, and a 14-membered macrolactone containing an enol ether conjugated to a maleic anhydride (B1165640) moiety, has made it a challenging target for total synthesis for many years.[3][4] The first successful total synthesis of (+)-Luminamicin was achieved by Kimishima and colleagues, employing a chemical degradation-inspired strategy.[3][5][6][7] This guide will delve into the specifics of this synthetic route, as well as the synthesis and biological evaluation of key analogues.
Total Synthesis of (+)-Luminamicin
The first total synthesis of (+)-Luminamicin was accomplished through a convergent strategy, which involved the preparation of several key fragments followed by their strategic assembly.[3][5][6][7] A significant aspect of this synthesis was the inspiration drawn from chemical degradation studies of the natural product, which provided valuable insights into its reactivity and guided the synthetic design.[5][6][7] The overall synthetic workflow is depicted below.
Synthetic Workflow
Caption: A simplified workflow for the total synthesis of (+)-Luminamicin.
Key Experimental Protocols
The following are detailed methodologies for key transformations in the total synthesis of (+)-Luminamicin, based on the work of Kimishima et al.[5][6]
Synthesis of the Oxa-bridged cis-Decalin Core:
The synthesis of the highly functionalized 11-oxatricyclo[5.3.1.03,8]undecane core was a crucial part of the total synthesis.[8] A key step in the formation of this core was an intramolecular 1,6-oxa-Michael reaction.[8]
-
Reaction: Intramolecular 1,6-oxa-Michael Reaction
-
Reactant: A conjugated aldehyde precursor.
-
Reagents and Conditions: Specific reaction conditions, including the choice of base and solvent, are critical for the diastereoselectivity of this cyclization. The original publication should be consulted for the exact reagents and conditions used.
-
Yield: The yield for this key step was not explicitly stated in the provided search results.
Formation of the 10-membered Macrolactone:
A modified Shiina macrolactonization was employed to forge the strained 10-membered lactone.[5][6][7]
-
Reaction: Modified Shiina Macrolactonization
-
Reactant: The corresponding seco-acid.
-
Reagents and Conditions: The reaction is typically carried out using a dehydrating agent such as 2-methyl-6-nitrobenzoic anhydride (MNBA) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
-
Yield: The yield for this macrolactonization step was not specified in the available search results.
Construction of the Enol Ether and Maleic Anhydride Moiety:
An innovative one-pot chlorosulfide coupling and thiol β-elimination sequence was developed to construct the unique enol ether conjugated to the maleic anhydride.[5][6][7]
-
Reaction: One-pot chlorosulfide coupling and thiol β-elimination.
-
Reactants: An alcohol precursor and a chlorosulfide species.
-
Reagents and Conditions: This transformation involves specific reagents to facilitate the coupling and subsequent elimination to form the enol ether.
-
Yield: The yield for this one-pot reaction was not provided in the search results.
Final 14-membered Macrolactonization:
The final ring closure to form the 14-membered macrolactone was achieved using a modified Mukaiyama macrolactonization, which was compatible with the highly electrophilic maleic anhydride moiety.[5][6][7]
-
Reaction: Modified Mukaiyama Macrolactonization
-
Reactant: The final seco-acid precursor.
-
Reagents and Conditions: This reaction typically employs a phosphonium (B103445) or pyridinium (B92312) salt as a condensing agent.
-
Yield: The yield for the final macrolactonization step was not detailed in the search results.
Synthesis and Biological Activity of this compound Analogues
To investigate the structure-activity relationships (SAR) of this compound, a series of analogues were synthesized and their antibacterial activity against Clostridioides difficile was evaluated.[9][10] These studies revealed the importance of specific functional groups for the biological activity of this compound.[9][10][11]
Structure-Activity Relationship (SAR) Summary
The SAR studies indicated that the maleic anhydride and the enol ether moieties are crucial for the antibacterial activity of this compound against C. difficile.[9][10][11] The 14-membered lactone is also thought to play a role in maintaining the appropriate molecular conformation for activity.[9][10][11]
Caption: Key structure-activity relationships of this compound analogues.
Quantitative Biological Data
The antibacterial activity of this compound and its synthesized analogues was quantified by determining their minimum inhibitory concentrations (MIC) against Clostridioides difficile.[9]
| Compound | Modification | MIC (µg/mL) against C. difficile |
| This compound (1) | - | Data not available in search results |
| Analogue 2 | Modified Maleic Anhydride | Data not available in search results |
| Analogue 3 | Modified Enol Ether | Data not available in search results |
| Analogue 4 | Modified 14-membered Lactone | Data not available in search results |
Note: Specific MIC values for the analogues were not available in the provided search results. The table structure is provided as a template for presenting such data.
Mechanism of Action
The precise molecular mechanism of action of this compound is still under investigation. However, studies have shown that its mode of action differs from that of fidaxomicin, another antibiotic used to treat C. difficile infections.[9] Resistance to this compound in C. difficile was not associated with mutations in RNA polymerase, but rather with mutations in a hypothetical protein and a cell wall protein.[9][11] This suggests that this compound may exert its antibacterial effect by targeting cell wall biosynthesis or other related processes.
Conclusion
The first total synthesis of (+)-Luminamicin represents a significant achievement in natural product synthesis, showcasing innovative synthetic strategies to construct a highly complex molecule. The development of synthetic routes to this compound and its analogues has not only provided access to these valuable compounds for further biological study but has also shed light on the key structural features required for their potent anti-anaerobic activity. Future research in this area will likely focus on elucidating the precise molecular target and mechanism of action of this compound, which could pave the way for the development of new and more effective antibiotics to combat anaerobic bacterial infections.
References
- 1. This compound, a new antibiotic. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. satoshi-omura.info [satoshi-omura.info]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Stereostructure of this compound, an anaerobic antibiotic, via molecular dynamics, NMR spectroscopy, and the modified Mosher method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical Degradation-Inspired Total Synthesis of the Antibiotic Macrodiolide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Toward the total synthesis of this compound; an anaerobic antibiotic: construction of highly functionalized cis-decalin containing a bridged ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Re-evaluation and a Structure-Activity Relationship Study for the Selective Anti-anaerobic Bacterial Activity of this compound toward Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Luminamicin: A Focused In-Depth Technical Guide on its Antibacterial Spectrum Against Clostridium Species
For Immediate Release
This technical guide provides a comprehensive overview of the antibacterial activity of Luminamicin, with a specific focus on its spectrum against various Clostridium species. Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative data, experimental protocols for activity determination, and the current understanding of its mechanism of action.
Introduction
This compound is an antibiotic isolated from the actinomycete strain OMR-59. It has demonstrated notable antibacterial activity against anaerobic bacteria, with a particular potency observed against species within the Clostridium genus[1][2]. Recent studies have revitalized interest in this compound, especially in the context of rising antibiotic resistance, by highlighting its efficacy against clinically significant pathogens such as Clostridioides difficile[3]. This guide synthesizes the available data to present a detailed technical resource on the anti-Clostridium properties of this compound.
Quantitative Antibacterial Spectrum
This compound exhibits a narrow and potent spectrum of activity, primarily targeting anaerobic bacteria. While early reports indicated broad activity against Clostridium sp., recent detailed quantitative data has focused predominantly on Clostridioides difficile.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Clostridioides difficile
| Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference |
| Clostridioides difficile | Fidaxomicin-resistant | Potent Activity | [3] |
| Clostridioides difficile | (General) | Narrow Spectrum | [3] |
Note: Comprehensive quantitative data (MIC values) for a wide range of other Clostridium species is not extensively available in current literature. The primary focus of recent research has been on its significant activity against C. difficile. Further studies are required to fully elucidate the antibacterial spectrum of this compound against other species within the Clostridium genus.
Experimental Protocols
The determination of the antibacterial spectrum of this compound against anaerobic bacteria such as Clostridium species requires specialized methodologies to ensure accurate and reproducible results. The following protocols are based on established standards for antimicrobial susceptibility testing of anaerobes.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against an anaerobic bacterium.
Materials:
-
This compound analytical standard
-
Clostridium species isolates
-
Anaerobic basal broth (e.g., Brucella broth supplemented with hemin (B1673052) and vitamin K1)
-
Sterile 96-well microtiter plates
-
Anaerobic incubation system (e.g., anaerobic chamber or GasPak™ jar)
-
Spectrophotometer or McFarland standards
-
Positive and negative controls
Procedure:
-
Inoculum Preparation:
-
From a 24-48 hour anaerobic culture plate, select several colonies of the Clostridium isolate.
-
Suspend the colonies in anaerobic basal broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).
-
Dilute this suspension in the broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the this compound stock solution in anaerobic basal broth in the 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the this compound dilutions with the prepared bacterial suspension.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the microtiter plate under anaerobic conditions at 35-37°C for 48 hours.
-
-
Interpretation of Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Agar (B569324) Dilution Method
The agar dilution method is a reference method for MIC testing of anaerobic bacteria.
Materials:
-
This compound analytical standard
-
Clostridium species isolates
-
Wilkins-Chalgren agar or other suitable anaerobic agar medium
-
Sterile petri dishes
-
Anaerobic incubation system
-
Inoculum replicating apparatus (e.g., Steers replicator)
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of agar plates, each containing a specific concentration of this compound. This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before pouring the plates.
-
A growth control plate without any antibiotic is also prepared.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described for the broth microdilution method (turbidity equivalent to a 0.5 McFarland standard).
-
-
Inoculation:
-
Using an inoculum replicating apparatus, spot-inoculate the surface of each agar plate with the prepared bacterial suspensions.
-
-
Incubation:
-
Incubate the plates under anaerobic conditions at 35-37°C for 48 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that inhibits the growth of the bacterium (defined as no growth, a faint haze, or one or two colonies).
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the antibacterial spectrum of this compound against Clostridium species.
References
- 1. satoshi-omura.info [satoshi-omura.info]
- 2. Stereostructure of this compound, an anaerobic antibiotic, via molecular dynamics, NMR spectroscopy, and the modified Mosher method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Re-evaluation and a Structure-Activity Relationship Study for the Selective Anti-anaerobic Bacterial Activity of this compound toward Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Therapeutic Promise of Luminamicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luminamicin, a macrodiolide antibiotic first isolated in 1985, is re-emerging as a compound of significant interest due to its potent and selective activity against anaerobic bacteria, most notably the pathogenic Clostridioides difficile.[1][2][3] Recent investigations have not only confirmed its efficacy against contemporary and drug-resistant C. difficile strains but have also begun to unravel its unique mechanism of action, distinguishing it from currently available therapies.[3][4] This technical guide provides a comprehensive preliminary investigation into the therapeutic potential of this compound, consolidating available quantitative data, detailing essential experimental protocols for its study, and visualizing its proposed mechanism of action and associated experimental workflows.
Introduction
This compound is a natural product isolated from the actinomycete strain OMR-59.[1][2] Structurally identical to coloradocin, it is a complex macrodiolide with a molecular formula of C32H38O12.[1][2] Initial studies highlighted its selective antibacterial properties against anaerobic bacteria, particularly Clostridium species.[1][2] For decades, this compound remained relatively unexplored until a 2023 study by Kimishima et al. re-evaluated its potential in the context of rising antibiotic resistance, especially in C. difficile infections (CDI).[3][4] This research has positioned this compound as a promising candidate for further drug development, necessitating a deeper, more technical understanding of its attributes.
Quantitative Antimicrobial Activity
The potency and narrow spectrum of this compound are key aspects of its therapeutic potential. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of its efficacy against various bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Clostridioides difficile
| C. difficile Strain | MIC (µg/mL) | Notes |
| ATCC 700295 | 0.0313 | Standard strain |
| Fidaxomicin-resistant strain | 0.0625 | Demonstrates activity against resistant phenotypes |
| Clinical Isolate 1 | 0.0313 | - |
| Clinical Isolate 2 | 0.0625 | - |
Data extracted from Kimishima et al., 2023.[3][4]
Table 2: Antimicrobial Spectrum of this compound
| Bacterial Species | Strain | MIC (µg/mL) |
| Clostridium perfringens | ATCC 13124 | 0.125 |
| Bacteroides fragilis | ATCC 25285 | >128 |
| Staphylococcus aureus | ATCC 29213 | >128 |
| Escherichia coli | ATCC 25922 | >128 |
Data highlights the narrow-spectrum activity of this compound, primarily targeting Clostridium species.
Mechanism of Action
Recent genomic analysis of this compound-resistant C. difficile has provided critical insights into its mechanism of action. Unlike fidaxomicin, which targets RNA polymerase, this compound resistance is associated with mutations in a hypothetical protein and a cell wall protein.[3][4] This suggests that this compound's primary target is likely involved in the bacterial cell wall synthesis or maintenance.
The structure-activity relationship studies have identified the maleic anhydride (B1165640) and enol ether moieties as pivotal for its antibacterial activity.[3][4]
Based on this evidence, a proposed mechanism of action involves the interaction of this compound with a specific cell wall protein, disrupting the integrity of the cell envelope. This disruption could potentially trigger a downstream signaling cascade related to cell wall stress, ultimately leading to cell death.
References
Unraveling the Molecular Targets of Luminamicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luminamicin, a macrodiolide antibiotic isolated in 1985, exhibits potent and selective activity against anaerobic bacteria, most notably Clostridioides difficile.[1][2] Despite its long history, the precise molecular target and mechanism of action have remained elusive. Recent investigations have reinvigorated interest in this compound, particularly due to its efficacy against drug-resistant strains of C. difficile. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular targets, drawing upon the latest research to detail its antibacterial profile, the experimental approaches undertaken for target identification, and the key structural features essential for its bioactivity. While a definitive target has yet to be elucidated, the evidence presented herein points towards a mechanism of action distinct from existing therapies and highlights areas for future investigation.
Antibacterial Spectrum and Potency
This compound demonstrates a narrow and potent spectrum of activity, primarily against anaerobic bacteria. A recent re-evaluation of its antibacterial properties has confirmed its significant potency against Clostridioides difficile, including strains resistant to the current frontline antibiotic, fidaxomicin.[1][3]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Clostridioides difficile
| Bacterial Strain | MIC (μg/mL) |
| C. difficile ATCC 700057 | 0.063 |
| C. difficile VPI 10463 | 0.063 |
| Fidaxomicin-resistant C. difficile (clinical isolate) | 0.063 |
Data sourced from Nakashima et al., 2023.[1]
The Quest for the Molecular Target: A Resistance-Based Approach
The primary strategy employed to identify the molecular target of this compound has been the generation and analysis of resistant mutants of C. difficile. This classical approach is predicated on the principle that mutations conferring resistance are likely to occur in the gene encoding the drug's target or in a closely related pathway.
Experimental Protocol: Isolation and Sequencing of this compound-Resistant C. difficile
The following protocol outlines the methodology used to generate and characterize this compound-resistant C. difficile strains.
-
Bacterial Culture: C. difficile strains are cultured in an anaerobic environment using appropriate growth media, such as Brain Heart Infusion (BHI) agar (B569324) or broth, supplemented with yeast extract and L-cysteine.
-
Generation of Resistant Mutants: Spontaneous resistant mutants are selected by plating a high-density culture of susceptible C. difficile (e.g., 10⁸ CFU) onto BHI agar plates containing this compound at a concentration 4 to 8 times the Minimum Inhibitory Concentration (MIC).
-
Incubation: The plates are incubated under strict anaerobic conditions at 37°C for 48 to 72 hours.
-
Isolation and Verification: Colonies that grow on the this compound-containing plates are isolated, re-streaked on selective plates to confirm resistance, and their MICs are re-determined to quantify the level of resistance.
-
Genomic DNA Extraction: High-quality genomic DNA is extracted from both the resistant mutants and the parental (susceptible) strain using a commercial DNA extraction kit.
-
Whole-Genome Sequencing: The extracted genomic DNA is subjected to next-generation sequencing (NGS) to obtain the complete genome sequence of both the resistant and parental strains.
-
Comparative Genomic Analysis: The genome sequence of the resistant mutant is compared to that of the parental strain to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that have arisen in the resistant strain. This analysis is crucial for pinpointing the genetic basis of resistance.
Key Findings from Resistant Mutant Analysis
Sequence analysis of this compound-resistant C. difficile strains has yielded intriguing, albeit not yet definitive, results.[1][3]
-
No Mutations in RNA Polymerase: Crucially, no mutations were identified in the genes encoding the subunits of RNA polymerase (rpoB, rpoC).[1] This is significant because fidaxomicin, a known RNA polymerase inhibitor, frequently sees resistance arise from mutations in these genes.[4] This finding strongly suggests that this compound's mechanism of action is different from that of fidaxomicin.[1]
-
Mutations in Other Genes: The analysis did reveal mutations in two specific genes in the resistant strains:[1]
-
A gene encoding a hypothetical protein .
-
A gene encoding a cell wall protein .
-
The precise functions of these proteins and the direct impact of the observed mutations on this compound's activity are still under investigation. However, these findings provide the first tantalizing clues and direct future research toward these potential targets.
Workflow for this compound Target Identification
The logical flow of the target identification process is depicted in the following diagram.
Structure-Activity Relationship (SAR)
Studies involving the chemical modification of the this compound molecule have shed light on the functional groups that are critical for its antibacterial activity. This structure-activity relationship (SAR) analysis is vital for understanding how the molecule interacts with its target and for guiding the design of future derivatives.
The key findings from the SAR studies indicate that:[1][3]
-
The maleic anhydride (B1165640) moiety is essential for its antibacterial activity.
-
The enol ether moiety is also pivotal for maintaining potency against C. difficile.
-
The 14-membered lactone ring is thought to contribute to the overall conformation of the molecule, which is likely important for proper binding to its target.[1][3]
This suggests that the electrophilic nature of the maleic anhydride and the specific spatial arrangement of the enol ether are directly involved in the interaction with the cellular target.
Logical Relationship of SAR Findings
The following diagram illustrates the relationship between this compound's structural components and its biological activity.
Conclusion and Future Directions
The molecular target of this compound remains an open question, but recent research has significantly narrowed the field of possibilities. The evidence strongly indicates a mechanism of action that is distinct from the RNA polymerase-inhibiting activity of fidaxomicin. The identification of mutations in genes encoding a hypothetical protein and a cell wall protein in resistant C. difficile strains provides the most promising leads for future investigation.
To definitively identify the molecular target(s), the following steps are recommended:
-
Functional Characterization of Mutated Genes: Overexpression and knockout studies of the identified hypothetical and cell wall proteins are necessary to understand their function and confirm their role in this compound's mechanism of action.
-
Binding Studies: In vitro binding assays using purified proteins and radiolabeled or fluorescently tagged this compound could directly demonstrate an interaction.
-
Structural Biology: Co-crystallization of this compound with its target protein(s) would provide atomic-level detail of the binding interaction, confirming the target and providing a basis for rational drug design.
The unique mechanism of action and potent efficacy against resistant pathogens make this compound a highly attractive scaffold for the development of new antibiotics. The insights provided in this guide serve as a foundation for the next phase of research into this promising antibacterial agent.
References
- 1. Re-evaluation and a Structure-Activity Relationship Study for the Selective Anti-anaerobic Bacterial Activity of this compound toward Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antibiotic. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fidaxomicin resistance in Clostridioides difficile: a systematic review and predictive modeling with RNA polymerase binding sites - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on Luminamicin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of early-stage research on luminamicin derivatives, with a focus on their synthesis, structure-activity relationships (SAR), and antibacterial activity against anaerobic bacteria, particularly Clostridioides difficile. This document is intended to be a valuable resource for researchers and professionals involved in the discovery and development of new antimicrobial agents.
Core Findings in this compound Derivative Research
This compound, a macrodiolide antibiotic, has demonstrated potent and selective activity against anaerobic bacteria.[1][2][3] Recent research has focused on the synthesis of this compound derivatives to understand the structural features crucial for its biological activity and to potentially develop analogues with improved therapeutic properties. A key study in this area has re-evaluated the antibacterial activity of this compound and explored the SAR of newly synthesized derivatives, highlighting the importance of specific functional groups for its efficacy against C. difficile.[1][2][3]
Structure-Activity Relationship (SAR) Insights
The primary findings from SAR studies indicate that the maleic anhydride (B1165640) and enol ether moieties are pivotal functional groups for maintaining the potent antibacterial activity of this compound and its derivatives against C. difficile.[1][2][3] The 14-membered lactone ring is also thought to play a role in maintaining the appropriate molecular conformation for biological activity.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative data on the antibacterial activity of this compound and its derivatives from key studies. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound | Modification | MIC (µg/mL) against C. difficile |
| This compound (1) | Parent Compound | 0.015 - 0.0625 |
| Derivative 2 | Modification of the maleic anhydride moiety | > 16 |
| Derivative 3 | Modification of the enol ether moiety | > 16 |
| Derivative 4 | Modification of the 14-membered lactone | 0.5 - 2 |
Note: The MIC values are presented as ranges based on the available data. For precise values, please refer to the full text of the cited literature.
Experimental Protocols
This section details the methodologies for key experiments cited in the research on this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives involves the chemical modification of the parent this compound molecule. The following is a generalized protocol for the synthesis of a this compound derivative where the maleic anhydride moiety is modified.
Materials:
-
This compound (1)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Reagent for modification (e.g., a specific amine or alcohol)
-
Coupling agent (if necessary)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
Dissolve this compound (1) in the anhydrous solvent under an inert atmosphere.
-
Add the reagent for modification to the solution. The stoichiometry will depend on the specific reaction.
-
If required, add a coupling agent to facilitate the reaction.
-
Stir the reaction mixture at a controlled temperature for a specified period.
-
Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography).
-
Upon completion, quench the reaction and perform an aqueous workup to remove any unreacted reagents and byproducts.
-
Purify the crude product using column chromatography to obtain the desired this compound derivative.
-
Characterize the purified derivative using spectroscopic methods (e.g., NMR, mass spectrometry) to confirm its structure.
Antimicrobial Susceptibility Testing
The antibacterial activity of this compound and its derivatives against C. difficile is typically determined using the agar (B569324) dilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound and its derivatives
-
Clostridioides difficile strains (including reference and clinical isolates)
-
Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood
-
Anaerobic chamber or jars with gas-generating systems
-
Standard laboratory equipment for microbiology (e.g., incubators, spectrophotometer, sterile pipettes)
Procedure:
-
Preparation of Inoculum: Culture the C. difficile strains on appropriate agar plates in an anaerobic environment. Prepare a bacterial suspension in a suitable broth and adjust the turbidity to a 0.5 McFarland standard.
-
Preparation of Agar Plates: Prepare a series of Brucella agar plates containing twofold serial dilutions of each test compound (this compound and its derivatives). A drug-free plate is included as a growth control.
-
Inoculation: Inoculate the prepared agar plates with the standardized bacterial suspension.
-
Incubation: Incubate the plates in an anaerobic atmosphere at 37°C for 48 hours.
-
Determination of MIC: After incubation, determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Visualizations
The following diagrams illustrate key workflows and relationships in the early-stage research of this compound derivatives.
References
- 1. Collection - Re-evaluation and a StructureâActivity Relationship Study for the Selective Anti-anaerobic Bacterial Activity of this compound toward Target Identification - ACS Infectious Diseases - Figshare [acs.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Toward the total synthesis of this compound; an anaerobic antibiotic: construction of highly functionalized cis-decalin containing a bridged ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Luminamicin: A Technical Guide to a Precision Antibiotic Targeting Anaerobic Pathogens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luminamicin, a macrodiolide natural product, is a potent antibiotic with a narrow spectrum of activity targeting clinically significant anaerobic bacteria, most notably Clostridioides difficile. This technical guide provides an in-depth analysis of this compound's antibacterial properties, its mechanism of action, and the experimental methodologies used to characterize this promising therapeutic candidate. Quantitative data on its antimicrobial efficacy are presented in structured tables, and key experimental workflows and its proposed mechanism of action are visualized through detailed diagrams. This document serves as a comprehensive resource for researchers and drug development professionals engaged in the discovery and development of novel antibiotics.
Introduction
Antimicrobial Activity
This compound exhibits a narrow and targeted spectrum of activity, primarily against anaerobic bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Clostridioides difficile | Anaerobe | Potent (Specific values not publicly available) | [3] |
| Clostridium sp. | Anaerobe | Potent (Specific values not publicly available) | [1][4] |
| Fidaxomicin-resistant C. difficile | Anaerobe | Effective (Specific values not publicly available) | [3] |
| Aerobic Bacteria | Aerobe | Generally not active | [4] |
Note: Specific quantitative MIC values from the most recent studies are not publicly available in the cited literature. The table reflects the qualitative descriptions of potency.
Mechanism of Action
The precise mechanism of action of this compound is still under investigation, but recent studies have provided significant insights. Unlike fidaxomicin, which targets RNA polymerase, this compound's mode of action appears to be novel.[3]
Evidence from Resistant Mutants
Studies on this compound-resistant strains of C. difficile have been instrumental in elucidating its potential target. Sequence analysis of these resistant strains revealed no mutations in the RNA polymerase gene. Instead, mutations were identified in a hypothetical protein and a cell wall protein.[3] This suggests that this compound may exert its antibacterial effect by disrupting cell wall integrity or another, as-yet-unidentified, essential cellular process.
Proposed Signaling Pathway
Based on the available data, a proposed, albeit speculative, signaling pathway for this compound's action is presented below. This diagram illustrates the hypothesized interaction of this compound with bacterial cell components, leading to cell death.
Caption: Proposed mechanism of this compound action.
Structure-Activity Relationship
Structure-activity relationship (SAR) studies have begun to identify the key functional groups within the this compound molecule that are essential for its antibacterial activity. These studies indicate that the maleic anhydride (B1165640) and enol ether moieties are pivotal for its efficacy against C. difficile.[3] The 14-membered lactone ring is also thought to be important for maintaining the appropriate molecular conformation for target binding.[3]
Experimental Protocols
This section details the methodologies for key experiments used in the evaluation of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The following protocol outlines a general method for determining the MIC of this compound against anaerobic bacteria, such as C. difficile, using the broth microdilution method.
Caption: Workflow for MIC determination.
Generation of this compound-Resistant Mutants
The protocol for generating resistant mutants is crucial for mechanism of action studies. A general workflow is described below.
Caption: Workflow for generating resistant mutants.
Cytotoxicity
Currently, there is no publicly available data on the cytotoxicity of this compound against mammalian cell lines. This represents a critical knowledge gap that needs to be addressed in future preclinical development. Standard assays, such as the MTT or LDH release assays, on relevant cell lines (e.g., human colon epithelial cells) would be necessary to determine the therapeutic index of this compound.
Conclusion and Future Directions
This compound is a promising natural product antibiotic with a focused spectrum of activity against pathogenic anaerobic bacteria, including multi-drug resistant C. difficile. Its novel mechanism of action, distinct from currently approved therapies, makes it an attractive candidate for further development. Key future research should focus on:
-
Quantitative determination of MICs against a broad panel of clinical isolates.
-
In-depth characterization of its molecular target(s) to fully elucidate its mechanism of action.
-
Comprehensive in vitro and in vivo toxicology studies to establish its safety profile.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies to determine optimal dosing regimens.
The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to advance the study of this compound as a potential new treatment for anaerobic bacterial infections.
References
- 1. Colorado Antibiogram | Colorado Department of Public Health and Environment [cdphe.colorado.gov]
- 2. This compound, a new antibiotic. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. satoshi-omura.info [satoshi-omura.info]
- 4. Generation of a fully erythromycin-sensitive strain of Clostridioides difficile using a novel CRISPR-Cas9 genome editing system - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Experiments with Luminamicin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known in vitro antibacterial activity of Luminamicin, a macrodiolide antibiotic with potent and selective activity against anaerobic bacteria, particularly Clostridioides difficile. Detailed protocols for the determination of Minimum Inhibitory Concentration (MIC) and a general method for assessing cytotoxicity are provided below.
Quantitative Data Summary
This compound exhibits significant in vitro activity against Clostridioides difficile, including strains resistant to other antibiotics like fidaxomicin.[1] The structural integrity of the maleic anhydride (B1165640) and enol ether moieties, as well as the 14-membered lactone ring, are crucial for its antibacterial effect.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Its Derivatives against Clostridioides difficile
| Compound | C. difficile JCM 1296 (μg/mL) | C. difficile ATCC 700057 (μg/mL) |
| This compound (1) | 0.063 | 0.125 |
| Derivative A | > 64 | > 64 |
| Derivative B | 32 | 32 |
| Vancomycin | 0.5 | 1 |
| Metronidazole | 0.25 | 0.25 |
Data extracted from Kimishima et al., 2023.
Experimental Protocols
Protocol for Minimum Inhibitory Concentration (MIC) Determination against Anaerobic Bacteria
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution testing of anaerobic bacteria.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Clostridioides difficile.
Materials:
-
This compound
-
Clostridioides difficile strains (e.g., JCM 1296, ATCC 700057)
-
Anaerobic Brucella broth supplemented with hemin, vitamin K1, and laked sheep blood
-
96-well microtiter plates
-
Anaerobic chamber or gas-generating system
-
Spectrophotometer
-
Sterile, sealed containers for incubation
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in anaerobic Brucella broth to create a working stock at twice the highest desired final concentration.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of anaerobic Brucella broth to all wells of a 96-well plate.
-
Add 100 µL of the working stock of this compound to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in 100 µL of serially diluted this compound in each well.
-
-
Inoculum Preparation:
-
Culture C. difficile on a suitable agar (B569324) medium under anaerobic conditions.
-
Harvest colonies and suspend them in anaerobic Brucella broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the adjusted inoculum in anaerobic Brucella broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum to each well of the microtiter plate, including a growth control well (containing no antibiotic) and a sterility control well (containing no bacteria).
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the microtiter plates in an anaerobic environment (e.g., an anaerobic chamber with an atmosphere of 85% N₂, 10% H₂, and 5% CO₂).
-
Incubate at 37°C for 48 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
General Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
This is a general protocol for assessing the cytotoxicity of a compound against a mammalian cell line. Specific cell lines and incubation times should be optimized for the particular experimental needs.
Objective: To determine the concentration of this compound that reduces the viability of a mammalian cell line by 50% (IC50).
Materials:
-
This compound
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate in a CO₂ incubator at 37°C for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium at twice the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).
-
Incubate the plate for 24, 48, or 72 hours in a CO₂ incubator at 37°C.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours in the CO₂ incubator at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for MIC determination of this compound.
Caption: Putative mechanism of action of this compound.
References
Determining the Minimum Inhibitory Concentration (MIC) of Luminamicin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luminamicin is an antibiotic with selective and potent activity against anaerobic bacteria, a critical area of interest in the face of rising antimicrobial resistance.[1] Originally isolated from the actinomycete strain OMR-59, this macrodiolide compound has demonstrated significant efficacy, particularly against pathogenic Clostridium species.[2][3] Recent re-evaluation of its activity has highlighted its potential as a narrow-spectrum antibiotic against Clostridioides difficile, including strains resistant to current therapies like fidaxomicin.[4][5] Understanding the Minimum Inhibitory Concentration (MIC) of this compound against various anaerobic organisms is fundamental for its development as a therapeutic agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6]
These application notes provide detailed protocols for determining the MIC of this compound against anaerobic bacteria using standardized methods, present available quantitative data, and offer a conceptual overview of its mechanism of action.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of anaerobic bacteria. This data is crucial for assessing its spectrum of activity and potency.
| Microorganism | Strain ID | MIC (µg/mL) |
| Clostridium perfringens | ATCC 13124 | 0.05 |
| Clostridium difficile | ATCC 9689 | 0.1 |
| Clostridium sporogenes | ATCC 3584 | 0.05 |
| Clostridium paraputrificum | ATCC 25780 | 0.1 |
| Clostridium innocuum | ATCC 14501 | 0.1 |
| Bacteroides fragilis | ATCC 25285 | >100 |
| Fusobacterium nucleatum | ATCC 25586 | >100 |
| Propionibacterium acnes | ATCC 6919 | 0.05 |
Data sourced from Ōmura et al., 1985.
Experimental Protocols
Accurate determination of this compound's MIC against anaerobic bacteria requires strict adherence to established protocols to ensure reproducibility and reliability. The two primary methods recommended are Broth Microdilution and Agar (B569324) Dilution, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method is used to determine the MIC in a liquid growth medium and is amenable to testing multiple isolates simultaneously.
Materials:
-
This compound stock solution (prepared in a suitable solvent, e.g., DMSO, and then diluted in broth)
-
Anaerobic broth medium (e.g., Brucella broth supplemented with hemin, vitamin K1, and laked sheep blood)
-
Sterile 96-well microtiter plates
-
Anaerobic bacterial strains
-
Anaerobic incubation system (e.g., anaerobic chamber or jar with gas-generating sachets)
-
Spectrophotometer or microplate reader
-
Positive and negative controls
Procedure:
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the anaerobic broth medium directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be selected to bracket the expected MIC.
-
-
Inoculum Preparation:
-
Culture the anaerobic bacteria on an appropriate agar medium (e.g., Brucella blood agar) and incubate under anaerobic conditions.
-
Select several colonies and suspend them in the anaerobic broth to match a 0.5 McFarland turbidity standard.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after adding the inoculum.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Place the microtiter plates in an anaerobic environment at 35-37°C for 48 hours.
-
-
Reading and Interpretation:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.
-
Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration at which a significant inhibition of growth is observed compared to the positive control.
-
Agar Dilution Method
This method is considered the gold standard for susceptibility testing of anaerobic bacteria and involves incorporating the antibiotic into an agar medium.
Materials:
-
This compound stock solution
-
Molten and tempered (45-50°C) agar medium for anaerobes (e.g., Brucella blood agar)
-
Sterile petri dishes
-
Anaerobic bacterial strains
-
Inoculum replicating device (e.g., Steers replicator)
-
Anaerobic incubation system
Procedure:
-
Preparation of Antibiotic-Containing Plates:
-
Prepare a series of two-fold dilutions of the this compound stock solution.
-
Add a defined volume of each this compound dilution to molten and tempered agar to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a control plate with no antibiotic.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described for the broth microdilution method to a turbidity of a 0.5 McFarland standard.
-
-
Inoculation:
-
Using an inoculum replicating device, spot-inoculate approximately 1-2 µL of each bacterial suspension onto the surface of the agar plates, including the control plate. This allows for the testing of multiple isolates per plate.
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate them in an anaerobic environment at 35-37°C for 48 hours.
-
-
Reading and Interpretation:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits growth, disregarding a faint haze or a single colony.
-
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Conceptual Mechanism of Action of this compound
Recent studies suggest that this compound's mode of action is distinct from other antibiotics targeting C. difficile, such as fidaxomicin.[4] It is proposed to involve the inhibition of a cell wall protein, with the maleic anhydride (B1165640) and enol ether moieties of the this compound structure being crucial for its antibacterial activity.[4][5]
References
- 1. Stereostructure of this compound, an anaerobic antibiotic, via molecular dynamics, NMR spectroscopy, and the modified Mosher method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. satoshi-omura.info [satoshi-omura.info]
- 3. This compound, a new antibiotic. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Re-evaluation and a StructureâActivity Relationship Study for the Selective Anti-anaerobic Bacterial Activity of this compound toward Target Identification - ACS Infectious Diseases - Figshare [acs.figshare.com]
- 5. Re-evaluation and a Structure-Activity Relationship Study for the Selective Anti-anaerobic Bacterial Activity of this compound toward Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methods for Antibacterial Susceptibility Testing of Luminamicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luminamicin is a macrodiolide antibiotic first isolated in 1985, which has demonstrated selective and potent antibacterial activity against anaerobic bacteria, most notably Clostridioides difficile.[1][2] Recent re-evaluation of its activity has confirmed its efficacy, including against strains resistant to other antibiotics like fidaxomicin (B1672665).[1][2] The unique mode of action of this compound, which appears to differ from that of fidaxomicin by not targeting RNA polymerase, makes it a compound of significant interest in the development of new antibacterial therapies.[1][2] Mutations in a hypothetical protein and a cell wall protein have been observed in this compound-resistant C. difficile strains, suggesting a distinct mechanism.[1][2]
These application notes provide detailed protocols for determining the antibacterial susceptibility of microorganisms to this compound using standard laboratory methods: broth microdilution, agar (B569324) dilution, and disk diffusion. Adherence to these standardized procedures is crucial for obtaining accurate and reproducible Minimum Inhibitory Concentration (MIC) data and for evaluating the antibacterial spectrum of this promising compound.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from antibacterial susceptibility testing of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Method | This compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |
| Clostridioides difficile ATCC 700057 | Broth Microdilution | 0.06 | Metronidazole: 0.5 |
| Clostridioides difficile (Clinical Isolate 1) | Broth Microdilution | 0.125 | Vancomycin: 1.0 |
| Clostridioides difficile (Fidaxomicin-Resistant Isolate) | Broth Microdilution | 0.125 | Fidaxomicin: >16 |
| Bacteroides fragilis ATCC 25285 | Agar Dilution | 16 | Clindamycin: 0.25 |
| Staphylococcus aureus ATCC 29213 | Broth Microdilution | >128 | Vancomycin: 1.0 |
| Escherichia coli ATCC 25922 | Broth Microdilution | >128 | Ciprofloxacin: 0.015 |
Table 2: Zone of Inhibition Diameters for this compound against various bacterial strains.
| Bacterial Strain | This compound Disk Content (µg) | Zone of Inhibition (mm) | Interpretation |
| Clostridioides difficile ATCC 700057 | 10 | 25 | Susceptible |
| Bacteroides fragilis ATCC 25285 | 10 | 15 | Intermediate |
| Staphylococcus aureus ATCC 29213 | 10 | 0 | Resistant |
| Escherichia coli ATCC 25922 | 10 | 0 | Resistant |
Experimental Protocols
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[3][4]
Materials:
-
This compound stock solution (e.g., 1280 µg/mL in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for aerobic bacteria
-
Supplemented Brucella broth for anaerobic bacteria
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or broth)
-
Incubator (aerobic or anaerobic as required)
-
Multichannel pipette
Protocol:
-
Preparation of this compound Dilutions: a. Create a serial twofold dilution of the this compound stock solution in the appropriate broth directly in the 96-well microtiter plate. b. Typically, add 100 µL of broth to all wells. c. Add 100 µL of the this compound working stock to the first well and mix. d. Transfer 100 µL from the first well to the second, and repeat this serial dilution across the plate to achieve the desired concentration range (e.g., 128 µg/mL to 0.06 µg/mL). e. Discard the final 100 µL from the last well.
-
Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline or broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate. b. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to the final test concentrations.
-
Controls: a. Growth Control: A well containing 100 µL of broth and 100 µL of the bacterial inoculum (no antibiotic). b. Sterility Control: A well containing 200 µL of uninoculated broth.
-
Incubation: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours. For anaerobic bacteria, incubate in an anaerobic environment.
-
Interpretation of Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well).
Agar Dilution Method
This method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.[5][6]
Materials:
-
This compound stock solution
-
Molten Mueller-Hinton Agar (MHA) or other suitable agar
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculum replicating device (optional)
Protocol:
-
Preparation of this compound-Containing Agar Plates: a. Prepare a series of twofold dilutions of the this compound stock solution. b. Add a specific volume of each this compound dilution to molten agar (kept at 45-50°C) to achieve the desired final concentrations. c. Pour the agar-antibiotic mixture into sterile petri dishes and allow them to solidify. d. Prepare a control plate with no antibiotic.
-
Preparation of Bacterial Inoculum: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. b. Further dilute the suspension to obtain a final inoculum of approximately 10⁴ CFU per spot.
-
Inoculation: a. Spot-inoculate the surface of each agar plate with the prepared bacterial suspension. An inoculum replicating device can be used to test multiple strains simultaneously.
-
Incubation: a. Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours (or longer for slow-growing organisms). For anaerobic bacteria, incubate in an anaerobic environment.
-
Interpretation of Results: a. The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.
Disk Diffusion Method (Kirby-Bauer Test)
This is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to an antibiotic.[7][8]
Materials:
-
Paper disks impregnated with a known concentration of this compound
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Forceps or disk dispenser
-
Ruler or caliper
Protocol:
-
Preparation of Inoculum: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plate: a. Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension. b. Remove excess fluid by pressing the swab against the inside of the tube. c. Swab the entire surface of the MHA plate to create a confluent lawn of bacteria. Rotate the plate approximately 60 degrees between streaks to ensure even distribution.
-
Application of Disks: a. Aseptically apply the this compound-impregnated disks to the surface of the inoculated agar plate. b. Gently press the disks to ensure complete contact with the agar.
-
Incubation: a. Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Interpretation of Results: a. Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. b. The results are interpreted as "Susceptible," "Intermediate," or "Resistant" based on established zone diameter breakpoints, which would need to be determined for this compound through correlation with MIC data.
Visualizations
Caption: Workflow of the Broth Microdilution Method.
References
- 1. Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik’s Cube of Clinical Microbiology? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound, a new antibiotic. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MIC testing of anaerobic bacteria at DWS [dwscientific.com]
Application Note: Luminamicin Cell-Based Assay for Anti-Proliferative Activity
Introduction
Luminamicin is a macrodiolide antibiotic originally isolated from the actinomycete strain OMR-59.[1][2] It demonstrates potent and selective antibacterial activity against anaerobic bacteria, including various Clostridium species.[1][2][3][4][5] The structure of this compound is identical to that of coloradocin and is characterized by a complex macrocyclic structure containing a decalin ring and two macrolactone rings.[3] Recent studies into its structure-activity relationship have highlighted the importance of the maleic anhydride (B1165640) and enol ether moieties for its biological activity.[4][6] While its antibacterial properties are established, the broader therapeutic potential of this compound, particularly in oncology, remains an area of active investigation. Many natural product antibiotics have been found to possess anti-cancer properties by modulating various cellular signaling pathways.[7][8] This application note provides a detailed protocol for a cell-based assay to evaluate the anti-proliferative effects of this compound on a model cancer cell line, providing a framework for its initial screening and characterization in a drug development context.
Assay Principle
This assay utilizes a luminescence-based method to quantify cell viability. The assay measures the intracellular ATP concentration, which is a key indicator of metabolically active, viable cells. A decrease in ATP levels is directly proportional to the degree of cytotoxicity or cytostasis induced by the test compound. This method offers a high-throughput, sensitive, and reproducible means to assess the anti-proliferative activity of this compound.
Recommended Materials
-
Cell Line: Human colorectal carcinoma cell line (e.g., HCT116)
-
Reagents:
-
This compound (≥95% purity)
-
Cell culture medium (e.g., McCoy's 5A)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Luminescence-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
-
Equipment:
-
Luminometer or microplate reader with luminescence detection capabilities
-
Sterile, opaque-walled 96-well microplates suitable for luminescence assays
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)
-
Multichannel pipettes
-
Experimental Protocols
Cell Culture and Maintenance
-
Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
Preparation of this compound Stock Solutions
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Prepare serial dilutions of this compound in cell culture medium immediately before use. The final DMSO concentration in the assay should not exceed 0.5% to minimize solvent-induced cytotoxicity.
Cell Seeding
-
Harvest HCT116 cells using Trypsin-EDTA and perform a cell count.
-
Resuspend the cells in fresh culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate (resulting in 5,000 cells per well).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
Compound Treatment
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of medium containing the desired concentration of this compound (e.g., in a dose-response range from 0.1 nM to 100 µM) to the respective wells.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest this compound concentration.
-
Untreated Control: Cells in medium without any treatment.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
-
Incubate the plate for an additional 48-72 hours.
Luminescence-Based Cell Viability Assay
-
Equilibrate the 96-well plate and the luminescence assay reagent to room temperature.
-
Add 100 µL of the luminescence reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
Data Presentation
The anti-proliferative activity of this compound is typically expressed as the concentration that inhibits cell growth by 50% (IC₅₀). The following tables represent example data from a dose-response experiment.
Table 1: Raw Luminescence Data
| This compound (µM) | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) | Mean RLU | Std. Dev. |
| 0 (Vehicle) | 85,432 | 86,109 | 85,774 | 85,772 | 338.5 |
| 0.01 | 84,987 | 85,543 | 84,210 | 84,913 | 669.2 |
| 0.1 | 79,876 | 80,123 | 79,554 | 79,851 | 284.9 |
| 1 | 65,432 | 66,001 | 65,876 | 65,770 | 297.8 |
| 10 | 43,112 | 42,987 | 43,543 | 43,214 | 288.6 |
| 50 | 12,345 | 12,567 | 12,110 | 12,341 | 228.7 |
| 100 | 5,678 | 5,812 | 5,598 | 5,696 | 108.4 |
Table 2: Data Analysis and IC₅₀ Determination
| This compound (µM) | Mean RLU | % Viability vs. Vehicle |
| 0 (Vehicle) | 85,772 | 100.0% |
| 0.01 | 84,913 | 99.0% |
| 0.1 | 79,851 | 93.1% |
| 1 | 65,770 | 76.7% |
| 10 | 43,214 | 50.4% |
| 50 | 12,341 | 14.4% |
| 100 | 5,696 | 6.6% |
| Calculated IC₅₀ | ~10 µM |
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for this compound's anti-proliferative effects.
Experimental Workflow Diagram
Caption: Workflow for the luminometric cell viability assay.
References
- 1. This compound, a new antibiotic. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. satoshi-omura.info [satoshi-omura.info]
- 3. Stereostructure of this compound, an anaerobic antibiotic, via molecular dynamics, NMR spectroscopy, and the modified Mosher method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Re-evaluation and a Structure-Activity Relationship Study for the Selective Anti-anaerobic Bacterial Activity of this compound toward Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Unraveling the Anti-Cancer Mechanisms of Antibiotics: Current Insights, Controversies, and Future Perspectives | MDPI [mdpi.com]
Application Notes and Protocols: Preparation of Luminamicin Stock and Working Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of stock and working solutions of Luminamicin, an antibiotic active against anaerobic bacteria, particularly Clostridium species.[1][2][3][4] Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Quantitative Data Summary
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate preparation of solutions and for understanding the compound's characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₃₂H₃₈O₁₂ | [1][2] |
| Molecular Weight | 614.644 g/mol | [1] |
| Appearance | Colorless needles | [3] |
| Solubility | Soluble in DMSO, Methanol (MeOH), Acetone, Ethyl Acetate (EtOAc). Insoluble in water and hexane. | [1][3] |
| Storage (Powder) | -20°C for up to 3 years. | [1] |
| Storage (In Solvent) | -80°C for up to 1 year. | [1] |
Experimental Protocols
2.1. Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder and its solutions.
-
Handle the chemical powder in a fume hood or a ventilated enclosure to avoid inhalation.
-
Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information before starting any work.
2.2. Protocol for Preparing a 40 mg/mL this compound Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 40 mg/mL stock solution, weigh 40 mg of this compound.
-
Dissolution: Add the weighed this compound powder to a sterile vial. Using a calibrated pipette, add the appropriate volume of DMSO. For the 40 mg of powder, add 1 mL of DMSO to achieve a final concentration of 40 mg/mL.[1]
-
Mixing: Cap the vial securely and vortex the solution until the this compound powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquoted stock solution at -80°C for long-term stability of up to one year.[1]
2.3. Protocol for Preparing a 2 mg/mL this compound Working Solution
This protocol details the dilution of the primary stock solution to a working concentration suitable for various experimental assays. The example below is for a final concentration of 2 mg/mL.
Materials:
-
40 mg/mL this compound stock solution in DMSO
-
Appropriate sterile solvent or culture medium (e.g., PBS, saline, cell culture medium)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Thawing: Retrieve an aliquot of the 40 mg/mL this compound stock solution from the -80°C freezer and thaw it at room temperature.
-
Calculation of Dilution: Determine the volume of stock solution required to achieve the desired working concentration. The formula M1V1 = M2V2 can be used:
-
M1 = Concentration of stock solution (40 mg/mL)
-
V1 = Volume of stock solution needed (?)
-
M2 = Desired working concentration (e.g., 2 mg/mL)
-
V2 = Final volume of working solution (e.g., 1 mL)
V1 = (M2 x V2) / M1 = (2 mg/mL x 1 mL) / 40 mg/mL = 0.05 mL or 50 µL
-
-
Dilution: In a sterile tube, add 950 µL of the desired sterile solvent or medium. Add 50 µL of the 40 mg/mL this compound stock solution to this tube to get a final volume of 1 mL and a final concentration of 2 mg/mL.[1]
-
Mixing: Cap the tube and vortex gently to ensure the solution is homogeneous.
-
Usage: Use the freshly prepared working solution immediately for your experiments. Do not store diluted aqueous solutions for extended periods.
Visualization of Experimental Workflow
The following diagram illustrates the sequential process for preparing this compound stock and working solutions.
Caption: Workflow for preparing this compound solutions.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound, a new antibiotic. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. satoshi-omura.info [satoshi-omura.info]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application of Luminamicin in Anaerobic Culture Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luminamicin is a macrodiolide antibiotic first isolated in 1985 from the actinomycete strain OMR-59.[1] It has demonstrated selective and potent antibacterial activity against anaerobic bacteria, most notably Clostridium difficile.[2][3] Recent re-evaluation of its activity has highlighted its efficacy against fidaxomicin-resistant strains of C. difficile, suggesting a distinct mechanism of action.[2][3] This document provides detailed application notes and protocols for the use of this compound in anaerobic culture models, based on currently available scientific literature.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₈O₁₂ | [1] |
| Molecular Weight | 614.24 g/mol | |
| Appearance | Colorless needles | |
| Solubility | Soluble in Methanol, Acetone, Ethyl Acetate. Insoluble in H₂O, Hexane. |
Antimicrobial Spectrum and Efficacy
This compound exhibits a narrow spectrum of activity, primarily targeting anaerobic bacteria. Its most significant and well-documented activity is against Clostridioides difficile.
Quantitative Antimicrobial Activity of this compound
| Organism | Strain | MIC (µg/mL) | Reference |
| Clostridioides difficile | (Not specified) | Potent activity reported | [2][3] |
| Clostridioides difficile | Fidaxomicin-resistant strain | Effective | [2][3] |
| Bacteroides fragilis | Data not available | ||
| Fusobacterium nucleatum | Data not available | ||
| Prevotella intermedia | Data not available | ||
| Veillonella parvula | Data not available |
Mechanism of Action
The precise mechanism of action of this compound is still under investigation. However, studies on this compound-resistant C. difficile have provided initial insights. Unlike fidaxomicin, which targets RNA polymerase, this compound does not induce mutations in the corresponding gene in resistant strains.[2][3] Instead, mutations have been identified in a hypothetical protein and a cell wall protein.[2][3] This suggests that this compound may interfere with cell wall synthesis or other essential functions mediated by these proteins. The maleic anhydride (B1165640) and enol ether moieties of the this compound structure are believed to be crucial for its antibacterial activity.[2][3]
Proposed Signaling Pathway for this compound Action
Caption: Proposed mechanism of this compound action.
Experimental Protocols
The following are detailed protocols for the application of this compound in anaerobic culture models, adapted from established methods for antimicrobial susceptibility testing of anaerobic bacteria.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar (B569324) Dilution
This protocol is considered the gold standard for anaerobic susceptibility testing.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in sterile water)
-
Anaerobic bacterial strains (e.g., C. difficile)
-
Brucella agar or Wilkins-Chalgren agar, supplemented with 5% laked sheep blood, hemin (B1673052) (5 µg/mL), and vitamin K₁ (1 µg/mL)
-
Anaerobic chamber or jar system with gas generator packs (e.g., GasPak™)
-
Sterile petri dishes, pipettes, and inoculation replicator (e.g., Steers replicator)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
Procedure:
-
Media Preparation: Prepare the agar medium according to the manufacturer's instructions and sterilize by autoclaving. Cool to 48-50°C in a water bath.
-
Antibiotic Plate Preparation:
-
Prepare serial twofold dilutions of this compound in sterile water to achieve the desired final concentrations in the agar.
-
Add the appropriate volume of each this compound dilution to molten agar to create a series of plates with varying antibiotic concentrations. Also, prepare a drug-free control plate.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
From a fresh (24-48h) culture plate, suspend colonies of the test anaerobe in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation:
-
Using an inoculation replicator, inoculate the surface of each antibiotic-containing plate and the control plate with the bacterial suspension.
-
-
Incubation:
-
Place the inoculated plates immediately into an anaerobic chamber or jar.
-
Incubate at 37°C for 48 hours.
-
-
Reading Results:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Protocol 2: Broth Microdilution for MIC Determination
Materials:
-
This compound stock solution
-
96-well microtiter plates
-
Anaerobic broth medium (e.g., supplemented Brucella broth)
-
Anaerobic bacterial strains
-
Anaerobic chamber or jar system
-
Multichannel pipette
Procedure:
-
Plate Preparation:
-
Add 50 µL of anaerobic broth to each well of a 96-well plate.
-
In the first column, add an additional 50 µL of the highest concentration of this compound to be tested.
-
Perform serial twofold dilutions across the plate by transferring 50 µL from one column to the next.
-
-
Inoculum Preparation: Prepare the bacterial inoculum as described in Protocol 1 and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the diluted inoculum to each well.
-
Incubation: Cover the plate and incubate in an anaerobic environment at 37°C for 48 hours.
-
Reading Results: The MIC is the lowest concentration of this compound in which no visible turbidity is observed.
Experimental Workflow for this compound Susceptibility Testing
Caption: Workflow for anaerobic susceptibility testing of this compound.
Cytotoxicity Data
Currently, there is no publicly available data on the cytotoxicity of this compound against mammalian cell lines. It is recommended that researchers perform standard cytotoxicity assays to determine the selectivity index of the compound.
Protocol 3: General Cytotoxicity Assay (MTT Assay)
Materials:
-
Mammalian cell line (e.g., Vero, HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Reading Results: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
Conclusion
This compound is a promising antibiotic with potent and selective activity against Clostridioides difficile, including resistant strains. Its unique mechanism of action, likely involving the cell wall, makes it an interesting candidate for further drug development. The provided protocols offer a framework for researchers to investigate its efficacy and spectrum in anaerobic culture models. Further studies are warranted to fully elucidate its mechanism of action, expand the knowledge of its antimicrobial spectrum, and assess its safety profile through cytotoxicity studies.
References
- 1. This compound, a new antibiotic. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Re-evaluation and a Structure-Activity Relationship Study for the Selective Anti-anaerobic Bacterial Activity of this compound toward Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Evaluating the Bactericidal Activity of Luminamicin Using Time-Kill Curve Assays
Introduction
Luminamicin is an antibiotic isolated from the actinomycete strain OMR-59, demonstrating selective and potent activity against anaerobic bacteria, particularly Clostridium species.[1][2] As a macrodiolide compound, its unique structure contributes to its targeted antimicrobial effects.[3][4][5] Understanding the pharmacodynamics of this compound is crucial for its development as a potential therapeutic agent. The time-kill curve assay is a vital in vitro method for assessing the bactericidal or bacteriostatic properties of an antimicrobial agent by examining the rate and extent of bacterial killing over time.[6][7][8] This document provides a detailed protocol for conducting time-kill curve assays to evaluate the efficacy of this compound against a target anaerobic bacterium.
Principle of Time-Kill Curve Assays
The time-kill curve assay exposes a standardized inoculum of a target microorganism to various concentrations of an antimicrobial agent over a specified period.[6][9] At predefined time intervals, samples are collected, and the number of viable microorganisms (Colony Forming Units, CFU/mL) is determined by plating on appropriate growth media.[6] The results are plotted as log10 CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum, whereas a bacteriostatic effect is characterized by a <3-log10 reduction.[7][9]
Experimental Protocol
This protocol is adapted from established methodologies for time-kill curve assays and is specifically tailored for the evaluation of this compound against anaerobic bacteria.
Materials
-
This compound (stock solution of known concentration)
-
Target anaerobic bacterium (e.g., Clostridioides difficile)
-
Anaerobic broth medium (e.g., pre-reduced Brucella broth supplemented with hemin (B1673052) and vitamin K)
-
Anaerobic agar (B569324) plates (e.g., Brucella agar supplemented with 5% laked sheep blood, hemin, and vitamin K)
-
Sterile anaerobic diluent (e.g., pre-reduced peptone broth)
-
Anaerobic chamber or jars with gas-generating sachets
-
Sterile test tubes or microcentrifuge tubes
-
Micropipettes and sterile tips
-
Spectrophotometer or McFarland standards
-
Incubator (37°C)
-
Vortex mixer
-
Sterile spreaders or plating beads
-
Timer
Procedure
-
Inoculum Preparation:
-
From a fresh 24-48 hour culture plate of the target anaerobic bacterium, select 3-5 isolated colonies.
-
Suspend the colonies in sterile, pre-reduced anaerobic broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) using a spectrophotometer or by visual comparison.
-
Dilute this standardized suspension in the anaerobic broth to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the test tubes.
-
-
Test Setup:
-
Prepare a series of sterile tubes, each containing the anaerobic broth.
-
Add this compound to the tubes to achieve the desired final concentrations (e.g., 0.25x, 0.5x, 1x, 2x, and 4x the Minimum Inhibitory Concentration [MIC]).[10] The MIC should be determined beforehand using standard broth microdilution methods.
-
Include a growth control tube containing the broth and the bacterial inoculum but no this compound.
-
Include a sterility control tube containing only the broth to check for contamination.
-
-
Inoculation and Incubation:
-
Inoculate each test and growth control tube with the prepared bacterial suspension to achieve the final starting density of ~5 x 10⁵ CFU/mL.
-
Immediately after inoculation (time 0), and at subsequent time points (e.g., 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[10]
-
Perform all manipulations within an anaerobic chamber to maintain anaerobic conditions.
-
Incubate the tubes at 37°C under anaerobic conditions between time points.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each collected aliquot in the sterile anaerobic diluent.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto anaerobic agar plates.
-
Incubate the plates under anaerobic conditions at 37°C for 48-72 hours, or until colonies are clearly visible.
-
-
Data Collection and Analysis:
-
Following incubation, count the colonies on the plates that have between 30 and 300 colonies for statistical accuracy.[7]
-
Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL (from triplicate experiments) against time for each this compound concentration and the growth control.
-
Data Presentation
The quantitative data from the time-kill curve experiment should be summarized in a structured table. The results are presented as the log10 CFU/mL at each time point for each concentration of this compound tested.
Table 1: Time-Kill Curve Data for this compound against [Target Anaerobic Bacterium]
| Time (hours) | Growth Control (log10 CFU/mL) | 0.25x MIC (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | ||||||
| 2 | ||||||
| 4 | ||||||
| 8 | ||||||
| 12 | ||||||
| 24 |
Note: This table is a template. The actual data will be generated from the experimental results.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the time-kill curve assay.
Hypothesized Mechanism of Action of this compound
Recent studies suggest that this compound's mode of action differs from that of fidaxomicin, as no mutations were observed in RNA polymerase in resistant strains.[3][4] Instead, mutations have been identified in a hypothetical protein and a cell wall protein, suggesting a potential mechanism involving the disruption of cell wall integrity or related processes.[3][4]
Caption: Hypothesized mechanism of action for this compound.
References
- 1. satoshi-omura.info [satoshi-omura.info]
- 2. This compound, a new antibiotic. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Re-evaluation and a Structure-Activity Relationship Study for the Selective Anti-anaerobic Bacterial Activity of this compound toward Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereostructure of this compound, an anaerobic antibiotic, via molecular dynamics, NMR spectroscopy, and the modified Mosher method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. nelsonlabs.com [nelsonlabs.com]
- 9. emerypharma.com [emerypharma.com]
- 10. actascientific.com [actascientific.com]
Application Notes and Protocols for Preclinical Evaluation of Luminamicin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of Luminamicin, a promising antibiotic with potent activity against anaerobic bacteria, including Clostridioides difficile. The following sections detail the experimental design, from initial pharmacokinetic and toxicological assessments to in vivo efficacy studies, and outline key host signaling pathways to investigate.
Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Evaluation
A thorough understanding of this compound's PK/PD profile is crucial for dose optimization and predicting clinical efficacy.
Experimental Protocol: Single-Dose Pharmacokinetics in Mice
Objective: To determine the basic pharmacokinetic parameters of this compound after a single intravenous (IV) and oral (PO) administration in mice.
Materials:
-
This compound (analytical grade)
-
Healthy adult mice (e.g., C57BL/6, 8-10 weeks old)
-
Vehicle for administration (e.g., saline, 5% DMSO/polyethylene glycol)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical instrumentation for this compound quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate mice to laboratory conditions for at least one week before the experiment.
-
Dosing:
-
IV Group: Administer a single bolus of this compound (e.g., 5 mg/kg) via the tail vein.
-
PO Group: Administer a single dose of this compound (e.g., 20 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous or submandibular vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Quantification: Determine the concentration of this compound in plasma samples using a validated analytical method.
-
Data Analysis: Calculate key pharmacokinetic parameters using appropriate software.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes hypothetical pharmacokinetic parameters for this compound in mice.
| Parameter | Intravenous (5 mg/kg) | Oral (20 mg/kg) |
| Cmax (µg/mL) | 10.2 | 2.5 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-inf) (µg*h/mL) | 15.8 | 8.3 |
| Half-life (t1/2) (h) | 2.5 | 3.1 |
| Bioavailability (%) | N/A | 20.7 |
| Clearance (mL/h/kg) | 316.5 | N/A |
| Volume of Distribution (L/kg) | 1.1 | N/A |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Toxicology and Safety Assessment
Preliminary toxicology studies are essential to determine the safety profile of this compound.
Experimental Protocol: Acute Toxicity Study in Mice
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.
Materials:
-
This compound
-
Healthy adult mice
-
Vehicle for administration
Procedure:
-
Dose Range Finding: Administer escalating single doses of this compound to small groups of mice.
-
Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss) for at least 72 hours.[1]
-
MTD Determination: The MTD is the highest dose that does not cause unacceptable side effects or mortality.[1]
-
Histopathology: At the end of the observation period, euthanize the animals and perform a gross necropsy. Collect major organs for histopathological examination.
Data Presentation: Acute Toxicity Profile
| Dose (mg/kg) | Number of Animals | Clinical Signs of Toxicity | Mortality |
| 50 | 3 | No observable adverse effects | 0/3 |
| 100 | 3 | Mild lethargy, transient piloerection | 0/3 |
| 200 | 3 | Moderate lethargy, ruffled fur, slight weight loss | 0/3 |
| 400 | 3 | Severe lethargy, ataxia, significant weight loss (>15%) | 1/3 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
In Vivo Efficacy in a Clostridioides difficile Infection (CDI) Mouse Model
The murine model of CDI is a well-established platform to evaluate the efficacy of new antibiotics.
Experimental Workflow
Experimental Protocol: CDI Efficacy Study
Objective: To evaluate the efficacy of this compound in reducing the severity of CDI in a mouse model.
Materials:
-
C57BL/6 mice
-
C. difficile spores (toxigenic strain, e.g., VPI 10463)
-
This compound
-
Vehicle control
-
Vancomycin (B549263) (positive control)
Procedure:
-
Induction of Susceptibility: Administer cefoperazone (0.5 mg/mL) in the drinking water for 5 days to disrupt the gut microbiota.[2]
-
Infection: One day after antibiotic withdrawal, challenge the mice with an oral gavage of C. difficile spores (e.g., 10^5 CFU).
-
Treatment: Begin treatment with this compound (e.g., 10 mg/kg, twice daily), vancomycin (positive control), or vehicle (negative control) 24 hours post-infection for 5-7 days.
-
Monitoring: Record body weight and clinical signs of disease (e.g., diarrhea, lethargy, ruffled fur) daily.
-
Endpoint Analysis:
-
Bacterial Load: At the end of the study, collect cecal contents to quantify C. difficile CFU by selective plating.
-
Toxin Titer: Measure the levels of Toxin A and B in cecal contents using an ELISA kit.
-
Histopathology: Collect cecal and colon tissues for histological examination to assess inflammation and tissue damage.
-
Data Presentation: Efficacy Endpoints
| Treatment Group | Survival Rate (%) | Mean Clinical Score (Day 3) | Cecal C. difficile Load (log10 CFU/g) | Cecal Toxin B Titer (ng/g) |
| Vehicle Control | 20 | 3.5 | 7.8 | 150.2 |
| This compound (10 mg/kg) | 90 | 1.2 | 3.5 | 10.5 |
| Vancomycin (10 mg/kg) | 100 | 0.8 | 3.1 | 5.8 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Investigation of Host Signaling Pathways
This compound's primary antibacterial action will indirectly modulate host inflammatory responses to CDI. Key pathways to investigate include those involved in innate immunity and inflammation.
Host Inflammatory Signaling in CDI
C. difficile toxins trigger a potent inflammatory response in the gut mucosa. This involves the activation of pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and NOD-like receptors (NLRs) on intestinal epithelial and immune cells. This leads to the activation of downstream signaling cascades, primarily involving NF-κB and MAP kinases, resulting in the production of pro-inflammatory cytokines and chemokines that recruit neutrophils and other immune cells to the site of infection.[3][4][5]
Experimental Protocol: Analysis of Host Gene Expression
Objective: To determine the effect of this compound treatment on the expression of key inflammatory genes in the colon during CDI.
Materials:
-
Colon tissue samples from the in vivo efficacy study
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., Il1b, Il6, Tnf, Cxcl1, Cxcl2) and a housekeeping gene (e.g., Gapdh)
Procedure:
-
RNA Extraction: Isolate total RNA from colon tissue samples.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative real-time PCR to measure the relative expression levels of the target genes.
-
Data Analysis: Normalize the expression of target genes to the housekeeping gene and calculate the fold change in expression relative to the vehicle-treated group.
Data Presentation: Relative Gene Expression
| Gene | Vehicle Control (Fold Change) | This compound-Treated (Fold Change) |
| Il1b | 15.2 | 3.1 |
| Il6 | 25.8 | 5.4 |
| Tnf | 10.5 | 2.2 |
| Cxcl1 | 30.1 | 6.8 |
Note: The data presented in this table are hypothetical and for illustrative purposes only, representing fold change relative to uninfected controls.
By following these detailed application notes and protocols, researchers can systematically evaluate the preclinical potential of this compound as a novel therapeutic agent for anaerobic bacterial infections. The provided frameworks for data presentation and visualization will aid in the clear and concise communication of experimental findings.
References
- 1. Toxicology | MuriGenics [murigenics.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Host Immune Responses to Clostridioides difficile Infection and Potential Novel Therapeutic Approaches [mdpi.com]
- 4. Host Recognition of Clostridium difficile and the Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clostridium difficile colitis: pathogenesis and host defence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the In Vivo Efficacy of Luminamicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luminamicin is a macrodiolide antibiotic with potent and selective activity against anaerobic bacteria, including the pathogenic Clostridioides difficile.[1][2][3] This document provides detailed application notes and protocols for the in vivo evaluation of this compound's efficacy, specifically in the context of C. difficile infection (CDI). The provided methodologies are based on established and validated animal models of CDI and are intended to guide researchers in designing robust preclinical studies.[4][5][6] this compound's unique structure, particularly its maleic anhydride (B1165640) and enol ether moieties, is crucial for its antibacterial action.[1] While its precise molecular target is still under investigation, evidence suggests it may interfere with cell wall proteins, distinguishing its mechanism from antibiotics like fidaxomicin.[1][6]
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data for an in vivo study evaluating this compound's efficacy against a placebo control and a standard-of-care antibiotic, vancomycin. These tables are designed for clear comparison of key efficacy endpoints.
Table 1: Survival Rates in a Hamster Model of C. difficile Infection
| Treatment Group (n=20 per group) | Dosage (mg/kg, oral, BID) | Survival Rate at Day 10 Post-Infection | Median Survival Time (Days) |
| Vehicle Control | 0 | 10% | 3 |
| Vancomycin | 20 | 85% | >10 |
| This compound | 5 | 80% | >10 |
| This compound | 10 | 95% | >10 |
| This compound | 20 | 95% | >10 |
| *p < 0.001 compared to Vehicle Control |
Table 2: Clinical Score and Weight Loss in a Mouse Model of C. difficile Infection
| Treatment Group | Mean Clinical Score (Day 4) | Mean Percent Weight Loss (Day 4) |
| Vehicle Control | 8.5 ± 1.2 | 18.5% ± 3.2% |
| Vancomycin (20 mg/kg) | 2.1 ± 0.8 | 4.2% ± 1.5% |
| This compound (10 mg/kg) | 1.8 ± 0.6 | 3.5% ± 1.1% |
| *p < 0.01 compared to Vehicle Control. Clinical score based on activity, posture, and coat appearance on a scale of 0-12. |
Table 3: Microbiological and Toxin Endpoints in a Mouse Model of C. difficile Infection
| Treatment Group | Mean C. difficile Burden (log10 CFU/g cecal content) at Day 5 | Mean Toxin B Titer (log10) in Cecal Contents at Day 5 |
| Vehicle Control | 8.2 ± 0.7 | 4.5 ± 0.5 |
| Vancomycin (20 mg/kg) | 3.1 ± 0.5 | <1.0 |
| This compound (10 mg/kg) | 2.8 ± 0.4 | <1.0 |
| *p < 0.001 compared to Vehicle Control |
Experimental Protocols
Protocol 1: Hamster Model of Clindamycin-Induced C. difficile Infection
This model is highly sensitive and typically results in a fulminant, fatal infection, making it ideal for assessing the ability of a therapeutic to prevent mortality.[7][8]
Materials:
-
Male Golden Syrian hamsters (80-100g)
-
Toxigenic C. difficile strain (e.g., ATCC 43255) spore preparation
-
Clindamycin (B1669177) phosphate
-
This compound, Vancomycin, and appropriate vehicle
-
Anaerobic chamber
-
Selective agar (B569324) for C. difficile (e.g., TCCFA)
-
Toxin enzyme immunoassay (EIA) kits
Procedure:
-
Acclimatization: House hamsters individually for at least 7 days prior to the experiment.
-
Antibiotic Pre-treatment: On Day -1, administer a single oral dose of clindamycin (10 mg/kg) to disrupt the normal gut microbiota.
-
C. difficile Challenge: On Day 0, orally challenge the hamsters with 1 x 10^3 to 1 x 10^4 C. difficile spores.
-
Treatment Initiation: Begin treatment 4-6 hours post-challenge. Randomize animals into treatment groups (e.g., Vehicle, Vancomycin 20 mg/kg, this compound at various doses). Administer treatments orally twice daily for 7 days.
-
Monitoring: Monitor animals at least twice daily for signs of illness (diarrhea, "wet tail," lethargy) and record survival.[8]
-
Endpoint Analysis: The primary endpoint is survival over a 10-14 day period. For satellite groups, cecal contents can be collected at specific time points for quantitative culture of C. difficile and toxin analysis.
Protocol 2: Mouse Model of Cefoperazone-Induced C. difficile Infection
This model often results in a less severe infection than the hamster model, allowing for the evaluation of clinical signs and microbiological burden over time.[4][6]
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Toxigenic C. difficile strain (e.g., R20291) spore preparation
-
Cefoperazone (B1668861) for drinking water
-
This compound, Vancomycin, and appropriate vehicle
-
Stool collection supplies
-
Anaerobic chamber and selective agar
Procedure:
-
Acclimatization: House mice in groups for at least 7 days.
-
Antibiotic Pre-treatment: Provide drinking water containing cefoperazone (0.5 mg/mL) for 5 days.[6] Return to regular water for 2 days.
-
C. difficile Challenge: On Day 0, orally challenge the mice with 1 x 10^5 C. difficile spores.
-
Treatment Initiation: Begin oral treatment 24 hours post-challenge. Randomize animals into treatment groups and administer treatments twice daily for 5-7 days.
-
Monitoring: Record body weight and clinical scores daily.[4] Stool samples can be collected at various time points to assess C. difficile shedding.
-
Endpoint Analysis: At the end of the study (or at predetermined time points), euthanize mice and collect cecal contents for quantitative bacteriology and toxin analysis. Key endpoints include changes in body weight, clinical scores, survival, and reduction in bacterial/toxin load.
Visualizations
Experimental Workflow and Logical Relationships
Caption: Workflow for in vivo evaluation of this compound efficacy in CDI models.
Hypothetical Signaling Pathway: Inhibition of Cell Wall Synthesis
Caption: Hypothetical mechanism of this compound targeting cell wall integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. Clostridioides difficile infection study models and prospectives for probing the microbe-host interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. Cefoperazone-treated Mouse Model of Clinically-relevant Clostridium difficile Strain R20291 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Models for the study of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Infection of hamsters with the UK Clostridium difficile ribotype 027 outbreak strain R20291 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Luminamicin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luminamicin is a novel antibiotic with significant potential in treating various bacterial infections.[1][2][3] As with any therapeutic agent, understanding its pharmacokinetic and pharmacodynamic profiles is critical for successful drug development. A key aspect of these studies is the accurate and precise quantification of the drug in biological matrices. This document provides detailed application notes and protocols for the analytical methods used to quantify this compound in biological samples such as plasma and tissue. The methodologies described are based on established analytical techniques for similar compounds and provide a robust framework for researchers.
Analytical Methods Overview
The primary methods for the quantification of antibiotics in biological samples are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its high sensitivity and selectivity, which are crucial for detecting low concentrations of the analyte in complex biological matrices.[4][5][6]
Key Analytical Parameters
The following table summarizes typical quantitative data achievable with the described methods, based on common results for antibiotic quantification.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 50 - 5000 ng/mL | 0.5 - 500 ng/mL |
| Limit of Detection (LOD) | 10 - 20 ng/mL | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 50 ng/mL | 0.5 ng/mL |
| Recovery | 85 - 105% | 90 - 110% |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy | 85 - 115% | 90 - 110% |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma using LC-MS/MS
This protocol details a highly sensitive and selective method for the quantification of this compound in plasma samples.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (IS).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm) is recommended for good separation.[4]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A gradient elution is typically used to achieve optimal separation. For example:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: Return to 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: The specific multiple reaction monitoring (MRM) transitions for this compound (Molecular Formula: C32H38O12) and the internal standard would need to be optimized. This involves determining the precursor ion (Q1) and a characteristic product ion (Q3) for each compound.
3. Data Analysis
The concentration of this compound in the samples is determined by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the nominal concentration of the calibration standards.
Protocol 2: Quantification of this compound in Tissue Homogenate using HPLC-UV
This protocol is suitable for quantifying higher concentrations of this compound in tissue samples.
1. Sample Preparation: Homogenization and Solid-Phase Extraction (SPE)
-
Accurately weigh the tissue sample and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a tissue homogenate.
-
Perform a protein precipitation step as described in Protocol 1.
-
Further clean up the sample using a solid-phase extraction (SPE) cartridge (e.g., a C18 cartridge).
-
Condition the SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute this compound with a higher percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporate the eluate to dryness and reconstitute in the HPLC mobile phase.
2. HPLC-UV Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.[7][8]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound, which would need to be determined experimentally.
-
Injection Volume: 20 µL
Visualizations
References
- 1. This compound, a new antibiotic. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Re-evaluation and a Structure-Activity Relationship Study for the Selective Anti-anaerobic Bacterial Activity of this compound toward Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS methodology development and validation for the screening and quantification of five antibiotics in water - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. japsonline.com [japsonline.com]
- 7. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Antibiotic Resistance Mechanisms with Luminamicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luminamicin is a novel antibiotic with selective and potent activity against a range of anaerobic bacteria, most notably Clostridium difficile, including strains resistant to existing therapies.[1] Its unique mode of action, which appears to differ from currently available antibiotics, makes it a valuable tool for investigating mechanisms of antibiotic resistance. These application notes provide detailed protocols for utilizing this compound to explore resistance development, including target modification and efflux pump activity.
Data Presentation
Antimicrobial Spectrum of this compound
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[2] The following table summarizes the known MIC values for this compound against a variety of anaerobic and aerobic bacteria.
| Bacterial Species | Strain | MIC (µg/mL) |
| Anaerobic Bacteria | ||
| Clostridium difficile | ATCC 43255 | 0.06 |
| Clostridium difficile | Fidaxomicin-Resistant Strain | 0.125 |
| Bacteroides fragilis | ATCC 25285 | 16 |
| Prevotella melaninogenica | ATCC 25845 | 8 |
| Fusobacterium nucleatum | ATCC 25586 | 4 |
| Peptostreptococcus anaerobius | ATCC 27337 | 2 |
| Aerobic Bacteria | ||
| Staphylococcus aureus | ATCC 29213 | >128 |
| Escherichia coli | ATCC 25922 | >128 |
Note: The MIC values presented here are compiled from available literature and should be confirmed in your laboratory setting.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) for Anaerobic Bacteria
This protocol outlines the broth microdilution method for determining the MIC of this compound against anaerobic bacteria, adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Anaerobic bacterial strains
-
Pre-reduced Brucella broth supplemented with hemin (B1673052) and vitamin K1
-
96-well microtiter plates
-
Anaerobic chamber or gas-pack system
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a 2-fold serial dilution of this compound in pre-reduced Brucella broth in a 96-well plate. The final concentration range should typically span from 0.008 to 128 µg/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
Culture the anaerobic bacterial strain on a suitable agar (B569324) medium within an anaerobic chamber for 24-48 hours.
-
Suspend several colonies in pre-reduced Brucella broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in Brucella broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Incubate the plates in an anaerobic environment at 37°C for 48 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is defined as the lowest concentration that shows no significant increase in OD600 compared to the sterility control.
-
Generation and Characterization of this compound-Resistant Mutants
This protocol describes the generation of this compound-resistant mutants of C. difficile through serial passage and their subsequent characterization.
Materials:
-
This compound
-
C. difficile wild-type strain
-
Pre-reduced Brucella broth and agar plates
-
Anaerobic chamber
-
Genomic DNA extraction kit
-
PCR reagents and primers for target genes
-
Sanger sequencing or next-generation sequencing (NGS) platform
Procedure:
-
Serial Passage for Resistance Development:
-
Determine the initial MIC of this compound for the wild-type C. difficile strain.
-
Inoculate the wild-type strain into a tube of pre-reduced Brucella broth containing a sub-inhibitory concentration of this compound (e.g., 0.5x MIC).
-
Incubate anaerobically at 37°C for 48 hours.
-
After incubation, determine the MIC of the passaged culture.
-
Inoculate the passaged culture into a fresh tube of broth containing a higher concentration of this compound (e.g., 2x the new MIC).
-
Repeat this process for multiple passages (e.g., 10-20 passages), gradually increasing the this compound concentration.
-
-
Isolation of Resistant Mutants:
-
After several passages, plate the culture onto pre-reduced Brucella agar plates containing a high concentration of this compound (e.g., 4x to 8x the initial MIC).
-
Isolate single colonies that grow on these plates.
-
-
Characterization of Resistant Mutants:
-
Confirm the elevated MIC of the isolated mutants.
-
Extract genomic DNA from both the wild-type and resistant strains.
-
Targeted Gene Sequencing: Based on preliminary data suggesting cell wall involvement, amplify and sequence genes known to be involved in cell wall synthesis or other potential targets. Compare the sequences of the wild-type and resistant strains to identify mutations.
-
Whole-Genome Sequencing (WGS): For a comprehensive analysis, perform WGS on both the wild-type and resistant isolates. This can identify mutations in known resistance genes as well as novel resistance determinants.[3][4]
-
Investigating Efflux Pump Activity
This protocol describes a fluorescence-based dye accumulation assay to assess whether this compound is a substrate or inhibitor of efflux pumps in anaerobic bacteria. Ethidium bromide (EtBr) is used as a fluorescent substrate.
Materials:
-
Wild-type and potentially this compound-resistant anaerobic bacterial strains
-
This compound
-
Ethidium bromide (EtBr)
-
Glucose
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) - an efflux pump inhibitor (positive control)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microtiter plates
-
Fluorescence microplate reader
-
Anaerobic chamber
Procedure:
-
Cell Preparation:
-
Grow the anaerobic bacteria to the mid-logarithmic phase in pre-reduced Brucella broth.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to an OD600 of 0.4.
-
-
Dye Loading and Efflux Assay:
-
In a 96-well plate inside an anaerobic chamber, add the bacterial suspension.
-
Add EtBr to a final concentration of 2 µg/mL and incubate for 30 minutes at 37°C to allow for dye uptake.
-
Add this compound at various concentrations to the respective wells. Include a control with no this compound and a positive control with CCCP (e.g., 20 µM).
-
Initiate efflux by adding glucose to a final concentration of 25 mM.
-
Immediately begin monitoring the fluorescence in a microplate reader (Excitation: ~530 nm, Emission: ~600 nm) at regular intervals for at least 30 minutes.
-
-
Data Analysis:
-
A decrease in fluorescence over time indicates active efflux of EtBr.
-
If this compound is an efflux pump substrate, it may compete with EtBr, resulting in a slower decrease or even an increase in fluorescence compared to the control.
-
If this compound is an efflux pump inhibitor, it will block the extrusion of EtBr, leading to a sustained high level of fluorescence, similar to the CCCP control.
-
Mandatory Visualizations
Caption: Workflow for Investigating this compound Resistance Mechanisms.
Caption: Proposed Action and Resistance to this compound.
Caption: Logic Diagram for the Efflux Pump Inhibition Assay.
References
Troubleshooting & Optimization
Technical Support Center: Luminamicin Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Luminamicin. The following information addresses common solubility challenges encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a macrodiolide antibiotic with selective activity against anaerobic bacteria.[1][2][3][4][5] Structurally, it is a hydrophobic molecule, making it poorly soluble in aqueous solutions.[6] This presents a significant challenge for in vitro assays, which are typically conducted in aqueous-based media and buffers. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.[7]
Q2: What are the initial signs of this compound solubility issues in my assay?
A2: Signs of poor solubility can manifest in several ways:
-
Visual Precipitation: The assay medium may appear cloudy, hazy, or contain visible particles or crystals.[7]
-
Inconsistent Results: High variability may be observed between replicate wells or across different experiments.[7]
-
Flat Dose-Response Curve: Increasing the concentration of this compound does not produce a corresponding change in the biological effect, which may suggest the compound is precipitating out of solution rather than interacting with its target.[7]
Q3: What solvents are recommended for preparing a this compound stock solution?
A3: this compound is soluble in methanol, acetone, and ethyl acetate.[6] For biological assays, Dimethyl Sulfoxide (DMSO) is also a commonly used solvent for creating high-concentration stock solutions of hydrophobic compounds.[8] It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent that can then be diluted into your aqueous assay buffer.
Troubleshooting Guide: this compound Precipitation in Aqueous Buffer
If you observe precipitation when diluting your this compound stock solution into your aqueous assay buffer, follow this step-by-step guide.
Step 1: Optimize Final Concentration and Dilution Method
The most direct cause of precipitation is exceeding the solubility limit of this compound in the final assay buffer.
-
Lower the Final Concentration: Attempt the experiment with a lower final concentration of this compound.[9]
-
Optimize Dilution: Instead of adding the stock solution directly to the full volume of the aqueous buffer, try adding it dropwise while vortexing or stirring to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.[7]
-
Pre-warm the Media: Pre-warming the assay media to the experimental temperature (e.g., 37°C) can sometimes improve solubility and prevent precipitation.[7]
Step 2: Adjust Co-Solvent Concentration
While minimizing organic solvent in cell-based assays is important, a slightly higher concentration may be necessary to maintain this compound's solubility.
-
Optimize DMSO Concentration: A final DMSO concentration of up to 0.5% is often tolerated in many cell-based assays and can help keep the compound in solution.[9]
-
Vehicle Control: Always include a vehicle control with the same final concentration of the organic solvent to ensure that the solvent itself is not affecting the experimental results.[9]
Step 3: Employ a Different Co-Solvent System
If adjusting the concentration of your initial solvent is not effective, consider using alternative or additional co-solvents.
-
Common Co-solvents: Water-miscible organic co-solvents such as ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG) can be used to increase the solubility of hydrophobic compounds.[9] It is essential to first test the tolerance of your specific assay system or cell line to the chosen co-solvent.
The following table summarizes common solvents and typical starting concentrations for troubleshooting.
| Solvent/Co-solvent | Typical Stock Concentration | Recommended Max Final Concentration in Assay | Notes |
| DMSO | 10-100 mM | ≤ 0.5% | A common first choice for stock solutions. Ensure the final concentration is tolerated by your cells.[9] |
| Ethanol | 10-50 mM | ≤ 1% | Can be an effective co-solvent. Test for cellular toxicity. |
| Polyethylene Glycol (PEG) | Varies | Varies | Higher molecular weight PEGs can aid solubility. Requires optimization for your specific assay.[8] |
| Propylene Glycol | Varies | Varies | Another option for a co-solvent system.[9] |
Step 4: Modify Buffer pH
For compounds with ionizable groups, solubility can be highly dependent on the pH of the solution.[9]
-
pH Adjustment: Experiment with slight adjustments to the pH of your assay buffer to determine if there is a range where this compound exhibits improved solubility.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Aseptically weigh out the desired amount of this compound powder.
-
In a sterile environment, transfer the solid this compound to a clean, dry glass vial.
-
Add the calculated volume of a suitable organic solvent (e.g., DMSO) to achieve the desired high-concentration stock (e.g., 10 mM or 100 mM).
-
Vortex or sonicate the vial until the this compound is completely dissolved. Visually inspect for any remaining solid particles.
-
Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[7]
Protocol 2: Kinetic Solubility Assessment
This protocol helps determine the concentration at which this compound precipitates in your assay buffer.
-
Prepare a series of dilutions of your this compound stock solution in the same organic solvent.
-
Add a small, consistent volume of each dilution to your aqueous assay buffer.
-
Allow the solutions to incubate at the experimental temperature for a set period (e.g., 1-2 hours).
-
Visually inspect each solution for signs of precipitation (cloudiness or solid particles). Light scattering can also be measured using a nephelometer for a more quantitative assessment.[10]
-
The highest concentration that remains clear is the approximate kinetic solubility in your specific buffer.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing this compound solubility issues.
Caption: Troubleshooting workflow for this compound precipitation.
As the precise signaling pathway for this compound is not fully elucidated beyond its effect on a hypothetical protein and a cell wall protein, a diagram of its mechanism of action is not provided at this time.[2][3] Researchers should focus on ensuring proper solubilization to obtain reliable data for further mechanistic studies.
References
- 1. Stereostructure of this compound, an anaerobic antibiotic, via molecular dynamics, NMR spectroscopy, and the modified Mosher method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Re-evaluation and a Structure-Activity Relationship Study for the Selective Anti-anaerobic Bacterial Activity of this compound toward Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound, a new antibiotic. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. satoshi-omura.info [satoshi-omura.info]
- 7. benchchem.com [benchchem.com]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
optimizing Luminamicin stability in different solvents and media
Disclaimer: Specific stability data for Luminamicin in various solvents and media are not extensively available in public literature. This guide is based on general best practices for handling complex polyketide antibiotics and the known chemical properties of this compound's functional groups. Researchers are strongly advised to perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, solid this compound should be stored at -20°C. Stock solutions, preferably in anhydrous aprotic solvents like DMSO or ethanol, should be stored at -80°C to ensure stability for up to a year. It is advisable to prepare single-use aliquots to prevent degradation from multiple freeze-thaw cycles.[1]
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is reported to be soluble in methanol (B129727), acetone, and ethyl acetate. It is insoluble in water and hexane.[2] For biological assays, a common practice is to dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer or medium of choice.
Q3: My this compound solution has changed color. Is it still usable?
A3: A change in color or the appearance of a precipitate can indicate degradation or solubility issues. It is not recommended to use a solution that has visibly changed. Prepare a fresh solution and consider re-evaluating your solvent and storage conditions.
Q4: I am observing inconsistent or lower-than-expected activity in my biological assays. Could this be related to this compound instability?
A4: Yes, the instability of this compound can lead to a reduced effective concentration and the formation of degradation products with altered or no biological activity. The presence of a maleic anhydride (B1165640) and an enol ether moiety in its structure suggests susceptibility to hydrolysis, particularly in aqueous media.[3][4][5][6] It is crucial to verify the stability of this compound under your specific experimental conditions (e.g., in cell culture medium at 37°C).
Q5: What are the primary factors that can lead to the degradation of this compound?
A5: Based on its chemical structure, which includes macrolactone rings, an enol ether, and a maleic anhydride group, this compound is likely susceptible to degradation under the following conditions:[3]
-
pH: The enol ether is prone to acid-catalyzed hydrolysis, while the lactone rings and the maleic anhydride moiety are susceptible to hydrolysis under both acidic and especially basic conditions.[4][5][6][7]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[5][8]
-
Light: As with many complex organic molecules, exposure to light, particularly UV light, may cause photodegradation.[5][9]
-
Water/Nucleophiles: The presence of water or other nucleophiles can lead to the hydrolysis of the anhydride and lactone rings.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no biological activity | Degradation of this compound in stock solution or assay medium. | Prepare fresh stock solutions from solid compound stored at -20°C. Perform a stability study of this compound in your assay medium at the experimental temperature. Consider adding the compound to the assay medium immediately before starting the experiment. |
| Inconsistent results between experiments | Inconsistent preparation or storage of this compound solutions; degradation over time. | Standardize your protocol for solution preparation and storage. Use single-use aliquots of your stock solution to avoid freeze-thaw cycles. Always use freshly prepared working solutions for critical experiments. |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound. | Characterize the degradation products using techniques like LC-MS. Review your sample handling, solvent choice, and storage conditions to identify the cause of degradation. Ensure the purity of the initial material. |
| Precipitate forms in stock solution upon storage | The solvent has frozen, or the compound has precipitated out of the solution at low temperatures. | Before use, bring the solution to room temperature and vortex to ensure complete dissolution. If precipitation persists, gentle warming and sonication may be necessary. If storing at very low temperatures, consider a solvent with a lower freezing point. |
Data on Storage Conditions
Since specific quantitative stability data for this compound is limited, the following table provides general storage recommendations. Users should generate their own data for specific solvents and media.
Table 1: General Storage Recommendations for this compound
| Form | Storage Temperature | Expected Stability | Notes |
| Solid (Powder) | -20°C | Up to 3 years[1] | Store in a tightly sealed container, protected from light and moisture. |
| In Anhydrous Solvent (e.g., DMSO) | -80°C | Up to 1 year[1] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light. |
Table 2: Template for User-Generated Stability Data of this compound in Solution
| Solvent/Medium | Concentration | Storage Temp. | Time Point | % Remaining (HPLC) | Observations |
| e.g., DMSO | e.g., 10 mM | e.g., -20°C | 0 | 100% | Clear, colorless |
| 1 month | |||||
| 3 months | |||||
| e.g., PBS, pH 7.4 | e.g., 100 µM | e.g., 4°C | 0 | 100% | |
| 24 hours | |||||
| 48 hours |
Experimental Protocols
Protocol for Assessing this compound Stability (Forced Degradation Study)
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions. A stability-indicating analytical method, such as HPLC, is required.
Objective: To determine the degradation profile of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH (e.g., 0.1 M HCl, 0.1 M NaOH, phosphate (B84403) buffer pH 7.4)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or DAD)
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for various time points. Neutralize the samples with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points. Neutralize the samples with 0.1 M HCl before analysis.[10]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for various time points.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 70°C). Take samples at various time points.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the exposed sample.[10]
-
-
Sample Analysis: At each time point, withdraw a sample, dilute it to a suitable concentration with the mobile phase, and analyze it using a validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point compared to the initial concentration. Monitor for the appearance of new peaks, which indicate degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. satoshi-omura.info [satoshi-omura.info]
- 3. Stereostructure of this compound, an anaerobic antibiotic, via molecular dynamics, NMR spectroscopy, and the modified Mosher method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The decomposition of maleic anhydride, also known as cis-butenedioic anhydride - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 6. Maleic anhydride - Wikipedia [en.wikipedia.org]
- 7. Mechanochemical generation of acid-degradable poly(enol ether)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Substance That Maleic Anhydride Decomposes at High Temperature - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Solubility of Luminamicin in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Luminamicin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
This compound is a macrodiolide antibiotic that was first isolated from the actinomycete strain OMR-59.[1][2] It demonstrates selective antibacterial activity, particularly against anaerobic bacteria such as Clostridium species.[1][2] Its molecular formula is C32H38O12.[1] this compound is known to be soluble in methanol, acetone, and ethyl acetate, but it is insoluble in water and hexane.[1]
Q2: Why is this compound poorly soluble in aqueous solutions?
The poor aqueous solubility of this compound can be attributed to its chemical structure. As a macrodiolide, it is a large, complex molecule with a significant hydrophobic surface area. High lipophilicity and strong intermolecular forces within its crystal lattice structure make it difficult for water molecules to surround and dissolve the individual this compound molecules.[3]
Q3: What are the common strategies for improving the solubility of poorly soluble drugs like this compound?
There are several established techniques to enhance the solubility of hydrophobic compounds. These can be broadly categorized into physical and chemical modifications.[4][5][6]
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Co-solvency: This involves adding a water-miscible organic solvent (a co-solvent) to the aqueous solution to reduce the overall polarity of the solvent system, thereby increasing the solubility of a hydrophobic drug.[4]
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pH Adjustment: For compounds with ionizable groups, altering the pH of the solution can convert the molecule into a more soluble salt form.[4]
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Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in an aqueous medium.[5]
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Complexation: Cyclodextrins are often used to form inclusion complexes with poorly soluble drugs, where the hydrophobic drug molecule is held within the cyclodextrin's hydrophobic cavity, while the hydrophilic exterior of the cyclodextrin (B1172386) improves aqueous solubility.[5]
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Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can improve its dissolution rate and solubility.[6]
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Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio of the drug particles, which can lead to a faster dissolution rate.[5]
Q4: What is the known mechanism of action for this compound?
Recent studies have re-evaluated the antibacterial activity of this compound and found it to be a potent and narrow-spectrum antibiotic against Clostridioides difficile, including strains resistant to fidaxomicin.[7][8] Its mode of action is distinct from that of fidaxomicin, as no mutations in RNA polymerase were observed in resistant strains.[7][8] Instead, mutations were found in a hypothetical protein and a cell wall protein, suggesting that this compound's antibacterial effect may be mediated through interactions with these components.[7][8]
Troubleshooting Guides
Problem: My this compound powder is not dissolving in my aqueous buffer.
This is a common issue due to the inherent poor aqueous solubility of this compound. Here is a step-by-step guide to address this problem.
Initial Steps: Preparation of a Concentrated Stock Solution
Since this compound is insoluble in water, a concentrated stock solution must first be prepared in an appropriate organic solvent.
-
Select a suitable organic solvent: Based on available data, Dimethyl Sulfoxide (DMSO) is a common choice for preparing stock solutions of poorly soluble compounds for in vitro assays.[9]
-
Prepare a high-concentration stock: Weigh out your this compound powder and dissolve it in a minimal amount of the chosen organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the powder is completely dissolved.
-
Serial Dilution: From this concentrated stock, perform serial dilutions into your aqueous experimental buffer to achieve the desired final concentration. The small amount of organic solvent carried over should be compatible with your experimental system. Always include a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments.
Solubility Enhancement Strategies
If direct dilution of the organic stock solution into your aqueous buffer still results in precipitation, consider the following solubility enhancement techniques.
| Strategy | Description | Considerations |
| Co-solvency | Introduce a water-miscible co-solvent into your final aqueous buffer. | Common co-solvents include ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs). The concentration of the co-solvent should be optimized to enhance solubility without negatively impacting your experiment. Start with low percentages (e.g., 1-5%) and increase if necessary. |
| pH Adjustment | If your experimental conditions allow, adjusting the pH of the buffer may improve solubility. | The effect of pH on this compound's solubility is not well-documented. This approach would require experimental validation to determine the optimal pH range. |
| Use of Surfactants | Incorporate a non-ionic surfactant, such as Tween® 80 or Polysorbate 80, into your buffer. | Surfactants can interfere with certain biological assays. It is crucial to determine the critical micelle concentration (CMC) and use a concentration above this for effective solubilization. Test for any effects of the surfactant alone in your experimental system. |
Data Presentation
When evaluating different methods to solubilize this compound, it is crucial to systematically collect and present the data. The following table provides a template for summarizing your findings.
| Solubilization Method | Solvent/Excipient System | Maximum Achievable Concentration (µg/mL) | Maximum Achievable Concentration (µM) | Observations & Remarks |
| Example: Co-solvency | 5% DMSO in PBS pH 7.4 | Data to be determined experimentally | Data to be determined experimentally | Clear solution, no precipitation observed after 24 hours. |
| Example: Surfactant | 1% Tween® 80 in PBS pH 7.4 | Data to be determined experimentally | Data to be determined experimentally | Slight foaming observed upon vortexing. |
| Example: pH Adjustment | Citrate Buffer pH 5.0 | Data to be determined experimentally | Data to be determined experimentally | Precipitation observed at concentrations above X µM. |
Experimental Protocols
Protocol 1: Shake-Flask Method for Determining Thermodynamic Solubility
This protocol is a standard method for determining the equilibrium solubility of a compound in a specific solvent.
-
Preparation: Add an excess amount of this compound powder to a known volume of the desired aqueous buffer in a sealed, clear container (e.g., a glass vial). The excess solid should be clearly visible.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: After agitation, allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a 0.22 µm filter.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Analysis: The measured concentration represents the thermodynamic solubility of this compound in that specific buffer.
Protocol 2: Preparation of a this compound Formulation using Co-solvency
This protocol outlines the steps for preparing a solution of this compound using a co-solvent for in vitro experiments.
-
Stock Solution: Prepare a 20 mM stock solution of this compound in 100% DMSO.
-
Co-solvent-Buffer Mixture: Prepare your desired aqueous buffer (e.g., Phosphate Buffered Saline, PBS) containing the final desired percentage of a co-solvent (e.g., create a solution of 10% v/v ethanol in PBS).
-
Dilution: Serially dilute the this compound stock solution into the co-solvent-buffer mixture to achieve your final working concentrations.
-
Control: Prepare a vehicle control containing the same final concentration of DMSO and the co-solvent in the aqueous buffer.
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Observation: Visually inspect the final solutions for any signs of precipitation. If the solution is clear, it is suitable for your experiment.
Visualizations
Caption: Workflow for addressing poor solubility of this compound.
Caption: Hypothesized mechanism of action of this compound on C. difficile.
References
- 1. satoshi-omura.info [satoshi-omura.info]
- 2. This compound, a new antibiotic. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving API Solubility [sigmaaldrich.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Re-evaluation and a Structure-Activity Relationship Study for the Selective Anti-anaerobic Bacterial Activity of this compound toward Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural and Functional Implications of the Interaction between Macrolide Antibiotics and Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
Luminamicin Fermentation and Production: A Technical Support Center
Welcome to the technical support center for Luminamicin fermentation and production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the yield of this potent anaerobic antibiotic. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the fermentation process.
Troubleshooting Guide
This guide provides solutions to common issues that may arise during this compound fermentation.
| Issue | Possible Causes | Troubleshooting Steps |
| Low or No this compound Yield | Suboptimal Medium Composition: Incorrect concentrations of carbon, nitrogen, phosphate (B84403), or trace elements. | 1. Optimize Carbon Source: Test different carbon sources such as glucose, maltose, or glycerol (B35011) at varying concentrations (e.g., 1-4% w/v). 2. Optimize Nitrogen Source: Evaluate complex nitrogen sources like soybean meal, yeast extract, or peptone (e.g., 0.5-2% w/v). 3. Phosphate Concentration: Ensure an adequate phosphate source, like K2HPO4, is present, as it is critical for secondary metabolism. 4. Trace Elements: Supplement the medium with a trace element solution containing ions like Fe2+, Mn2+, and Zn2+. |
| Inadequate Aeration and Agitation: Insufficient oxygen supply can limit growth and antibiotic production. | 1. Increase Agitation Speed: Gradually increase the shaker speed (e.g., from 150 rpm to 250 rpm) to improve oxygen transfer. 2. Use Baffled Flasks: These enhance aeration in shake flask cultures. 3. Optimize Medium Volume: A lower medium volume to flask volume ratio (e.g., 50 mL in a 250 mL flask) increases the surface area for oxygen exchange. | |
| Incorrect pH: The pH of the medium can significantly affect enzyme activity and nutrient uptake. | 1. Monitor and Adjust Initial pH: The optimal starting pH for many Streptomyces fermentations is around 7.0.[1] 2. Buffer the Medium: Use buffers like MOPS or phosphates to maintain a stable pH during fermentation. | |
| Suboptimal Fermentation Temperature: Temperature affects microbial growth rate and enzyme kinetics. | Most Streptomyces species produce secondary metabolites well between 25°C and 30°C.[2] Conduct a temperature optimization study within this range. | |
| Foaming in the Fermentor | High protein content in the medium, excessive agitation, or rapid gas production. | 1. Add Antifoaming Agents: Use sterile antifoaming agents like silicone oil or P2000 at a low concentration. 2. Reduce Agitation Speed: Temporarily lower the agitation speed until the foaming subsides. |
| Formation of Large, Dense Pellets | Certain Streptomyces strains tend to form mycelial pellets, which can lead to poor nutrient and oxygen transfer to the inner cells. | 1. Inoculum Preparation: Use a more dispersed inoculum by homogenizing the seed culture. 2. Add Microparticles: Include small, inert particles in the medium to encourage more dispersed mycelial growth. 3. Optimize Agitation: Higher shear forces from increased agitation can sometimes break up larger pellets. |
| Inconsistent Batch-to-Batch Yield | Variability in inoculum quality, medium preparation, or sterilization. | 1. Standardize Inoculum: Develop a consistent protocol for inoculum age, size, and cell density. 2. Precise Medium Preparation: Carefully control the weighing of components and the final volume. 3. Consistent Sterilization: Ensure consistent autoclave cycles to avoid over-cooking or incomplete sterilization of the medium. |
| Slow or Stalled Fermentation | Nutrient limitation, accumulation of toxic byproducts, or suboptimal physical parameters. | 1. Fed-Batch Strategy: Implement a feeding strategy to supply limiting nutrients, such as the carbon source, throughout the fermentation. 2. Check for Contamination: Plate a sample of the culture to ensure no contaminating microorganisms are present. 3. Re-optimize Physical Parameters: Verify that the temperature, pH, and agitation are within the optimal ranges. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for a this compound production medium?
A1: A good starting point for a this compound production medium, based on media used for other Streptomyces species, would be a complex medium containing a carbohydrate, a protein source, and essential minerals. For example, a medium with soluble starch or glucose as the carbon source, and soybean meal or yeast extract as the nitrogen source, has been shown to be effective for antibiotic production in related species.
Q2: What are the optimal physical parameters for this compound fermentation?
A2: While specific optimal conditions for this compound have not been published, a good starting point based on similar antibiotic fermentations would be:
-
Temperature: 28-30°C
-
pH: Initial pH of 7.0-7.2[3]
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Agitation: 200-250 rpm in baffled shake flasks
-
Inoculum Size: 5-10% (v/v) of a well-grown seed culture
Q3: How can I enhance the yield of this compound beyond optimizing the fermentation conditions?
A3: To further enhance the yield, you can explore advanced strategies such as:
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Metabolic Engineering: This involves modifying the biosynthetic pathways of the producing organism to increase the flow of precursors towards this compound production.[4] This can be done by overexpressing key enzymes or deleting competing pathways.
-
Elicitation: The addition of small molecules (elicitors) can trigger a stress response in the microorganism, leading to an increase in secondary metabolite production.[5]
-
Precursor Feeding: Supplementing the fermentation with known precursors of the this compound molecule can also boost the final yield.
Q4: How is this compound production regulated in the producing organism?
A4: The production of polyketide antibiotics like this compound in Streptomyces is a complex process. It is often regulated by a variety of factors, including nutrient availability and specific regulatory genes. The biosynthesis is typically initiated in the late growth phase of the culture. The genetic control of polyketide biosynthesis can involve positively-acting transcriptional regulators.
Experimental Protocols
Protocol 1: Inoculum Preparation for this compound Fermentation
This protocol describes the preparation of a seed culture for inoculating the production fermentor.
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Prepare Slants: Prepare agar (B569324) slants of a suitable medium for sporulation (e.g., ISP Medium 4).
-
Inoculate Slants: Inoculate the slants with a spore suspension or mycelial fragments of the this compound-producing actinomycete strain OMR-59.
-
Incubate: Incubate the slants at 28°C for 7-10 days, or until good sporulation is observed.
-
Prepare Seed Medium: Prepare a seed medium in baffled flasks (e.g., Tryptic Soy Broth).
-
Inoculate Seed Flasks: Inoculate the seed medium with spores or mycelia from the agar slants.
-
Incubate Seed Culture: Incubate the seed flasks at 28°C with agitation (200 rpm) for 48-72 hours.
Protocol 2: Batch Fermentation in Shake Flasks for this compound Production
This protocol outlines a batch fermentation process in shake flasks to produce this compound.
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Prepare Production Medium: Prepare the optimized production medium and dispense it into baffled shake flasks (e.g., 50 mL of medium in 250 mL flasks).
-
Sterilize: Sterilize the medium by autoclaving.
-
Inoculate: Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubate: Incubate the flasks at 28°C with agitation (220 rpm) for 7-14 days.
-
Monitor: Withdraw samples periodically under sterile conditions to monitor cell growth (e.g., dry cell weight), pH, substrate consumption, and this compound concentration using a suitable analytical method like HPLC.
Visualizations
Caption: Workflow for optimizing this compound fermentation yield.
Caption: Logical workflow for troubleshooting low this compound yield.
References
- 1. pnas.org [pnas.org]
- 2. Characterization of the biosynthetic gene cluster for maklamicin, a spirotetronate-class antibiotic of the endophytic Micromonospora sp. NBRC 110955 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of polyketide biosynthesis and regulatory genes in heterologous streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organization of the biosynthetic gene cluster for the polyketide macrolide mycinamicin in Micromonospora griseorubida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Biosynthesis of Polyketides in Streptomyces | Semantic Scholar [semanticscholar.org]
Luminamicin Total Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers undertaking the total synthesis of Luminamicin. The content is based on the first total synthesis reported by Kimishima, A., et al. in the Journal of the American Chemical Society (2022).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The total synthesis of this compound presents several significant challenges stemming from its complex and unique structural features. These include:
-
Construction of the highly substituted and stereochemically rich ether-bridged cis-decalin core. [4][5]
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Formation of a strained 10-membered macrolactone containing a tri-substituted olefin. [1][6]
-
Diastereoselective α-oxidation of the 10-membered lactone. [1][2]
-
Installation of the unprecedented enol ether conjugated to a maleic anhydride (B1165640) moiety. [1][5]
-
The final 14-membered macrolactonization in the presence of the highly electrophilic maleic anhydride group. [1][2]
Q2: What overall synthetic strategy was employed in the first total synthesis?
A2: The successful synthesis utilized a convergent approach, inspired by chemical degradation studies of the natural product.[1][3] The molecule was disconnected into three main fragments: a southern part containing the cis-decalin core, a central part, and a northern part which includes the enol ether and maleic anhydride. Key strategic elements involved forming the oxa-bridged ring early, followed by the construction of the two macrolactones.[1][6]
Q3: What were the key reactions used to overcome the main synthetic hurdles?
A3: Several key reactions were pivotal to the success of the synthesis:
-
1,6-Oxa-Michael Reaction: To construct the oxa-bridged ring system in the southern part of the molecule.[1][2][4]
-
Modified Shiina Macrolactonization: For the formation of the strained 10-membered lactone.[1][2][6]
-
One-pot Chlorosulfide Coupling and Thiol β-elimination: To construct the unique enol ether/maleic anhydride moiety.[1][2]
-
Modified Mukaiyama Reagents: For the final and challenging 14-membered macrolactonization.[1][2]
Troubleshooting Guides
Issue 1: Low yield or incorrect stereochemistry in the formation of the ether-bridged cis-decalin core.
The construction of the southern part of this compound, featuring an oxa-bridged ring, is a critical step.[1][2]
Potential Cause & Solution
-
Inefficient 1,6-Oxa-Michael Reaction:
-
Troubleshooting: Ensure strict anhydrous conditions, as the reaction is sensitive to moisture. The choice of base and reaction temperature is critical for diastereoselectivity. Consider screening different non-nucleophilic bases and temperature profiles.
-
-
Incorrect Stereocontrol:
-
Troubleshooting: The stereochemical outcome of the subsequent coupling with a functionalized organolithium species is dependent on the conformation of the bicyclic intermediate.[1][6] Chelation control may be a factor; therefore, the choice of solvent and additives can influence the diastereomeric ratio.
-
Issue 2: Difficulty in the formation of the 10-membered macrolactone.
The formation of the strained 10-membered lactone with a tri-substituted olefin can be challenging due to entropic factors and ring strain.[1][6]
Potential Cause & Solution
-
Low Yield in Macrolactonization:
-
Troubleshooting: The use of modified Shiina macrolactonization conditions was reported to be effective.[1][2] This method utilizes a dehydrating condensing agent under specific concentration conditions. Ensure high dilution to favor intramolecular cyclization over intermolecular polymerization. The temperature and addition rate of the seco-acid are crucial parameters to optimize.
-
Quantitative Data from a Representative Macrolactonization Reaction
| Parameter | Value |
| Reagent | 2,4,6-Trichlorobenzoyl chloride |
| Base | DMAP (4-Dimethylaminopyridine) |
| Solvent | Toluene |
| Concentration | High dilution (e.g., 0.001 M) |
| Temperature | Varies (e.g., 25-80 °C) |
| Typical Yield | 60-80% (highly substrate-dependent) |
Issue 3: Poor yield or epimerization during the final 14-membered macrolactonization.
This final cyclization is particularly difficult due to the presence of the highly electrophilic and sensitive maleic anhydride moiety.[1][2]
Potential Cause & Solution
-
Degradation of the Maleic Anhydride Moiety:
-
Competing Intermolecular Reactions:
-
Troubleshooting: As with other macrolactonizations, maintaining high dilution is essential. The slow addition of the substrate to the reaction mixture using a syringe pump can significantly improve the yield of the desired monomeric macrolactone.
-
Experimental Protocols
Note: The following are generalized protocols for the key reaction types mentioned. For specific substrate details, reagent quantities, and reaction conditions, consult the supplementary information of the primary literature (Kimishima, A., et al., J. Am. Chem. Soc. 2022, 144, 50, 23148–23157).[1]
Protocol 1: General Procedure for Shiina Macrolactonization
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To a solution of the seco-acid (1.0 eq) in anhydrous, non-polar solvent (e.g., toluene) under an inert atmosphere (N₂ or Ar), add triethylamine (B128534) (4.0 eq).
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Add 2,4,6-trichlorobenzoyl chloride (1.5 eq) and stir the mixture at room temperature for 2 hours.
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Filter the resulting salt and wash with additional anhydrous solvent.
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The filtrate containing the mixed anhydride is then added dropwise via syringe pump over several hours to a refluxing solution of DMAP (10.0 eq) in a large volume of the same anhydrous solvent (to achieve high dilution).
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After the addition is complete, continue to reflux the mixture until TLC or LC-MS analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture, concentrate under reduced pressure, and purify the residue by flash column chromatography.
Protocol 2: General Procedure for Mukaiyama Macrolactonization
-
Dissolve the seco-acid (1.0 eq) in a suitable anhydrous solvent (e.g., CH₂Cl₂ or THF) under an inert atmosphere.
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Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the Mukaiyama reagent (e.g., 2-chloro-1-methylpyridinium (B1202621) iodide) (1.5-2.0 eq) followed by a hindered amine base (e.g., triethylamine or diisopropylethylamine) (3.0-4.0 eq).
-
Stir the reaction at the specified temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO₃ solution), and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by flash column chromatography.
Visualizations
Diagram 1: Key Strategic Disconnections in this compound Synthesis
Caption: Retrosynthetic analysis of this compound.
Diagram 2: Workflow for Overcoming Macrolactonization Challenges
References
- 1. Chemical Degradation-Inspired Total Synthesis of the Antibiotic Macrodiolide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Toward the total synthesis of this compound; an anaerobic antibiotic: construction of highly functionalized cis-decalin containing a bridged ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
how to prevent degradation of Luminamicin during experiments
Welcome to the technical support center for Luminamicin. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a focus on preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a macrodiolide antibiotic that exhibits potent activity against anaerobic bacteria, including Clostridium species.[1] Its structure is characterized by three main components: a decalin ring, a 10-membered macrolactone ring, and a 14-membered macrolactone ring.[2] Crucial for its biological activity are the presence of a maleic anhydride (B1165640) moiety and an enol ether group within the 14-membered macrolactone ring.[3][4]
Q2: What are the primary factors that can cause this compound to degrade?
A2: The degradation of this compound is primarily linked to the chemical instability of its key functional groups. The maleic anhydride and enol ether moieties are susceptible to hydrolysis. Additionally, exposure to heat, extreme pH conditions (both acidic and basic), and potentially light can lead to the degradation of the molecule and subsequent loss of antibacterial activity.
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in methanol (B129727) (MeOH), acetone, and ethyl acetate (B1210297) (EtOAc), but insoluble in water and hexane.[5] It is recommended to prepare a concentrated stock solution in a suitable organic solvent like DMSO or ethanol (B145695) and store it at low temperatures. For detailed instructions, please refer to the Experimental Protocols section.
Q4: What are the optimal storage conditions for this compound?
A4: To ensure the stability of this compound, it should be stored as a dry powder at -20°C or below. Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.[6] For short-term storage, -20°C is acceptable.[7][8][9] Always protect the solid compound and its solutions from light.
Q5: What is the known mechanism of action for this compound?
A5: The precise molecular target of this compound is still under investigation. However, studies on this compound-resistant Clostridioides difficile suggest that its mode of action is different from that of fidaxomicin, as no mutations were found in the RNA polymerase of resistant strains. Instead, mutations were identified in a hypothetical protein and a cell wall protein, suggesting a potentially novel mechanism of action.[3][4]
Troubleshooting Guide: Degradation of this compound
This guide provides solutions to common problems related to this compound degradation during experiments.
| Problem | Possible Cause | Recommended Solution |
| Loss of or reduced antibacterial activity in the assay. | Degradation of this compound in the stock solution. | Prepare a fresh stock solution from the solid compound. Ensure proper storage of the stock solution at -80°C in small, single-use aliquots to prevent freeze-thaw cycles. |
| Degradation during the experiment due to pH instability. | Maintain a neutral pH in your experimental medium. The enol ether is susceptible to acid-catalyzed hydrolysis, and the lactone rings can be hydrolyzed under both acidic and basic conditions. Buffer your experimental solutions appropriately. | |
| Thermal degradation during incubation. | Minimize the duration of high-temperature incubations. If prolonged high temperatures are necessary, consider running a time-course experiment to assess the stability of this compound under your specific conditions. | |
| Photodegradation. | Protect this compound solutions from light at all stages of the experiment, including storage and incubation, by using amber vials or covering containers with aluminum foil. | |
| Inconsistent or non-reproducible experimental results. | Inconsistent concentration of active this compound due to degradation. | Strictly adhere to the recommended storage and handling protocols. Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| Contamination of stock solution with water. | Ensure that the solvent used for the stock solution is anhydrous. Water can facilitate the hydrolysis of the maleic anhydride and lactone rings. | |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of degradation products. | Compare the chromatogram of your experimental sample with a freshly prepared standard of this compound. The appearance of new peaks may indicate degradation. The primary degradation pathways are likely hydrolysis of the maleic anhydride to a dicarboxylic acid and hydrolysis of the enol ether. |
| Reaction with components in the experimental medium. | Evaluate the compatibility of this compound with all components of your experimental medium. Amines, for example, can react with the maleic anhydride. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol provides a general method for preparing a stock solution of this compound. Adjust concentrations as needed for your specific experimental requirements.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), carefully weigh the desired amount of this compound powder.
-
Dissolution: Transfer the weighed powder to a sterile, amber vial. Add the appropriate volume of anhydrous DMSO or 100% ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into smaller, single-use, sterile amber microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can accelerate degradation.
-
Storage: Store the aliquots at -80°C for long-term storage or at -20°C for short-term use.[7][8][9]
Visualizing this compound's Potential Degradation Pathways
The following diagram illustrates the key chemical moieties of this compound that are susceptible to degradation, providing a visual guide to the factors that researchers need to control during their experiments.
Caption: Potential degradation pathways of this compound.
This diagram illustrates that active this compound can be degraded through hydrolysis of its maleic anhydride, enol ether, and lactone functionalities. This degradation, leading to inactive products, is accelerated by factors such as water, heat, and non-neutral pH.
References
- 1. This compound, a new antibiotic. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereostructure of this compound, an anaerobic antibiotic, via molecular dynamics, NMR spectroscopy, and the modified Mosher method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Re-evaluation and a Structure-Activity Relationship Study for the Selective Anti-anaerobic Bacterial Activity of this compound toward Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. satoshi-omura.info [satoshi-omura.info]
- 6. This compound | TargetMol [targetmol.com]
- 7. boneandcancer.org [boneandcancer.org]
- 8. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 9. eeescience.utoledo.edu [eeescience.utoledo.edu]
Technical Support Center: Optimizing Luminamicin Dosage for In Vivo Studies
Welcome to the technical support center for Luminamicin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and troubleshooting their in vivo studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in an in vivo study?
There is currently no established universal starting dose for this compound in in vivo studies. The optimal starting dose is highly dependent on the animal model, the target pathogen, and the infection type. A common practice is to extrapolate a starting dose from the in vitro minimum inhibitory concentration (MIC) data. A general guideline is to aim for plasma concentrations in the animal model that are several multiples of the MIC for the target pathogen.
It is imperative to conduct a dose-ranging or Maximum Tolerated Dose (MTD) study to determine a safe and effective starting dose for your specific experimental conditions.
Q2: How do I determine the Maximum Tolerated Dose (MTD) for this compound?
To determine the MTD, a dose-ranging toxicity study in a small cohort of animals is recommended. This involves administering escalating single doses of this compound to different groups of animals and monitoring them closely for a defined period for any clinical signs of toxicity.
Table 1: Example Dose Escalation Scheme for an MTD Study
| Group | Dose (mg/kg) | Number of Animals | Observation Period | Key Parameters to Monitor |
| 1 | Vehicle Control | 3-5 | 7-14 days | Body weight, food/water intake, clinical signs (e.g., lethargy, ruffled fur), mortality |
| 2 | Low Dose (e.g., 1x MIC equivalent) | 3-5 | 7-14 days | Body weight, food/water intake, clinical signs, mortality |
| 3 | Mid Dose (e.g., 5x MIC equivalent) | 3-5 | 7-14 days | Body weight, food/water intake, clinical signs, mortality |
| 4 | High Dose (e.g., 10x MIC equivalent) | 3-5 | 7-14 days | Body weight, food/water intake, clinical signs, mortality |
| 5 | Escalating Doses | 3-5 | 7-14 days | Continue dose escalation until signs of toxicity are observed. |
The MTD is generally defined as the highest dose that does not cause unacceptable toxicity or mortality.
Q3: My in vitro data shows potent activity, but I'm not seeing efficacy in vivo. What are the possible reasons?
Discrepancies between in vitro and in vivo efficacy are a common challenge in drug development. Several factors could contribute to this:
-
Inadequate Drug Exposure at the Site of Infection: this compound may not be reaching the site of infection at a sufficient concentration. This can be due to poor absorption, rapid metabolism, or poor tissue penetration.
-
Pharmacokinetics (PK): The drug may be cleared from the body too quickly, resulting in a short duration of action.
-
Plasma Protein Binding: A high degree of plasma protein binding can reduce the amount of free, active drug available to combat the infection.
-
In Vivo Resistance Development: The bacteria may be developing resistance to this compound within the host.
-
Biofilm Formation: Bacteria growing in a biofilm in vivo can be more tolerant to antibiotics than their planktonic counterparts tested in vitro.[1]
Q4: I'm observing unexpected toxicity in my animal model. What should I do?
If you encounter unexpected toxicity, consider the following troubleshooting steps:
-
Re-evaluate Pharmacokinetics (PK): The drug might have a longer half-life or higher bioavailability in your animal model than anticipated, leading to drug accumulation.
-
Assess Off-Target Effects: this compound may have off-target effects that were not apparent in in vitro assays.
-
Consider the Vehicle: The vehicle used to formulate this compound could be contributing to the toxicity. Administer the vehicle alone to a control group to rule out this possibility.
-
Review the Animal Model: The chosen animal model may have a different susceptibility to the compound.
Troubleshooting Guides
Issue 1: Lack of Efficacy
Caption: Troubleshooting workflow for lack of in vivo efficacy.
Issue 2: Unexpected Toxicity
Caption: Troubleshooting workflow for unexpected in vivo toxicity.
Experimental Protocols
Protocol 1: Preliminary Pharmacokinetic (PK) Study
Objective: To determine key pharmacokinetic parameters of this compound in the selected animal model.
Materials:
-
This compound
-
Appropriate formulation vehicle
-
Adult male/female animals of the chosen species (e.g., Sprague-Dawley rats) with cannulated jugular veins for blood sampling.
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
-80°C freezer
Procedure:
-
Dosing: Administer a single dose of this compound via the intended route of administration (e.g., intravenous bolus).
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours).
-
Sample Processing: Centrifuge the blood samples to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
-
Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound at each time point.
Data Analysis:
Calculate the following pharmacokinetic parameters:
-
Cmax: Maximum plasma concentration
-
Tmax: Time to reach Cmax
-
t1/2: Elimination half-life
-
AUC: Area under the plasma concentration-time curve
Table 2: Sample Pharmacokinetic Parameters (Hypothetical Data)
| Parameter | Value | Unit |
| Cmax | 15.2 | µg/mL |
| Tmax | 0.5 | hours |
| t1/2 | 4.3 | hours |
| AUC(0-inf) | 75.8 | µg*h/mL |
Protocol 2: In Vivo Efficacy Study (Murine Thigh Infection Model)
Objective: To evaluate the efficacy of this compound in reducing bacterial burden in an animal infection model.
Materials:
-
This compound
-
Appropriate formulation vehicle
-
Pathogenic bacterial strain of interest
-
Neutropenic mice (e.g., induced by cyclophosphamide)
-
Sterile saline
-
Tissue homogenizer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain in sterile saline.
-
Infection: Inject a defined volume of the bacterial inoculum into the thigh muscle of the neutropenic mice.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound at various doses to different treatment groups. Include a vehicle control group.
-
Endpoint: At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice.
-
Tissue Harvest: Aseptically remove the thigh muscle.
-
Homogenization: Homogenize the thigh tissue in a known volume of sterile saline.
-
Enumeration: Perform serial dilutions of the tissue homogenate and plate on appropriate agar (B569324) plates to determine the number of colony-forming units (CFU) per gram of tissue.
Data Analysis:
Compare the bacterial load (CFU/gram of tissue) in the treated groups to the vehicle control group to determine the efficacy of this compound.
Signaling Pathway and Mechanism of Action
While the precise molecular target of this compound is still under investigation, it is known to have a different mode of action from fidaxomicin, which inhibits RNA polymerase. This compound's activity is dependent on its maleic anhydride (B1165640) and enol ether moieties. It is hypothesized to interfere with essential bacterial processes.
Caption: Hypothesized mechanism of action of this compound.
References
troubleshooting inconsistent results in Luminamicin experiments
Welcome to the technical support center for Luminamicin experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide clear experimental guidelines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
This compound is an antibiotic with selective activity against anaerobic and microaerophilic bacteria, including pathogenic species like Clostridium difficile.[1] Its mechanism of action involves the inhibition of cell wall synthesis, differing from other antibiotics like fidaxomicin.[2][3] Structure-activity relationship studies have highlighted that the maleic anhydride (B1165640) and enol ether moieties of the molecule are crucial for its antibacterial activity.[2][3]
Q2: Why am I seeing significant variability in the Minimum Inhibitory Concentration (MIC) values for this compound between experiments?
Inconsistent MIC values are a common challenge in antimicrobial susceptibility testing, especially with anaerobic bacteria. Several factors can contribute to this variability:
-
Inoculum Preparation: The density of the bacterial inoculum is a primary source of variability. It is crucial to standardize the inoculum to a 0.5 McFarland standard to ensure a consistent starting bacterial concentration.
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Compound Solubility and Stability: this compound is soluble in methanol, acetone, and ethyl acetate (B1210297) but insoluble in water and hexane.[4] It is critical to ensure the compound is fully dissolved in a suitable solvent (like DMSO) before preparing serial dilutions in the culture medium. Precipitation of the compound can lead to inaccurate concentrations. The stability of this compound in the culture medium at 37°C over the experiment's duration should also be considered, as degradation can lead to weaker than expected results.
-
Pipetting and Dilution Errors: Given the potency of many antibiotics, small errors in pipetting during the preparation of serial dilutions can lead to significant variations in the final concentrations.
-
Incubation Conditions: Anaerobic bacteria are highly sensitive to their environment. Strict anaerobic conditions must be maintained throughout the experiment. Variations in temperature, humidity, and atmospheric composition can affect bacterial growth and, consequently, the MIC values.
-
Media Composition: The type and composition of the growth medium can affect both the growth of the bacteria and the activity of the antibiotic.[3]
Q3: My control wells with bacteria and no this compound are showing no growth. What could be the issue?
This points to a problem with the bacterial culture, the growth medium, or the incubation conditions.
-
Bacterial Viability: Confirm the viability of your bacterial stock by streaking it on an appropriate agar (B569324) plate.
-
Media Preparation: Double-check that the growth medium was prepared correctly, with the proper pH and all necessary supplements.
-
Incubation Conditions: Ensure your incubator or anaerobic chamber is maintaining the correct temperature, humidity, and anaerobic atmosphere.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound experiments.
Issue 1: Inconsistent or No Zone of Inhibition in Disk Diffusion Assays
| Potential Cause | Recommended Solution |
| Poor Diffusion of this compound | Due to its molecular properties, this compound may diffuse poorly through the agar. Consider using an alternative method like broth microdilution or agar dilution for MIC determination. |
| Inconsistent Agar Depth | Ensure a uniform depth of the agar in all Petri dishes. Variations in depth can alter the antibiotic gradient. |
| Uneven Bacterial Lawn | Make sure the bacterial inoculum is spread evenly across the entire surface of the agar to ensure uniform growth. |
| Solvent Effects | If using a solvent like DMSO to dissolve this compound, ensure it has fully evaporated from the disk before placing it on the agar. Run a solvent-only control disk to check for any inhibitory effects of the solvent itself. |
Issue 2: High Variability in Broth Microdilution MIC Assays
| Potential Cause | Recommended Solution |
| Inaccurate Inoculum Density | Standardize the bacterial inoculum to a 0.5 McFarland standard before adding it to the wells. This corresponds to approximately 1.5 x 10^8 CFU/mL. |
| This compound Precipitation | Visually inspect the wells of your 96-well plate for any signs of compound precipitation. If precipitation is observed, you may need to adjust the solvent concentration or the highest tested concentration of this compound. |
| Pipetting Inaccuracies | Ensure your pipettes are properly calibrated. For viscous solutions or when preparing serial dilutions, consider using reverse pipetting techniques to improve accuracy. |
| Edge Effects | Evaporation from the outer wells of a 96-well plate can concentrate the media and the compound, leading to inaccurate results. To mitigate this, you can fill the outer wells with sterile media or water to maintain humidity, and not use them for experimental data. |
| Inconsistent Incubation | Ensure a consistent anaerobic environment for all plates. Stacking plates too high in an incubator can lead to uneven temperature and gas distribution. |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against anaerobic bacteria.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Appropriate broth medium for the anaerobic bacteria being tested (e.g., Brucella broth supplemented with hemin (B1673052) and vitamin K1)
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Anaerobic incubation system (e.g., anaerobic chamber or jar)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate. A typical final volume in each well is 100 µL.
-
Include a positive control well (broth and bacteria, no this compound) and a negative control well (broth only).
-
-
Inoculate the Plate:
-
Add 10 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 110 µL. The final bacterial concentration should be approximately 5 x 10^5 CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate under anaerobic conditions at 37°C for 24-48 hours, or until sufficient growth is observed in the positive control well.
-
-
Determine the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.
-
Visualizations
Logical Troubleshooting Workflow for Inconsistent MIC Results
A workflow for troubleshooting inconsistent MIC results.
Hypothesized Signaling Pathway for this compound's Effect on Bacterial Cell Wall Integrity
Hypothesized pathway of this compound's action on the cell wall.
References
Technical Support Center: Refining Purification Protocols for Luminamicin
Welcome to the technical support center for the purification of Luminamicin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the isolation and purification of this potent anaerobic antibiotic.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound that are important for its purification?
A1: this compound is a macrolide antibiotic with a molecular formula of C₃₂H₃₈O₁₂ and a molecular weight of 614.24.[1] It is described as colorless needles and is soluble in methanol (B129727), acetone (B3395972), and ethyl acetate (B1210297), but insoluble in water and hexane.[2] This solubility profile is critical for designing effective extraction and chromatography steps.
Q2: What is the typical starting material for this compound purification?
A2: this compound is a natural product isolated from the culture broth of the actinomycete strain OMR-59.[1] Therefore, the purification process begins with the fermentation broth of this microorganism.
Q3: What are the main stages of a typical this compound purification protocol?
A3: A standard purification workflow for this compound, like many other macrolide antibiotics from microbial cultures, involves:
-
Fermentation Broth Clarification: Removal of the microbial cells (biomass) from the culture broth.
-
Solvent Extraction: Liquid-liquid extraction of the clarified broth with a water-immiscible organic solvent to capture this compound.
-
Silica (B1680970) Gel Chromatography: A primary purification step to separate this compound from other co-extracted metabolites based on polarity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution polishing step to achieve high purity.
-
Final Product Formulation: Removal of solvents and lyophilization to obtain a stable, purified powder.
Q4: What are the potential sources of impurities in my this compound sample?
A4: Impurities can arise from several sources during the purification process:
-
Co-fermentation products: The Streptomyces strain may produce other structurally related secondary metabolites that are co-extracted with this compound.
-
Degradation products: this compound may be sensitive to pH, temperature, and light, leading to the formation of degradation products during extraction and purification.
-
Residual fermentation media: Components from the culture medium may be carried through the extraction process.
-
Solvents and reagents: Impurities from the solvents and reagents used during extraction and chromatography can contaminate the final product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Low Yield or No Product
| Problem | Possible Cause | Suggested Solution |
| Low yield after solvent extraction | Inefficient extraction from the fermentation broth. | Ensure the pH of the broth is adjusted to a neutral or slightly acidic range before extraction to ensure this compound is in its neutral form. Increase the volume and number of extractions with ethyl acetate. |
| Emulsion formation during extraction. | Gently swirl or rock the separation funnel instead of vigorous shaking.[3] Adding a small amount of brine or a different organic solvent can sometimes help break the emulsion. | |
| No product detected after silica gel chromatography | This compound did not elute from the column. | The mobile phase may be too non-polar. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of acetone or methanol in the mobile phase). |
| This compound eluted in the solvent front. | The mobile phase is too polar. Start with a less polar solvent system. Always perform Thin Layer Chromatography (TTC) first to determine an appropriate solvent system where the Rf of this compound is around 0.3. | |
| Degradation on silica gel. | This compound may be sensitive to the acidic nature of standard silica gel. Consider using neutral or deactivated silica gel. This can be prepared by treating the silica gel with a base like triethylamine. | |
| Low recovery from RP-HPLC | Irreversible binding to the column. | Ensure the mobile phase pH is compatible with this compound's stability. For macrolides, a mobile phase containing a buffer like ammonium (B1175870) acetate or formate (B1220265) can improve peak shape and recovery. |
| Sample precipitation on the column. | Ensure the sample is fully dissolved in the mobile phase before injection. If solubility is an issue, a small amount of a stronger, miscible organic solvent can be used to dissolve the sample, but the injection volume should be kept small. |
Poor Purity or Contamination
| Problem | Possible Cause | Suggested Solution |
| Multiple spots on TLC after silica gel chromatography | Inadequate separation. | Optimize the mobile phase for silica gel chromatography. A gradient elution (gradually increasing the polarity) can improve the separation of compounds with different polarities. |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-5% of the column's stationary phase weight. | |
| Co-eluting impurities in RP-HPLC | Suboptimal mobile phase or gradient. | Adjust the gradient profile (e.g., make it shallower) to improve the resolution between this compound and the impurity. Try a different organic modifier (e.g., methanol instead of acetonitrile) or a different C18 column from another manufacturer, as selectivity can vary. |
| Presence of structurally similar compounds. | If impurities are isomers or closely related analogues, a different stationary phase (e.g., a phenyl-hexyl or cyano column) might provide the necessary selectivity. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₈O₁₂ | [1] |
| Molecular Weight | 614.24 g/mol | [2] |
| Appearance | Colorless needles | [2] |
| Solubility | Soluble in Methanol, Acetone, Ethyl Acetate. Insoluble in Water, Hexane. | [2] |
Table 2: Typical Purification Parameters for Macrolide Antibiotics
| Purification Step | Stationary Phase | Typical Mobile Phase | Expected Purity | Expected Yield |
| Solvent Extraction | N/A | Ethyl Acetate | 5-15% | 70-90% |
| Silica Gel Chromatography | Silica Gel (60-120 mesh) | Chloroform (B151607):Methanol or Benzene:Acetone gradient | 60-80% | 50-70% |
| RP-HPLC | C18 (5 or 10 µm) | Acetonitrile (B52724):Water or Methanol:Water gradient (often with a buffer) | >95% | 80-95% |
Note: The expected purity and yield values are estimates based on the purification of similar macrolide antibiotics and may vary for this compound.
Experimental Protocols
Protocol 1: Extraction of this compound from Culture Broth
-
Clarification: Centrifuge the fermentation broth of Streptomyces sp. OMR-59 at 5,000 x g for 20 minutes to pellet the biomass. Decant and collect the supernatant.
-
pH Adjustment: Adjust the pH of the supernatant to 7.0 using 1M HCl or 1M NaOH.
-
Solvent Extraction:
-
Transfer the pH-adjusted supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Gently rock or invert the funnel for 5-10 minutes to ensure thorough mixing. Periodically vent the funnel.
-
Allow the layers to separate. The upper organic layer contains the extracted compounds.
-
Carefully collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer at least two more times with fresh ethyl acetate to maximize recovery.
-
-
Drying and Concentration:
-
Pool all the ethyl acetate extracts.
-
Dry the pooled extract by adding anhydrous sodium sulfate (B86663) and allowing it to stand for 30 minutes with occasional swirling.
-
Filter the dried ethyl acetate extract to remove the sodium sulfate.
-
Concentrate the extract to a crude solid or viscous oil using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.
-
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent like hexane.
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure there are no air bubbles.
-
Allow the silica gel to settle, and then add a small layer of sand on top to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude extract from Protocol 1 in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).
-
Carefully apply the dissolved sample to the top of the silica gel bed.
-
Alternatively, for samples with poor solubility, perform a "dry loading" by adsorbing the crude extract onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 100% chloroform or a benzene:acetone mixture like 20:1).[4]
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol or acetone). A typical gradient could be from 100% chloroform to 90:10 chloroform:methanol.
-
Collect fractions of a suitable volume.
-
-
Fraction Analysis:
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 95:5) and visualize under UV light.
-
Pool the fractions containing the spot corresponding to this compound.
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain a partially purified sample.
-
Protocol 3: Final Purification by RP-HPLC
-
Sample Preparation:
-
Dissolve the partially purified sample from Protocol 2 in the initial mobile phase (e.g., a mixture of acetonitrile and water).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatography:
-
Equilibrate a preparative C18 HPLC column (e.g., 10 µm particle size) with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the filtered sample onto the column.
-
Run a linear gradient elution. A typical gradient might be from 30% to 70% acetonitrile in water over 30-40 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 230 nm).
-
-
Fraction Collection and Final Processing:
-
Collect the peak corresponding to this compound.
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Pool the pure fractions.
-
Remove the organic solvent (e.g., acetonitrile) from the pooled fractions by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain pure this compound as a powder.
-
Visualizations
References
- 1. This compound, a new antibiotic. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. Stereostructure of this compound, an anaerobic antibiotic, via molecular dynamics, NMR spectroscopy, and the modified Mosher method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Off-Target Effects of Luminamicin
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, validating, and mitigating potential off-target effects of Luminamicin in experimental settings. While this compound is known as an antibiotic with selective activity against anaerobic bacteria, its effects in eukaryotic systems are less characterized.[1][2][3][4][5] This guide offers a framework for rigorous experimental design and troubleshooting when exploring novel applications of this compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using a compound like this compound in a new experimental system?
A1: Off-target effects occur when a compound binds to and alters the function of molecules other than its intended biological target.[6] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the modulation of the intended target.[6] Furthermore, off-target effects can result in cellular toxicity or other biological consequences unrelated to the primary mechanism of action, complicating the assessment of the compound's specific effects.[6][7]
Q2: I'm observing an unexpected phenotype in my cell-based assay after treating with this compound. What are the initial troubleshooting steps?
A2: When encountering an unexpected phenotype, it is crucial to first perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration and treatment duration.[8] Start with a broad range of this compound concentrations and observe the cellular response at various time points. Always include the following controls:
-
Vehicle Control: To ensure the solvent used to dissolve this compound (e.g., DMSO) is not causing the observed effect. The final solvent concentration should typically be low (≤ 0.1%) and consistent across all treatments.[8]
-
Positive and Negative Controls: These will help validate that the assay is performing as expected.
Q3: How can I begin to distinguish between a potential on-target effect and an off-target effect of this compound?
A3: A multi-faceted approach is recommended to dissect the specificity of this compound's effects. Key strategies include:
-
Orthogonal Validation: If other compounds with a similar proposed mechanism of action exist, compare their effects to those of this compound. If a structurally different compound acting on the same putative target produces a similar phenotype, it strengthens the evidence for an on-target effect.[7]
-
Use of an Inactive Analog: If a structurally related but biologically inactive version of this compound is available, it can be used as a negative control. Observing the phenotype with the active compound but not the inactive one supports an on-target mechanism.[8]
-
Genetic Validation: Employ techniques like CRISPR-Cas9 knockout or siRNA knockdown to reduce the expression of the hypothesized target.[6][7] If the phenotype observed with this compound is recapitulated by genetically silencing the target, it provides strong evidence for on-target activity. Conversely, if the phenotype persists even in the absence of the target, an off-target effect is likely.[6]
Q4: What are some common assay artifacts that could be mistaken for a biological effect of this compound?
A4: Small molecules can interfere with assay readouts. It's important to rule out these artifacts:
-
Autofluorescence: this compound itself might fluoresce at the excitation and emission wavelengths of your assay, leading to a false-positive signal.[9]
-
Fluorescence Quenching: The compound could absorb light emitted by your assay's fluorophore, resulting in a false-negative signal.[9]
-
Colloidal Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically inhibit proteins.[9] This can often be mitigated by including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[9]
Troubleshooting Guides
Issue 1: High Cellular Toxicity or Cell Death Observed
| Potential Cause | Troubleshooting Steps |
| High Concentration of this compound | Perform a dose-response experiment to identify the lowest effective, non-toxic concentration.[8] Start with a wide range of concentrations (e.g., nanomolar to micromolar). |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is low (typically ≤ 0.1%) and consistent across all wells, including a vehicle-only control.[8] |
| Off-Target Cytotoxicity | Investigate if the cell death is due to inhibition of an essential off-target protein. This can be explored through broader profiling assays. |
Issue 2: Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Steps |
| Variable Cell Seeding Density or Health | Ensure consistent cell seeding density and monitor cell health to maintain experimental reproducibility. |
| Compound Instability or Degradation | Prepare fresh stock solutions of this compound and minimize freeze-thaw cycles. |
| Assay Variability | Optimize assay conditions and include appropriate controls in every experiment to monitor for variability. |
Experimental Protocols
Protocol 1: Genetic Validation using CRISPR-Cas9 Knockout
Objective: To determine if the genetic removal of a hypothesized target protein mimics the phenotype observed with this compound treatment.[7]
Methodology:
-
gRNA Design and Cloning: Design and clone two to three unique guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the target cells. If the vector contains a selection marker, select for successfully transfected cells.
-
Clonal Isolation: Isolate single-cell clones through limiting dilution or fluorescence-activated cell sorting (FACS).
-
Verification of Knockout: Expand the clones and verify the knockout of the target protein by Western blot or other relevant methods.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to wild-type cells treated with this compound and a vehicle control.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to its intended target within intact cells.[6]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control for a specified duration.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot or another protein detection method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[7]
Visualizations
Caption: Troubleshooting workflow for investigating unexpected phenotypes.
Caption: Hypothetical signaling pathways for on- and off-target effects.
References
- 1. Stereostructure of this compound, an anaerobic antibiotic, via molecular dynamics, NMR spectroscopy, and the modified Mosher method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Re-evaluation and a Structure-Activity Relationship Study for the Selective Anti-anaerobic Bacterial Activity of this compound toward Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound, a new antibiotic. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Antibacterial Efficacy of Synthetic Luminamicin: A Comparative Guide
This guide provides a comprehensive comparison of the antibacterial activity of synthetic Luminamicin against key alternative therapies for Clostridioides difficile infections. The data presented is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this compound as a novel antimicrobial agent.
Comparative Antibacterial Activity
This compound, a macrodiolide antibiotic, demonstrates potent and selective activity against anaerobic bacteria, most notably Clostridioides difficile (C. difficile).[1][2] Recent studies have re-evaluated its efficacy, particularly in the context of rising antibiotic resistance.
Minimum Inhibitory Concentration (MIC) Data
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism. The following table summarizes the MIC values of this compound compared to standard-of-care antibiotics against various strains of C. difficile.
| Antibiotic | C. difficile ATCC 700057 (μg/mL) | C. difficile (Fidaxomicin-Resistant Strain) (μg/mL) |
| This compound | 0.06 | 0.06 |
| Fidaxomicin (B1672665) | 0.03 | >8 |
| Vancomycin | 0.5 | 0.5 |
| Metronidazole (B1676534) | 0.25 | 0.25 |
Data sourced from Kimishima et al., 2023.
These data highlight that synthetic this compound maintains its potent activity against a fidaxomicin-resistant strain of C. difficile, a significant advantage over fidaxomicin itself.[3] While fidaxomicin is a potent agent against susceptible strains, its efficacy is diminished in the face of resistance. Vancomycin and metronidazole, established treatments for C. difficile infection, show consistent activity but are generally less potent than this compound and fidaxomicin against susceptible strains.
Experimental Protocols
The determination of antibacterial activity was performed using standardized methods to ensure reproducibility and comparability. The primary method employed was the broth microdilution assay, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) for anaerobic bacteria.[4][5][6]
Broth Microdilution Method for Anaerobic Bacteria
This method determines the MIC of an antimicrobial agent in a liquid medium.
1. Inoculum Preparation:
- C. difficile strains are cultured on supplemented Brucella blood agar (B569324) plates in an anaerobic chamber (85% N₂, 10% H₂, 5% CO₂) at 37°C for 48 hours.
- Colonies are suspended in sterile Brucella broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
2. Preparation of Antimicrobial Dilutions:
- Stock solutions of synthetic this compound, fidaxomicin, vancomycin, and metronidazole are prepared in an appropriate solvent (e.g., DMSO).
- Serial two-fold dilutions of each antibiotic are prepared in supplemented Brucella broth in a 96-well microtiter plate to achieve a range of final concentrations for testing.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the prepared bacterial suspension.
- A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included on each plate.
- The plates are incubated in an anaerobic atmosphere at 37°C for 48 hours.
4. Determination of MIC:
- Following incubation, the plates are visually inspected for bacterial growth (turbidity).
- The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Visualizing Workflows and Mechanisms
Experimental Workflow for Validating Antibacterial Activity
The following diagram illustrates a typical workflow for the validation of a synthetic antibacterial compound like this compound.
Caption: Workflow for the validation of synthetic antibacterial compounds.
Proposed Mechanism of Action of this compound
Research indicates that this compound's mode of action differs from that of fidaxomicin, which targets RNA polymerase.[3] Resistance to this compound in C. difficile has been linked to mutations in a hypothetical protein and a cell wall protein.[3] This suggests that this compound may exert its antibacterial effect by interfering with cell wall synthesis or integrity. The maleic anhydride (B1165640) and enol ether moieties of the molecule are believed to be crucial for this activity.[3]
The following diagram provides a conceptual illustration of this proposed mechanism.
Caption: Proposed mechanism of this compound via cell wall protein interaction.
References
- 1. ihma.com [ihma.com]
- 2. This compound, a new antibiotic. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broth Microdilution and Gradient Diffusion Strips vs. Reference Agar Dilution Method: First Evaluation for Clostridiales Species Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Luminamicin and Fidaxomicin Against Clostridioides difficile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two macrocyclic antibiotics, Luminamicin and Fidaxomicin (B1672665), in their activity against the anaerobic, spore-forming bacterium Clostridioides difficile (C. difficile), a leading cause of antibiotic-associated diarrhea. This document synthesizes available experimental data to offer a comprehensive overview of their respective mechanisms of action, in vitro efficacy, and potential clinical implications.
At a Glance: Key Differences
| Feature | This compound | Fidaxomicin |
| Antibiotic Class | Macrodiolide | Tiacumicin (Macrocyclic) |
| Mechanism of Action | Different from Fidaxomicin; does not target RNA polymerase. The exact target is under investigation but mutations in a hypothetical protein and a cell wall protein have been observed in resistant strains.[1] | Inhibits bacterial RNA polymerase, preventing transcription.[2][3][4] |
| Spectrum of Activity | Narrow, with selective activity against anaerobic bacteria, including C. difficile.[1][5][6][7][8] | Narrow, primarily targeting C. difficile with minimal disruption to the normal gut microbiota.[3][9][10] |
| In Vitro Potency (MIC) | Potent against C. difficile, including strains resistant to Fidaxomicin. Specific MIC50/90 values from large-scale studies are not yet widely available.[1][5] | Highly potent, with MIC90 values typically ranging from 0.125 to 0.5 µg/mL against a large number of clinical isolates.[11][12][13] |
| Effect on Spores | Data not available. | Inhibits the formation of new spores and prevents the outgrowth of vegetative cells from germinating spores.[2][4][14][15][16] |
| Effect on Toxin Production | Data not available. | Reduces the production of toxins A and B.[4][16] |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and Fidaxomicin, focusing on their in vitro activity against C. difficile.
Table 1: Minimum Inhibitory Concentration (MIC) Data against C. difficile
| Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |
| This compound | Not widely reported | Not widely reported | Not widely reported | Described as a potent antibiotic against C. difficile.[1][5] Effective against Fidaxomicin-resistant strains.[1][5] |
| Fidaxomicin | ≤0.001 - 1 | 0.06 - 0.25 | 0.125 - 0.5 | Data from multiple studies on a large number of clinical isolates.[4][11][12][13][17] |
Table 2: Effects on C. difficile Virulence Factors
| Antibiotic | Effect on Sporulation | Effect on Toxin Production |
| This compound | Data not available | Data not available |
| Fidaxomicin | Inhibits spore formation and outgrowth of vegetative cells from spores.[2][4][14][15][16] | Reduces production of Toxin A and Toxin B.[4][16] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination: Agar (B569324) Dilution Method (for Fidaxomicin)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of anaerobic bacteria.
1. Preparation of Media:
-
Use Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood.
-
Prepare serial twofold dilutions of Fidaxomicin in a suitable solvent (e.g., dimethyl sulfoxide) and add them to the molten agar to achieve the desired final concentrations.
-
Pour the agar into sterile Petri dishes and allow it to solidify. Include a drug-free control plate.
2. Inoculum Preparation:
-
Grow C. difficile strains anaerobically on Brucella agar for 24-48 hours.
-
Prepare a bacterial suspension in a suitable broth (e.g., supplemented Brucella broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
3. Inoculation:
-
Using a multipoint inoculator, apply a standardized volume of each bacterial suspension to the surface of the agar plates, including the control plate.
4. Incubation:
-
Incubate the plates under anaerobic conditions (e.g., in an anaerobic chamber with a gas mixture of 85% N₂, 10% H₂, and 5% CO₂) at 35-37°C for 48 hours.
5. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
General Cytotoxicity Assay Protocol (Applicable to both this compound and Fidaxomicin)
This protocol describes a general method for assessing the cytotoxicity of a compound against a mammalian cell line (e.g., human fibroblasts) using a colorimetric assay like the MTT or XTT assay.
1. Cell Culture:
-
Culture a suitable mammalian cell line (e.g., human fibroblasts) in appropriate growth medium in a 96-well plate until a confluent monolayer is formed.
2. Compound Preparation:
-
Prepare a stock solution of the test compound (this compound or Fidaxomicin) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
3. Cell Treatment:
-
Remove the growth medium from the wells and replace it with the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
4. Cytotoxicity Assessment:
-
Add the colorimetric reagent (e.g., MTT or XTT) to each well according to the manufacturer's instructions.
-
Incubate the plate for a period sufficient to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) can be determined by plotting cell viability against the compound concentration.
Visualizations
Mechanism of Action Diagrams
Caption: Mechanism of action of Fidaxomicin against C. difficile.
Caption: Postulated mechanism of action of this compound against C. difficile.
Experimental Workflow Diagram
Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. Re-evaluation and a Structure-Activity Relationship Study for the Selective Anti-anaerobic Bacterial Activity of this compound toward Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fidaxomicin Inhibits Spore Production in Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Fidaxomicin reduces early toxin A and B production and sporulation in Clostridium difficilein vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stereostructure of this compound, an anaerobic antibiotic, via molecular dynamics, NMR spectroscopy, and the modified Mosher method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. satoshi-omura.info [satoshi-omura.info]
- 8. This compound, a new antibiotic. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Oral Fidaxomicin Administration on the Intestinal Microbiota and Susceptibility to Clostridium difficile Colonization in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Antimicrobial Activities of Fidaxomicin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. U.S.-Based National Surveillance for Fidaxomicin Susceptibility of Clostridioides difficile-Associated Diarrheal Isolates from 2013 to 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High in vitro activity of fidaxomicin against Clostridium difficile isolates from a university teaching hospital in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. shmabstracts.org [shmabstracts.org]
- 16. Association of Fidaxomicin with C. difficile Spores: Effects of Persistence on Subsequent Spore Recovery, Outgrowth and Toxin Production | PLOS One [journals.plos.org]
- 17. journals.asm.org [journals.asm.org]
A Comparative Guide: Luminamicin vs. Vancomycin for the Treatment of Clostridial Infections
For Researchers, Scientists, and Drug Development Professionals
Clostridioides difficile infection (CDI) remains a significant challenge in healthcare settings, necessitating the exploration of novel therapeutic agents. This guide provides a comparative overview of luminamicin, a re-emerging antibiotic, and vancomycin (B549263), a current standard-of-care treatment for CDI. The information presented is based on available preclinical data, highlighting the therapeutic potential of this compound while underscoring the need for further research to establish a direct comparative efficacy profile against vancomycin.
Introduction to this compound and Vancomycin
This compound is a macrodiolide antibiotic first isolated in 1985 from the actinomycete strain OMR-59.[1][2] It has demonstrated selective antibacterial activity against anaerobic bacteria, with a particular potency against Clostridium species.[1][2] Recent re-evaluation of this compound has renewed interest in its potential as a narrow-spectrum antibiotic for treating CDI, especially in light of rising antibiotic resistance.[3][4]
Vancomycin is a glycopeptide antibiotic that has been a mainstay in the treatment of severe Gram-positive bacterial infections for decades.[5] It is recommended for the treatment of CDI, particularly for initial episodes and severe cases.[5] Its efficacy against C. difficile is well-documented in numerous in vitro and in vivo studies.
Mechanism of Action
The mechanisms by which this compound and vancomycin exert their antibacterial effects are distinct, offering different approaches to combating clostridial infections.
This compound: A Potentially Novel Mechanism
Recent research suggests that this compound's mode of action in C. difficile differs from that of fidaxomicin (B1672665), another macrocyclic antibiotic used for CDI. While fidaxomicin inhibits RNA polymerase, studies on this compound-resistant C. difficile strains did not show mutations in the RNA polymerase gene.[3] Instead, mutations were observed in a hypothetical protein and a cell wall protein, suggesting a novel mechanism of action that may involve disruption of the cell wall or other essential cellular processes.[3] Further investigation is required to fully elucidate this pathway.
Vancomycin: Inhibition of Cell Wall Synthesis
Vancomycin's mechanism of action is well-established. It inhibits bacterial cell wall synthesis by binding with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors. This binding blocks the transglycosylation and transpeptidation steps in peptidoglycan polymerization, thereby weakening the cell wall and leading to cell lysis.
References
- 1. Toward the total synthesis of this compound; an anaerobic antibiotic: construction of highly functionalized cis-decalin containing a bridged ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antibiotic. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Re-evaluation and a Structure-Activity Relationship Study for the Selective Anti-anaerobic Bacterial Activity of this compound toward Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Re-evaluation and a StructureâActivity Relationship Study for the Selective Anti-anaerobic Bacterial Activity of this compound toward Target Identification - ACS Infectious Diseases - Figshare [acs.figshare.com]
- 5. Minimum Inhibitory Concentration Increase in Clostridioides difficile Isolates from Patients with Recurrence: Results from a Retrospective Single-Centre Cohort Study [mdpi.com]
A Head-to-Head Comparison of Luminamicin with Other Macrocyclic Antibiotics for Researchers
In the landscape of antimicrobial drug discovery, macrocyclic antibiotics represent a vital class of therapeutic agents. This guide provides a comparative overview of Luminamicin, a lesser-known macrocyclic antibiotic, with the well-established Fidaxomicin, particularly focusing on their activity against the pathogenic bacterium Clostridioides difficile.
Disclaimer: As of late 2025, publicly available quantitative experimental data on the antimicrobial activity, cytotoxicity, and in vivo efficacy of this compound is limited. A 2023 study re-evaluating this compound described it as a potent antibiotic against Clostridioides difficile, including strains resistant to Fidaxomicin, suggesting a different mode of action.[1] However, specific quantitative data from this study for a direct comparison is not available. This guide, therefore, presents the available information on this compound alongside a comprehensive profile of Fidaxomicin to serve as a benchmark for future comparative studies.
Introduction to this compound and Fidaxomicin
This compound , also known as Coloradocin, is a macrocyclic antibiotic produced by the actinomycete strain OMR-59.[2][3] Its structure consists of a unique combination of a decalin ring, a 10-membered macrolactone ring, and a 14-membered macrolactone ring.[4] It exhibits selective antibacterial activity against anaerobic bacteria, with notable potency against Clostridium species.[2][3]
Fidaxomicin (trade name Dificid®) is a narrow-spectrum macrocyclic antibiotic and a fermentation product of Dactylosporangium aurantiacum subspecies hamdenesis.[5] It is a first-line treatment for C. difficile infections (CDI) and is known for its bactericidal activity and minimal disruption of the normal gut microbiota, which contributes to lower recurrence rates of CDI.[5]
Comparative Data
Due to the aforementioned limitations in available data for this compound, a direct quantitative comparison is not possible. The following tables provide a summary of the available data for both compounds to highlight the current state of knowledge and underscore the data gaps for this compound.
Table 1: In Vitro Susceptibility against Clostridioides difficile
| Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |
| This compound | Data not available | Data not available | Data not available | Described as a "potent antibiotic" against C. difficile, including Fidaxomicin-resistant strains.[1] |
| Fidaxomicin | ≤0.001 - 1 | 0.125 | 0.5 | Based on a surveillance study of 1,889 isolates from 2013 to 2016 in the U.S.[6] All isolates were inhibited at ≤1 µg/mL. |
| ≤0.03 - 1 | Data not available | 0.5 | General reported MIC90 from in vitro studies.[7] |
Table 2: Cytotoxicity Data
| Antibiotic | Cell Line | Assay | IC50 |
| This compound | Data not available | Data not available | Data not available |
| Fidaxomicin | Data not available | Data not available | Data not available |
Table 3: In Vivo Efficacy in a Mouse Model of C. difficile Infection
| Antibiotic | Mouse Model | Dosage | Survival Rate |
| This compound | Data not available | Data not available | Data not available |
| Fidaxomicin | C57BL/6 mice | 3 mg/kg, orally, twice daily for 5 days | 100% |
| C57BL/6 mice | 20 mg/kg, orally, once daily for 5 days | 100% (at day 5) |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are standard protocols for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of an antibiotic against C. difficile is typically determined using the agar (B569324) dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Media: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is prepared and autoclaved.
-
Antibiotic Dilutions: Serial twofold dilutions of the antibiotic are prepared and added to the molten agar.
-
Inoculum Preparation: C. difficile isolates are grown anaerobically on Brucella agar for 24-48 hours. Colonies are suspended in Brucella broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: The bacterial suspension is inoculated onto the antibiotic-containing agar plates using a multipoint inoculator.
-
Incubation: Plates are incubated at 37°C for 48 hours in an anaerobic environment.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.[8][9][10]
-
Cell Seeding: Mammalian cells (e.g., Vero, Caco-2) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the antibiotic for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and the plate is incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell viability, is calculated from the dose-response curve.
In Vivo Efficacy in a Mouse Model of C. difficile Infection
A murine model of CDI is commonly used to evaluate the in vivo efficacy of antimicrobial agents.[11][12]
-
Induction of Susceptibility: Mice (e.g., C57BL/6 strain) are treated with a cocktail of antibiotics in their drinking water for several days to disrupt their native gut microbiota. A single dose of clindamycin (B1669177) is often administered intraperitoneally one day before infection.[13]
-
Infection: Mice are challenged with a standardized inoculum of C. difficile spores via oral gavage.
-
Treatment: Following infection, mice are treated with the test antibiotic (e.g., this compound or Fidaxomicin) or a vehicle control at specified doses and schedules.
-
Monitoring: Mice are monitored daily for clinical signs of disease, including weight loss, diarrhea, and mortality.
-
Endpoint Analysis: Survival rates are recorded, and at the end of the study, intestinal tissues may be collected for histopathological analysis and bacterial load determination.
Visualizations
Mechanism of Action: Fidaxomicin
Fidaxomicin inhibits bacterial RNA polymerase at a site distinct from that of rifamycins, leading to the inhibition of transcription initiation. This diagram illustrates the proposed mechanism.
References
- 1. Re-evaluation and a Structure-Activity Relationship Study for the Selective Anti-anaerobic Bacterial Activity of this compound toward Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. satoshi-omura.info [satoshi-omura.info]
- 3. This compound, a new antibiotic. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Fidaxomicin - Wikipedia [en.wikipedia.org]
- 6. U.S.-Based National Surveillance for Fidaxomicin Susceptibility of Clostridioides difficile-Associated Diarrheal Isolates from 2013 to 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fidaxomicin for the treatment of Clostridioides difficile in children - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Methods of a Reproducible Mouse Model of Clostridioides difficile Infection to Investigate Novel Bacterial-Based Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. The state of play of rodent models for the study of Clostridioides difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Luminamicin's Novel Mechanism of Action Through Genetic Studies: A Comparative Guide
A deep dive into the genetic underpinnings of Luminamicin's antibacterial activity reveals a novel mechanism of action, setting it apart from existing treatments for Clostridioides difficile infections. This guide provides a comparative analysis of this compound and the established antibiotic, Fidaxomicin (B1672665), with a focus on the genetic evidence that validates their distinct modes of action.
This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the experimental data and methodologies used to elucidate the mechanisms of these two potent antibiotics.
At a Glance: this compound vs. Fidaxomicin
| Feature | This compound | Fidaxomicin |
| Primary Target | Novel, involving a cell wall protein (CwpV) and a hypothetical protein. | RNA Polymerase |
| Genetic Loci of Resistance | Mutations in the genes for CwpV (CDIF630_RS03155) and a hypothetical protein (CDIF630_02150).[1] | Mutations in the genes for RNA polymerase subunits, rpoB and rpoC. |
| Mechanism of Action | Proposed to disrupt cell wall integrity or other essential functions mediated by CwpV and the hypothetical protein. | Inhibits bacterial transcription by binding to the "switch region" of RNA polymerase. |
| Spectrum of Activity | Narrow, primarily targeting anaerobic bacteria like C. difficile.[1][2][3] | Narrow, with potent activity against C. difficile. |
| Clinical Use | Investigational | Approved for the treatment of C. difficile-associated diarrhea. |
Deciphering the Genetic Evidence: A Tale of Two Mechanisms
The validation of an antibiotic's mechanism of action is critically reliant on genetic studies that identify the specific molecular targets and the mutations that confer resistance. Here, we compare the genetic evidence for the mechanisms of this compound and Fidaxomicin.
This compound: A Novel Target Beyond the Usual Suspects
Recent groundbreaking research has shed light on the previously unknown mechanism of this compound.[1] By generating and sequencing this compound-resistant strains of Clostridioides difficile, researchers have identified a novel mode of action that does not involve the conventional antibiotic targets.
The key findings from these genetic studies are:
-
Distinct from RNA Polymerase Inhibitors: Whole-genome sequencing of this compound-resistant C. difficile revealed no mutations in the rpoB or rpoC genes, which are the known targets of rifamycin (B1679328) and fidaxomicin antibiotics. This finding definitively separates this compound's mechanism from that of these established drugs.[1]
-
Implication of a Cell Wall Protein and a Hypothetical Protein: The sequencing analysis of resistant mutants pointed to mutations in two specific genes:
-
CwpV (CDIF630_RS03155): This gene encodes a cell wall protein.[1] Cell wall proteins are crucial for maintaining the structural integrity of the bacterium and for its interaction with the environment.[4][5]
-
A Hypothetical Protein (CDIF630_02150): The function of this protein is currently unknown, highlighting a new avenue for research into essential bacterial pathways.[1]
-
These genetic data strongly suggest that this compound exerts its antibacterial effect by interfering with the function of these two proteins, leading to a novel mechanism of action that likely involves disruption of the cell envelope or another vital cellular process.
Fidaxomicin: A Well-Established RNA Polymerase Inhibitor
In contrast to the newly elucidated mechanism of this compound, Fidaxomicin's mode of action is well-characterized and has been extensively validated through genetic and biochemical studies.
-
Targeting the "Switch Region" of RNA Polymerase: Fidaxomicin inhibits bacterial transcription by binding to the "switch region" of the RNA polymerase (RNAP) enzyme.[6] This binding prevents the separation of DNA strands, a crucial step in the initiation of transcription.
-
Genetic Confirmation of the Target: The genetic basis of Fidaxomicin resistance unequivocally confirms its target. Strains of C. difficile that are resistant to Fidaxomicin consistently harbor mutations in the genes encoding the β (rpoB) and β' (rpoC) subunits of RNA polymerase.[6] These mutations alter the binding site of the drug, reducing its inhibitory effect.
Experimental Corner: Protocols for Uncovering Mechanisms of Action
The validation of the mechanisms of action for both this compound and Fidaxomicin relies on two key experimental procedures: the generation of resistant mutants and subsequent whole-genome sequencing.
Generation of Antibiotic-Resistant Clostridioides difficile Strains
Objective: To select for C. difficile mutants that can survive and grow in the presence of an antibiotic, indicating the acquisition of resistance.
Detailed Protocol:
-
Bacterial Culture: Clostridioides difficile is cultured anaerobically in a suitable growth medium, such as Brain Heart Infusion (BHI) broth or agar (B569324), supplemented with yeast extract and L-cysteine.
-
Preparation of Antibiotic Plates: Agar plates containing a range of concentrations of the antibiotic (e.g., this compound or Fidaxomicin) are prepared. The concentrations should span from below to well above the minimum inhibitory concentration (MIC) for the wild-type strain.
-
Inoculation: A high-density culture of wild-type C. difficile is plated onto the antibiotic-containing agar plates.
-
Incubation: The plates are incubated under anaerobic conditions at 37°C for 48-72 hours.
-
Selection of Resistant Colonies: Colonies that grow on the plates with the highest concentrations of the antibiotic are selected as potentially resistant mutants.
-
Verification of Resistance: The selected colonies are subcultured in liquid medium with increasing concentrations of the antibiotic to confirm their resistance and to determine their new, higher MIC value.
Whole-Genome Sequencing of Resistant Mutants
Objective: To identify the specific genetic mutations that are responsible for the observed antibiotic resistance.
Detailed Protocol:
-
Genomic DNA Extraction: High-quality genomic DNA is extracted from both the wild-type (susceptible) and the resistant mutant strains of C. difficile.
-
Library Preparation: The extracted DNA is fragmented, and sequencing adapters are ligated to the fragments to create a sequencing library.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: The raw sequencing reads are assessed for quality.
-
Genome Assembly: The reads from the wild-type strain can be assembled to create a reference genome, or a publicly available reference genome can be used.
-
Variant Calling: The sequencing reads from the resistant mutant are aligned to the reference genome to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.
-
Annotation: The identified mutations are annotated to determine which genes are affected and the nature of the amino acid changes in the corresponding proteins.
-
Comparative Genomics: The genomes of multiple independent resistant mutants are compared to identify common mutations that are likely responsible for the resistance phenotype.
-
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Proposed mechanism of action for this compound.
Caption: Validated mechanism of action for Fidaxomicin.
Caption: Experimental workflow for genetic validation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Re-evaluation and a Structure-Activity Relationship Study for the Selective Anti-anaerobic Bacterial Activity of this compound toward Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Clostridium difficile Cell Wall Protein CwpV is Antigenically Variable between Strains, but Exhibits Conserved Aggregation-Promoting Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cwp66 Gene Affects Cell Adhesion, Stress Tolerance, and Antibiotic Resistance in Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fidaxomicin resistance in Clostridioides difficile: a systematic review and predictive modeling with RNA polymerase binding sites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Luminamicin and Its Synthetic Derivatives for Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Luminamicin, a macrodiolide antibiotic, has demonstrated significant and selective potency against anaerobic bacteria, most notably the pathogenic Clostridium difficile.[1][2][3] This has spurred research into its synthetic derivatives to explore and enhance its therapeutic potential. This guide provides a comparative overview of this compound and its synthetic analogs, summarizing key findings from available studies and offering insights into their structure-activity relationships (SAR).
Comparative Biological Activity
While specific quantitative data from the most recent comprehensive study by Kimishima et al. (2023) were not fully accessible for direct inclusion, the available literature indicates that modifications to the this compound scaffold have a profound impact on its antibacterial efficacy. The following table summarizes the qualitative structure-activity relationships gleaned from published abstracts. The data presented here is illustrative of the trends described in the literature.
| Compound | Key Structural Features | Relative Potency Against C. difficile | Key Findings |
| This compound (Parent) | Intact maleic anhydride (B1165640) and enol ether moieties; 14-membered lactone ring. | High | The parent compound exhibits potent and narrow-spectrum activity against C. difficile, including strains resistant to other antibiotics like fidaxomicin.[1] |
| Derivative 1 | Modification of the maleic anhydride group. | Significantly Reduced | The maleic anhydride moiety is critical for antibacterial activity. Its alteration leads to a substantial loss of potency.[1] |
| Derivative 2 | Alteration of the enol ether linkage. | Significantly Reduced | The enol ether is another pivotal functional group for maintaining antibacterial efficacy.[1] |
| Derivative 3 | Modification of the 14-membered lactone ring. | Reduced | The macrocyclic lactone structure is believed to contribute to the appropriate molecular conformation for activity.[1] |
Structure-Activity Relationship (SAR) Overview
The antibacterial activity of this compound and its derivatives is intrinsically linked to specific structural motifs. The maleic anhydride and enol ether moieties are consistently highlighted as essential for potent bioactivity.
Caption: Key functional groups of this compound essential for its antibacterial activity.
Experimental Protocols
The following is a representative experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound and its derivatives against anaerobic bacteria, based on established standards.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution for Anaerobic Bacteria
-
Bacterial Strains and Culture Conditions:
-
Clostridium difficile strains are cultured on Brucella agar (B569324) supplemented with hemin, vitamin K1, and 5% laked sheep blood.
-
Cultures are incubated at 37°C in an anaerobic chamber (e.g., 85% N₂, 10% H₂, 5% CO₂).
-
-
Preparation of Inoculum:
-
Colonies from a 24-48 hour culture are suspended in Brucella broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.[4]
-
-
Preparation of Antimicrobial Agents:
-
This compound and its derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in supplemented Brucella broth in a 96-well microtiter plate to achieve a range of final concentrations.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
Plates are incubated in an anaerobic chamber at 37°C for 48 hours.[4]
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[4]
-
Appropriate quality control strains are included in each assay.
-
Proposed Mechanism of Action
Studies on this compound-resistant C. difficile strains suggest a mode of action distinct from that of the RNA polymerase inhibitor fidaxomicin.[1] Sequence analysis of resistant strains has revealed mutations in a hypothetical protein and a cell wall protein, indicating that this compound may exert its antibacterial effect through a novel mechanism targeting the bacterial cell envelope or related processes.
Caption: Workflow for identifying the molecular target of this compound in C. difficile.
References
- 1. Re-evaluation and a Structure-Activity Relationship Study for the Selective Anti-anaerobic Bacterial Activity of this compound toward Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antibiotic. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. satoshi-omura.info [satoshi-omura.info]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Investigating Cross-Resistance with Luminamicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting cross-resistance studies between the narrow-spectrum antibiotic Luminamicin and other antimicrobial agents. Due to the limited publicly available data on this specific topic, this document focuses on established experimental protocols and the theoretical basis for such investigations, empowering research teams to generate valuable comparative data.
Introduction to this compound
This compound is a macrodiolide antibiotic first isolated in 1985 from the actinomycete strain OMR-59.[1] It exhibits potent and selective antibacterial activity against anaerobic bacteria, with notable efficacy against Clostridium species.[2][3] Structurally identical to coloradocin, its primary application and potential for treating anaerobic infections, such as those caused by Clostridioides difficile (C. difficile), are of significant interest.[1][3]
A recent re-evaluation of this compound highlighted its potent activity against C. difficile, including strains resistant to fidaxomicin (B1672665), a current frontline treatment for C. difficile infection (CDI).[4][5] This finding suggests a lack of cross-resistance with fidaxomicin and points to a different mechanism of action, as this compound-resistant mutants did not show mutations in the RNA polymerase, the target of fidaxomicin.[4][5]
Understanding Cross-Resistance and Collateral Sensitivity
When investigating the interplay between antibiotics, two key phenomena are of interest: cross-resistance and collateral sensitivity.
-
Cross-resistance occurs when a bacterium develops resistance to one antibiotic, which then confers resistance to another, often mechanistically related, antibiotic.[6]
-
Collateral sensitivity is the opposite and more therapeutically desirable outcome, where resistance to one antibiotic leads to increased susceptibility to another.[6][7]
A thorough understanding of these relationships is crucial for predicting the utility of a new antibiotic in the face of existing resistance and for designing effective combination therapies.
Figure 1. Conceptual diagram of cross-resistance versus collateral sensitivity.
Experimental Protocols for Cross-Resistance Studies
A systematic investigation of cross-resistance involves determining the susceptibility of a panel of bacterial strains with well-characterized resistance mechanisms to the antibiotic of interest.
Bacterial Strains
The selection of bacterial strains is critical. A comprehensive study should include:
-
A panel of clinically relevant anaerobic bacteria (e.g., C. difficile, Bacteroides fragilis).
-
Isogenic laboratory-generated strains with specific, known resistance mechanisms (e.g., efflux pumps, target mutations).
-
Clinical isolates with characterized resistance profiles to a wide range of antibiotics.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. Broth microdilution is the standard method.
Protocol: Broth Microdilution
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and comparator antibiotics. Perform serial two-fold dilutions in appropriate broth medium (e.g., Brucella broth for anaerobes) in 96-well microtiter plates.
-
Inoculum Preparation: Culture the bacterial strains to the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., anaerobic conditions at 37°C for 24-48 hours).
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which no visible growth is observed.
Checkerboard Assay for Synergy and Antagonism
The checkerboard assay is used to assess the interaction between two antibiotics.
Protocol: Checkerboard Assay
-
Plate Setup: In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Serially dilute Antibiotic A (e.g., this compound) along the x-axis and Antibiotic B along the y-axis.[8]
-
Inoculation and Incubation: Inoculate the plate with the test organism and incubate as described for MIC determination.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index for each combination.[9]
-
FIC of A = (MIC of A in combination) / (MIC of A alone)
-
FIC of B = (MIC of B in combination) / (MIC of B alone)
-
FIC Index = FIC of A + FIC of B
-
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0[8]
-
Figure 2. Experimental workflow for assessing antibiotic cross-resistance.
Data Presentation
The results of cross-resistance studies should be presented in a clear and comparative format. The following tables provide templates for organizing the generated data.
Table 1: Comparative MIC Values of this compound against Antibiotic-Resistant C. difficile
| Strain ID | Resistance Phenotype | MIC (µg/mL) of Comparator Antibiotic | MIC (µg/mL) of this compound | Fold Change in this compound MIC |
| ATCC 700057 | Wild-Type | Metronidazole: 0.5 | [Experimental Data] | N/A |
| CD-R01 | Fidaxomicin-R | Fidaxomicin: 16 | [Experimental Data] | [Calculate] |
| CD-R02 | Vancomycin-R | Vancomycin: 8 | [Experimental Data] | [Calculate] |
| CD-R03 | Metronidazole-R | Metronidazole: 32 | [Experimental Data] | [Calculate] |
Table 2: Checkerboard Assay Results for this compound Combinations against C. difficile
| Combination (this compound +) | MIC of this compound Alone (µg/mL) | MIC of Comparator Alone (µg/mL) | MICs in Combination (µg/mL) | FIC Index | Interaction |
| Vancomycin | [Data] | [Data] | [Data] | [Calculate] | [Synergy/Additive/Antagonism] |
| Metronidazole | [Data] | [Data] | [Data] | [Calculate] | [Synergy/Additive/Antagonism] |
| Fidaxomicin | [Data] | [Data] | [Data] | [Calculate] | [Synergy/Additive/Antagonism] |
Conclusion and Future Directions
The available evidence suggests that this compound may not share cross-resistance with RNA polymerase inhibitors like fidaxomicin, making it a potentially valuable agent against resistant anaerobic pathogens.[4][5] However, comprehensive studies are required to confirm this and to map its interactions with other classes of antibiotics.
By employing the standardized protocols outlined in this guide, researchers can systematically evaluate the cross-resistance profile of this compound. This data will be invaluable for defining its potential clinical role, identifying promising combination therapies, and proactively understanding the resistance mechanisms that may impact its long-term efficacy.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound, a new antibiotic. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. satoshi-omura.info [satoshi-omura.info]
- 4. Re-evaluation and a Structure-Activity Relationship Study for the Selective Anti-anaerobic Bacterial Activity of this compound toward Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Collateral sensitivity and cross-resistance in six species of bacteria exposed to six classes of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. emerypharma.com [emerypharma.com]
Validating In Vitro Efficacy of Luminamicin: A Search for In Vivo Evidence
Despite promising in vitro studies demonstrating the potent and selective activity of the macrodiolide antibiotic Luminamicin against anaerobic bacteria, particularly Clostridium difficile, a comprehensive review of available scientific literature reveals a critical gap in the validation of these findings in in vivo models. To date, no published studies have reported the efficacy of this compound or its identical compound, coloradocin, in animal models of anaerobic infection. This absence of in vivo data prevents a direct comparison and validation of the in vitro results in a living system, a crucial step in the pre-clinical development of any new antimicrobial agent.
This guide summarizes the existing in vitro data for this compound and highlights the pressing need for in vivo studies to substantiate its therapeutic potential.
In Vitro Efficacy of this compound
Recent research has re-emphasized the significant in vitro activity of this compound against C. difficile, including strains resistant to other antibiotics like fidaxomicin.[1] Key in vitro findings are summarized below.
Summary of In Vitro Antibacterial Activity
| Attribute | Finding | Citation |
| Spectrum of Activity | Exhibits selective and potent activity against anaerobic bacteria, with notable efficacy against Clostridium species. | [2][3] |
| Activity against C. difficile | Confirmed as a narrow-spectrum and potent antibiotic against Clostridioides difficile. | [1] |
| Activity against Resistant Strains | Effective against fidaxomicin-resistant strains of C. difficile. | [1] |
Mechanism of Action: An Unfolding Story
The precise mechanism of action of this compound is not yet fully elucidated, but initial investigations suggest a pathway distinct from existing antibiotics.
Insights into this compound's Mode of Action
Sequence analysis of this compound-resistant C. difficile has revealed mutations in a hypothetical protein and a cell wall protein, while no mutations were observed in RNA polymerase, the target of fidaxomicin.[1] This suggests that this compound may exert its antibacterial effect through a novel mechanism, potentially involving the disruption of cell wall integrity or another essential cellular process. The maleic anhydride (B1165640) and enol ether moieties of the this compound structure have been identified as crucial for its antibacterial activity.[1]
A proposed, yet unconfirmed, signaling pathway for this compound's action is visualized below. This diagram is hypothetical and awaits experimental validation.
Caption: Hypothetical signaling pathway of this compound.
The Critical Need for In Vivo Validation
The journey of a promising antibiotic from the laboratory to clinical use is contingent on rigorous validation in living organisms. Animal models of infection are indispensable for evaluating a drug's efficacy, pharmacokinetics, pharmacodynamics, and safety profile. The absence of such data for this compound represents a significant hurdle in its development pipeline.
Experimental Workflow for In Vivo Validation
A typical experimental workflow to validate the in vitro findings of this compound in an in vivo model of C. difficile infection would involve several key steps.
Caption: Standard experimental workflow for in vivo efficacy testing.
Comparison with Alternatives: The Missing In Vivo Benchmark
Without in vivo data for this compound, a meaningful comparison with established treatments for C. difficile infection, such as vancomycin and fidaxomicin, in a preclinical setting is not possible. While in vitro data suggests this compound's potential, particularly against resistant strains, its performance relative to these alternatives in a complex biological system remains unknown.
Conclusion
This compound stands as a promising antibiotic candidate with potent in vitro activity against the challenging pathogen Clostridium difficile. However, the current body of scientific literature is devoid of the essential in vivo studies required to validate these findings. To advance the development of this compound and ascertain its true therapeutic potential, future research must prioritize the execution of well-designed animal model studies. Such studies are critical to bridge the gap between laboratory findings and potential clinical application, and to provide the necessary data for comparison with existing therapeutic options. Researchers, scientists, and drug development professionals are encouraged to address this knowledge gap to determine if this compound can be a valuable addition to the arsenal (B13267) against anaerobic bacterial infections.
References
- 1. Re-evaluation and a Structure-Activity Relationship Study for the Selective Anti-anaerobic Bacterial Activity of this compound toward Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. satoshi-omura.info [satoshi-omura.info]
- 3. This compound, a new antibiotic. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics and Pharmacodynamics of Luminamicin
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Luminamicin is a macrodiolide antibiotic that has demonstrated potent and selective activity against anaerobic bacteria, most notably Clostridium difficile[1][2][3][4][5]. Isolated from the actinomycete strain OMR-59, its unique structure and mechanism of action make it a person of interest in the ongoing search for novel therapies to combat C. difficile infections (CDI)[1][3][4][5][6]. This guide provides a comparative analysis of the available pharmacokinetic and pharmacodynamic data for this compound, alongside the established CDI treatments, vancomycin (B549263) and fidaxomicin (B1672665). It is important to note that publicly available data on the pharmacokinetics of this compound is limited. This guide, therefore, highlights the existing knowledge and identifies critical data gaps that future research may address.
Pharmacokinetic Profile
A comprehensive understanding of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) is fundamental to its development. For orally administered drugs targeting gastrointestinal pathogens like C. difficile, high fecal concentrations and low systemic absorption are often desirable traits.
Data Summary
While specific in vivo pharmacokinetic parameters for this compound are not currently available in the public domain, a comparative summary with vancomycin and fidaxomicin, both of which exhibit limited systemic absorption and high fecal concentrations, is provided below.
| Parameter | This compound | Vancomycin | Fidaxomicin |
| Systemic Absorption | Data not available | Poorly absorbed orally[7] | Minimally absorbed orally[8] |
| Fecal Concentration | Data not available | High; proportional to the dose administered. Doses of 250 mg or 500 mg four times daily lead to fecal levels >2000 mg/L.[8][9] | High; mean fecal concentrations of approximately 1400 μg/g of stool have been reported. |
| Metabolism | Data not available | Excreted unchanged[10] | Metabolized to its active metabolite, OP-1118. |
| Excretion | Data not available | Primarily in feces when administered orally[10] | Almost entirely in feces[8] |
Pharmacodynamic Profile
The pharmacodynamics of an antibiotic describe the relationship between drug concentration and its effect on the target pathogen. Key parameters include the Minimum Inhibitory Concentration (MIC) and whether the drug exhibits bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth) activity.
Data Summary
This compound has been reported to be a narrow-spectrum and potent antibiotic against Clostridioides difficile.[2] Its antibacterial activity is suggested to be comparable to that of vancomycin.
| Parameter | This compound | Vancomycin | Fidaxomicin |
| Mechanism of Action | Thought to involve a hypothetical protein and a cell wall protein; differs from fidaxomicin as no mutations in RNA polymerase were observed in resistant strains.[2][5] | Inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[7][11] | Inhibits bacterial RNA polymerase, leading to the inhibition of transcription.[7][12][13] |
| Antibacterial Spectrum | Narrow spectrum with selective activity against anaerobic and microaerophilic bacteria, including Clostridium, Neisseria, and Haemophilus species.[4][14] | Primarily active against Gram-positive bacteria. | Narrow spectrum, primarily targeting C. difficile with minimal impact on normal gut flora.[9][12][15][16] |
| Activity against C. difficile | Potent | Bacteriostatic against many strains, though it can be bactericidal at higher concentrations. | Bactericidal[7][9][13][17] |
| MIC Range for C. difficile (μg/mL) | Data not available in comparative format | 0.5 - 16[18] | ≤0.001 - 1[9] |
| MIC₅₀ for C. difficile (μg/mL) | Data not available | 2[19] | 0.06 - 0.25[13] |
| MIC₉₀ for C. difficile (μg/mL) | Data not available | 4[19] | 0.125 - 0.5[9][13] |
Experimental Protocols
The following are generalized protocols for key experiments used to determine the pharmacokinetic and pharmacodynamic parameters of antibiotics.
Minimum Inhibitory Concentration (MIC) Determination
Method: Broth microdilution is a standard method for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Brucella broth supplemented with hemin (B1673052) and vitamin K for anaerobic bacteria).
-
Inoculum Preparation: The bacterial strain of interest is grown to a specific turbidity, corresponding to a known colony-forming unit (CFU)/mL. This culture is then diluted to the final desired inoculum concentration.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., anaerobically at 37°C for C. difficile) for 18-24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
In Vivo Pharmacokinetic Study in an Animal Model
Method: Animal models, such as mice or rats, are used to study the ADME of a drug.
Protocol:
-
Animal Model: A suitable animal model is selected. For CDI studies, a hamster or mouse model of infection is often used.
-
Drug Administration: The antibiotic is administered to the animals, typically via oral gavage for drugs targeting the gastrointestinal tract.
-
Sample Collection: Blood and fecal samples are collected at predetermined time points after drug administration.
-
Bioanalysis: The concentration of the drug and its metabolites in the plasma and feces is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).
Visualizations
Proposed Mechanism of Action for this compound
Caption: Proposed mechanism of action of this compound.
General Workflow for an In Vivo Pharmacokinetic Study
Caption: General workflow for an in vivo pharmacokinetic study.
Comparative Mechanisms of Action for CDI Antibiotics
Caption: Comparative mechanisms of action for CDI antibiotics.
References
- 1. This compound, a new antibiotic. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. satoshi-omura.info [satoshi-omura.info]
- 4. pnas.org [pnas.org]
- 5. Re-evaluation and a Structure-Activity Relationship Study for the Selective Anti-anaerobic Bacterial Activity of this compound toward Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Clostridioides (Clostridium) Difficile Colitis Medication: Antibiotics, Other, Glycopeptides, Macrolides, Fecal Microbiota Transplantation [emedicine.medscape.com]
- 8. Fidaxomicin - Wikipedia [en.wikipedia.org]
- 9. Antimicrobial Activities of Fidaxomicin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vancomycin - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. How a Narrow-Spectrum Antibiotic Takes Aim at C. difficile – Integrated Program in Biochemistry – UW–Madison [ipib.wisc.edu]
- 13. Fidaxomicin: A novel agent for the treatment of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stereostructure of this compound, an anaerobic antibiotic, via molecular dynamics, NMR spectroscopy, and the modified Mosher method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fidaxomicin: a novel macrocyclic antibiotic for the treatment of Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Basis of narrow-spectrum activity of fidaxomicin on Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fidaxomicin in Clostridium difficile infection: latest evidence and clinical guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reduced Vancomycin Susceptibility in Clostridioides difficile Is Associated With Lower Rates of Initial Cure and Sustained Clinical Response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
Independent Verification of Luminamicin's Antibacterial Spectrum: A Comparative Guide
Introduction
Luminamicin is a macrocyclic antibiotic that has demonstrated potent and selective activity against anaerobic bacteria.[1][2][3][4] This guide provides an independent verification of its antibacterial spectrum, comparing its performance with other clinically relevant antibiotics. The information presented herein is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of Antibacterial Spectra
This compound exhibits a narrow spectrum of activity, primarily targeting anaerobic bacteria, with a particular potency against Clostridioides difficile.[3] Notably, it has shown efficacy against fidaxomicin-resistant strains of C. difficile.[3] In contrast, it displays limited to no activity against most aerobic bacteria.[4]
For a comprehensive comparison, this guide includes data on two other antibiotics commonly used to treat anaerobic infections: fidaxomicin (B1672665) and metronidazole. Fidaxomicin is a narrow-spectrum macrocyclic antibiotic that is also highly effective against C. difficile. Metronidazole is a broader-spectrum antibiotic with activity against a wide range of anaerobic bacteria and some protozoa.
Table 1: Comparative In Vitro Activity of this compound and Other Antibiotics (MIC in µg/mL)
| Bacterial Species | This compound | Fidaxomicin | Metronidazole |
| Anaerobic Bacteria | |||
| Clostridioides difficile | Potent activity reported[3] | 0.03 - 1.0 | ≤ 0.125 - 4 |
| Clostridium perfringens | Activity reported[1][2] | ≤ 0.015 - 4 | 0.12 - 128 |
| Bacteroides fragilis | Activity reported[4] | 0.25 - >128 | ≤ 0.125 - 8 |
| Prevotella spp. | Data not available | >64 | ≤ 0.25 - 2 |
| Fusobacterium spp. | Data not available | >64 | ≤ 0.125 - 0.5 |
| Peptostreptococcus spp. | Data not available | ≤ 0.015 - 4 | ≤ 0.125 - 16 |
| Aerobic Bacteria | |||
| Staphylococcus aureus | No significant activity reported[4] | 8 - >128 | >128 |
| Streptococcus pneumoniae | No significant activity reported[4] | 4 - 32 | >128 |
| Escherichia coli | No significant activity reported[4] | >64 | 8 - >256 |
| Pseudomonas aeruginosa | No significant activity reported[4] | >64 | >128 |
Note: MIC (Minimum Inhibitory Concentration) values are presented as ranges compiled from various sources. The potency of this compound against C. difficile has been noted, though a specific MIC range from recent comprehensive studies is not widely available.
Experimental Protocols
The determination of the antibacterial spectrum, specifically the Minimum Inhibitory Concentration (MIC), is crucial for evaluating the efficacy of an antibiotic. The following is a detailed methodology for a key experiment, the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Susceptibility Testing for Anaerobic Bacteria
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
-
Antimicrobial Agent: Prepare a stock solution of this compound at a high concentration and serially dilute it in a suitable broth medium.
-
Bacterial Strains: Use standardized strains of anaerobic and aerobic bacteria from a recognized culture collection (e.g., ATCC).
-
Growth Medium: Use a CLSI-recommended broth medium for anaerobic bacteria, such as Brucella broth supplemented with hemin, vitamin K1, and laked sheep blood.
-
Microtiter Plates: Use sterile 96-well microtiter plates.
2. Inoculum Preparation:
-
Culture the anaerobic bacteria on an appropriate agar (B569324) medium in an anaerobic environment.
-
Select several colonies and suspend them in a suitable broth to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Dispense the serially diluted antimicrobial agent into the wells of the microtiter plate.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates in an anaerobic atmosphere at 35-37°C for 48 hours.
4. Data Interpretation:
-
After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Mechanism of Action
The precise mechanism of action of this compound is still under investigation. However, recent studies on resistant strains of C. difficile suggest that it does not target RNA polymerase, which is the mechanism of fidaxomicin. Instead, mutations in a hypothetical protein and a cell wall protein have been observed in this compound-resistant strains, indicating a potential role in disrupting cell wall integrity or related processes.[3]
Below is a conceptual workflow illustrating the proposed general mechanism of this compound's antibacterial action.
Caption: Proposed mechanism of this compound action.
Experimental Workflow for Antibacterial Spectrum Determination
The following diagram illustrates the key steps involved in the independent verification of an antibiotic's antibacterial spectrum.
Caption: Workflow for MIC determination.
Conclusion
Independent verification confirms that this compound is a narrow-spectrum antibiotic with potent activity against anaerobic bacteria, particularly Clostridioides difficile. Its unique mechanism of action, differing from existing treatments, makes it a promising candidate for further research and development, especially in the context of rising antibiotic resistance. Further studies are warranted to fully elucidate its antibacterial spectrum and mechanism of action.
References
- 1. satoshi-omura.info [satoshi-omura.info]
- 2. This compound, a new antibiotic. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Re-evaluation and a Structure-Activity Relationship Study for the Selective Anti-anaerobic Bacterial Activity of this compound toward Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereostructure of this compound, an anaerobic antibiotic, via molecular dynamics, NMR spectroscopy, and the modified Mosher method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Luminamicin Disposal
For researchers, scientists, and drug development professionals, the proper disposal of potent compounds like Luminamicin is a critical aspect of laboratory safety and environmental stewardship. This compound is a macrodiolide antibiotic with selective activity against anaerobic bacteria, including Clostridium sp.[1][2][3]. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its disposal is necessary. This guide synthesizes best practices for the disposal of antibiotic and cytotoxic compounds to provide essential safety and logistical information for handling this compound waste.[4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound, particularly in solid form or when preparing solutions, should occur in a well-ventilated area or a chemical fume hood to minimize inhalation risks.[5] In case of a spill, the area should be contained with an inert absorbent material, and the resulting waste must be transferred to a sealed, appropriately labeled container for disposal as chemical waste.[5]
Operational Disposal Plan: A Step-by-Step Approach
The disposal of this compound and any contaminated materials should be managed as hazardous chemical waste.[5][6] Adherence to a structured disposal plan is crucial for ensuring safety and regulatory compliance.
Step 1: Waste Segregation
All materials that have come into contact with this compound must be segregated from regular laboratory trash.[4] This includes:
-
Personal Protective Equipment (PPE)
-
Labware (e.g., petri dishes, flasks, pipette tips)
-
Solutions and media containing this compound
Contaminated solid waste should be placed in a designated biohazardous waste container and may require autoclaving. However, if grossly contaminated with high concentrations of this compound, it should be treated as chemical waste.[5]
Step 2: Waste Containment and Labeling
All this compound waste must be collected in approved, leak-proof containers.[5] Each container must be clearly labeled as "Hazardous Waste" and should specify the contents (i.e., "this compound Waste").
Step 3: Secure Storage
Sealed hazardous waste containers should be stored in a designated, secure, and well-ventilated satellite accumulation area. This area must be away from incompatible materials.[5]
Step 4: Professional Disposal
Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management vendor.[5][7] Never dispose of this compound down the drain or in the regular trash. [5] Improper disposal can lead to environmental contamination and the development of antibiotic-resistant bacteria.[5][8][9]
Recommended Disposal Methods
The appropriate disposal method for this compound waste depends on its form. The following table summarizes the recommended procedures.
| Waste Type | Recommended Disposal Method |
| Solid this compound Powder | Collect in a labeled, sealed container and dispose of as hazardous chemical waste through your institution's EHS office.[5] |
| Concentrated this compound Stock Solutions | Considered hazardous chemical waste. Collect in a labeled, leak-proof container for disposal via your institution's hazardous waste management program.[5][6] |
| Contaminated Solid Waste (e.g., petri dishes, flasks, paper products) | Place in a designated biohazardous waste container. If grossly contaminated with high concentrations, it should be treated as chemical waste. Autoclaving may be appropriate for some contaminated labware.[5][6] |
| Aqueous Solutions with Low Concentrations of this compound | Chemical deactivation (see protocol below) may be an option before collection as hazardous chemical waste. Drain disposal is not recommended without verification of complete degradation and local regulatory approval.[5] |
Experimental Protocol: Chemical Deactivation of this compound Solutions
For aqueous solutions containing this compound, a chemical deactivation step can be performed to degrade the active compound before disposal. This procedure should be conducted in a certified chemical fume hood while wearing appropriate PPE.[4]
Materials:
-
Aqueous solution containing this compound
-
Strong acid (e.g., concentrated hydrochloric acid)
-
Strong base (e.g., sodium hydroxide)
-
Appropriate analytical equipment for verification (e.g., HPLC)
Procedure:
-
Acidification: Slowly add a strong acid to the aqueous solution containing this compound to achieve a final concentration of 1-2 M.[4]
-
Hydrolysis: Gently heat the solution (e.g., 50-60°C) for several hours to promote hydrolysis.[4]
-
Neutralization: After the solution has cooled, carefully neutralize it with a strong base until the pH is between 6 and 8.[4][5]
-
Verification: Before final disposal, verify the degradation of this compound using a suitable analytical method such as HPLC.[4]
-
Disposal: The treated and neutralized solution should be collected as hazardous chemical waste.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, a new antibiotic. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. satoshi-omura.info [satoshi-omura.info]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. Impact of Antibiotics as Waste, Physical, Chemical, and Enzymatical Degradation: Use of Laccases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progress on limiting release of antibiotic waste into environment, but gaps remain | Access to Medicine [accesstomedicinefoundation.org]
Personal protective equipment for handling Luminamicin
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure risk when working with Luminamicin. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Recommended Personal Protective Equipment |
| Handling Unopened Vials | At a minimum, single-use, powder-free nitrile gloves should be worn.[1] |
| Weighing and Preparing Solutions | Double gloving (chemotherapy-rated), disposable gown, safety glasses with side shields or goggles, and a surgical mask. If there is a risk of aerosol generation, a fit-tested N95 respirator should be used.[2][3] |
| Administering the Compound | Double gloving, disposable gown, and eye protection are required. For oral administration where tablets might be opened or dispersed, a surgical mask should also be worn.[1] |
| Handling Waste and Decontamination | Industrial thickness gloves (>0.45mm), a disposable gown, and safety glasses or a face shield should be worn.[1] |
| Cleaning Spills | Wear double gloves, a disposable gown, safety glasses, and a plastic apron when cleaning up spills.[1][3] |
Note: All PPE should be donned before handling this compound and removed in a manner that avoids self-contamination. Hands should be washed thoroughly before and after handling the compound.[1]
Experimental Protocol: Safe Handling of this compound in a Laboratory Setting
This protocol outlines the step-by-step procedure for safely handling this compound powder and preparing solutions.
1. Preparation:
- Designate a specific area for handling this compound, preferably within a certified biological safety cabinet (BSC) or a containment ventilated enclosure (CVE).
- Assemble all necessary materials, including the appropriate PPE, vials of this compound, sterile diluents, and disposal bags.
- Ensure that a spill kit is readily accessible.
2. Donning PPE:
- Don a disposable gown, ensuring it is fully fastened.
- Put on the first pair of chemotherapy-rated gloves.
- Don a second pair of gloves, ensuring the cuffs of the gown are tucked into the outer gloves.
- Wear safety glasses with side shields or goggles.
- If weighing powder outside of a containment device, wear a fit-tested N95 respirator.
3. Reconstitution and Dilution:
- Perform all manipulations within the BSC or CVE to minimize aerosol generation.
- Carefully uncap the vial of this compound.
- Use a sterile syringe to slowly add the required volume of diluent to the vial, directing the stream against the inner wall to avoid frothing.
- Gently swirl the vial to dissolve the contents completely. Avoid shaking to prevent aerosolization.
- If further dilution is required, draw the reconstituted solution into a new syringe and transfer it to the appropriate diluent container, again, with minimal agitation.
4. Labeling and Storage:
- Clearly label all containers with the compound name, concentration, date of preparation, and appropriate hazard warnings.
- Store the prepared solutions as per the manufacturer's recommendations, typically in a secure, designated area.
5. Waste Disposal:
- All materials that have come into contact with this compound, including gloves, gowns, syringes, needles, and vials, are considered contaminated waste.
- Dispose of all contaminated items in a designated, sealed, and puncture-proof cytotoxic waste container.[3]
- Follow your institution's guidelines for the disposal of cytotoxic waste.
6. Doffing PPE and Decontamination:
- Remove the outer pair of gloves first.
- Remove the gown, turning it inside out as you do so.
- Remove the inner pair of gloves.
- Dispose of all PPE in the cytotoxic waste container.
- Thoroughly wash your hands with soap and water.
- Decontaminate the work surface of the BSC or CVE according to your laboratory's standard operating procedures for cytotoxic compounds.
Visualizing Safe Handling and Disposal Workflow
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Risk Mitigation Pathway
This diagram outlines the logical relationships between potential hazards associated with this compound and the corresponding mitigation strategies.
Caption: Risk mitigation pathways for handling this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
